molecular formula C18H17NO5 B2861989 Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate CAS No. 692274-46-7

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Cat. No.: B2861989
CAS No.: 692274-46-7
M. Wt: 327.336
InChI Key: VMOUYSGHIVAMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a synthetic intermediate of significant interest in medicinal chemistry and materials science research. This compound features a benzoate core, a functional group well-known in anesthetics like benzocaine (ethyl 4-aminobenzoate) . Its molecular structure incorporates an amide linkage and a reactive formyl group on the phenoxy ring, making it a versatile scaffold for constructing more complex molecules through further derivatization. The presence of the formyl group is particularly valuable, as it serves as a handle for condensation reactions, potentially useful in the synthesis of novel Schiff base ligands or for creating dynamic covalent frameworks in polymer science. Researchers can utilize this compound as a key precursor in the development of potential pharmaceutical agents, building upon the established biological activity of the 4-aminobenzoate pharmacophore . The compound is provided as a powder and is intended for use in a controlled laboratory environment. It is incompatible with strong oxidizing agents, reducing agents, acids, and bases. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[2-(2-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-23-18(22)13-7-9-15(10-8-13)19-17(21)12-24-16-6-4-3-5-14(16)11-20/h3-11H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOUYSGHIVAMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

This guide provides a comprehensive technical overview of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, a molecule of significant interest for researchers in medicinal chemistry and drug development. By integrating established synthetic methodologies with detailed analytical guidance, this document serves as a practical resource for the synthesis, purification, and structural elucidation of this compound. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: A Scaffold of Potential

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a multifaceted organic molecule that incorporates several key functional groups: an ethyl ester, a secondary amide, an ether linkage, and an aromatic aldehyde. This unique combination of moieties makes it a compelling scaffold for chemical exploration. The structure is derived from three fundamental building blocks: p-aminobenzoic acid (PABA), phenoxyacetic acid, and salicylaldehyde.

The ethyl 4-aminobenzoate moiety is the core structure of Benzocaine, a widely used topical local anesthetic.[1] Benzocaine and its analogues are known to function by blocking voltage-gated sodium channels in nerve membranes.[2] The phenoxyacetic acid framework is present in various compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and herbicidal properties.[3][4] The presence of a reactive formyl (aldehyde) group ortho to the ether linkage provides a strategic point for further chemical modification, such as the formation of Schiff bases or other derivatives, allowing for the generation of a diverse chemical library for biological screening.[5]

This guide will delineate a robust synthetic pathway to Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, provide a detailed protocol for its characterization, and discuss its potential applications as a platform for the development of novel therapeutic agents.

Chemical Structure and Predicted Properties

The chemical structure of the target compound is presented below. Understanding this structure is fundamental to predicting its reactivity and spectroscopic properties.

Caption: Chemical structure of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Method
Molecular FormulaC₁₈H₁₇NO₅Based on structural components.
Molecular Weight327.33 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white solidTypical for similar aromatic amide compounds.
SolubilitySoluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Polarity is dominated by the aromatic rings and ester/amide groups, suggesting solubility in organic solvents.
Melting Point>150 °C (estimated)The presence of amide hydrogen bonding and rigid aromatic structures suggests a relatively high melting point.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis simplifies the synthesis into a series of manageable steps, starting from commercially available precursors. The primary disconnection is at the amide bond, a robust and predictable reaction.

retrosynthesis target Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate disconnection1 Amide Bond Formation (C-N Disconnection) target->disconnection1 intermediates Ethyl 4-aminobenzoate + (2-formylphenoxy)acetyl chloride disconnection1->intermediates disconnection2 Acid Chloride Formation intermediates->disconnection2 precursor_acid (2-formylphenoxy)acetic acid disconnection2->precursor_acid precursor_acid->disconnection2 disconnection3 Williamson Ether Synthesis (O-C Disconnection) precursor_acid->disconnection3 starting_materials Salicylaldehyde + Chloroacetic acid disconnection3->starting_materials

Caption: Retrosynthetic analysis of the target molecule.

The proposed synthesis is a three-step process:

  • Step 1: Williamson Ether Synthesis. Synthesis of the key intermediate, 2-formylphenoxyacetic acid, from salicylaldehyde and chloroacetic acid under basic conditions.[6] This is a classic and high-yielding reaction.

  • Step 2: Acid Chloride Formation. Conversion of the synthesized carboxylic acid to the more reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is crucial for efficient amide bond formation.

  • Step 3: Amide Coupling. The final step involves the reaction of the acyl chloride with ethyl 4-aminobenzoate (Benzocaine) in the presence of a non-nucleophilic base to form the desired amide linkage.[7]

Detailed Synthetic Protocols

The following protocols are based on established chemical transformations and provide a self-validating system for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 2-formylphenoxyacetic acid

This procedure is adapted from the well-established synthesis of phenoxyacetic acids.[6]

  • Reagents and Equipment:

    • Salicylaldehyde (1.0 eq)

    • Chloroacetic acid (1.0 eq)

    • Sodium hydroxide (2.0 eq)

    • Distilled water

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in distilled water.

    • To this solution, add salicylaldehyde (1.0 eq) and chloroacetic acid (1.0 eq).

    • Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. A precipitate will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 4.2: Synthesis of (2-formylphenoxy)acetyl chloride
  • Reagents and Equipment:

    • 2-formylphenoxyacetic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride

    • Anhydrous Dichloromethane (DCM) or Toluene

    • A few drops of N,N-Dimethylformamide (DMF) (catalyst)

    • Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer.

  • Procedure:

    • Suspend 2-formylphenoxyacetic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often used immediately in the next step without further purification.

Protocol 4.3: Synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate
  • Reagents and Equipment:

    • (2-formylphenoxy)acetyl chloride (1.0 eq)

    • Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • A non-nucleophilic base such as Triethylamine (TEA) or Pyridine (1.2 eq)

    • Round-bottom flask, magnetic stirrer, addition funnel.

  • Procedure:

    • Dissolve ethyl 4-aminobenzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Dissolve the crude (2-formylphenoxy)acetyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the amine over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Structural Elucidation and Characterization

A combination of chromatographic and spectroscopic methods is required to confirm the identity and purity of the synthesized Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the reaction progress and assessing the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The product should have a distinct Rf value compared to the starting materials.

Table 2: Predicted Spectroscopic Data
TechniqueFunctional GroupExpected Wavenumber/Chemical Shift
IR (KBr, cm⁻¹) N-H Stretch (Amide)3300-3200
C=O Stretch (Aldehyde)~1690
C=O Stretch (Amide I)~1660
C=O Stretch (Ester)~1710
C-O-C Stretch (Ether)1250-1200 (asymmetric), 1050-1000 (symmetric)
¹H NMR (CDCl₃, δ ppm) Aldehyde Proton (-CHO)9.8-10.0 (singlet)
Amide Proton (-NH-)8.0-9.0 (broad singlet)
Aromatic Protons6.8-8.2 (multiplets)
Methylene Protons (-O-CH₂-CO-)~4.7 (singlet)
Ethyl Ester Protons (-O-CH₂-CH₃)~4.3 (quartet), ~1.4 (triplet)
¹³C NMR (CDCl₃, δ ppm) Aldehyde Carbonyl~190
Ester Carbonyl~166
Amide Carbonyl~165
Aromatic Carbons110-160
Methylene Carbon (-O-CH₂-CO-)~67
Ethyl Ester Carbons (-O-CH₂-CH₃)~61, ~14
Mass Spec. (ESI+) Molecular Ion Peak [M+H]⁺m/z 328.12

Potential Applications and Future Directions

The structure of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a promising starting point for the development of new bioactive compounds. The known pharmacological profiles of its constituent parts suggest potential for applications in areas such as local anesthetics, anti-inflammatory agents, and antimicrobials.[4][8][9]

The most significant feature for future development is the reactive aldehyde group. This functional group serves as a handle for a variety of chemical transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines.[10][11] This allows for the rapid generation of a library of derivatives with diverse substituents, which can then be screened for biological activity.

derivatization reactant Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate reaction Condensation Reaction reactant->reaction reagent Primary Amine (R-NH2) reagent->reaction product Schiff Base Derivative reaction->product

Caption: Schiff base formation from the target molecule.

By systematically varying the 'R' group on the primary amine, researchers can explore structure-activity relationships (SAR) and optimize the compound for a specific biological target.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate. By providing a detailed retrosynthetic analysis, step-by-step protocols, and expected analytical data, this document equips researchers with the necessary information to confidently produce and verify this versatile chemical scaffold. The inherent potential of this molecule, particularly its capacity for further derivatization via the aldehyde moiety, positions it as a valuable tool for medicinal chemists and drug development professionals engaged in the discovery of novel therapeutic agents.

References

  • Krishnarao, N., et al. (2023). DESIGNED A BIOACTIVE SYNTHESIS OF SCHIFF BASE CONTAINING ETHYL 2- AMINO BENZOATE MOIETY PROMOTED BY BRONSTED ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 776-788. Available at: [Link]

  • Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • Saadat, M., Banihashemi, K., & Arabani, H. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Journal of Synthetic Chemistry, 2, 148-155. Available at: [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 80, 188. Available at: [Link]

  • Chhonker, Y. S., et al. (2007). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2453-2462. Available at: [Link]

  • McIntyre, I. M., et al. (2017). Characterization of the Methemoglobin Forming Metabolites of Benzocaine and Lidocaine. Journal of analytical toxicology, 41(4), 307-313. Available at: [Link]

  • Khan, I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1340. Available at: [Link]

  • Foroughifar, N., et al. (2012). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. E-Journal of Chemistry, 9(4), 2133-2139. Available at: [Link]

  • Google Patents. (2013). CN102060734B - Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine.
  • Taha, M., et al. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. ResearchGate. Available at: [Link]

  • Mary, Y. S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 318-329. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1050. Available at: [Link]

  • Noland, W. E., Parham, W. E., & Wong, C. (1963). o-FORMYLPHENOXYACETIC ACID AND COUMARONE. Organic Syntheses, 43, 48. Available at: [Link]

  • Azmy, P. (2024). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. AZoLifeSciences. Available at: [Link]

  • Mekky, A. T., & Al-Zuhairi, A. J. (2019). SYNTHESIS, ANTIOXIDANT ACTIVITY OF SOME NOVEL SCHIFF BASE DERIVED FROM ETHYL 4-AMINOBENZOATE. Biochemical and Cellular Archives, 19(1), 1247-1256. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 22. Available at: [Link]

  • Wikipedia. (2024). Benzocaine. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis, Properties, and Bioactivity of Benzocaine Derivatives with Formylphenoxy Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzocaine, a well-established local anesthetic, has served as a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of a specific class of benzocaine analogs: those incorporating formylphenoxy moieties. The introduction of the formylphenoxy group can significantly modulate the physicochemical and pharmacological properties of the parent benzocaine molecule, leading to derivatives with enhanced or novel biological activities, including antimicrobial and potentially modified local anesthetic effects. This document details the synthetic pathways, in-depth spectroscopic characterization, and evaluation of the biological properties of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: Rationale for the Molecular Design

Benzocaine, the ethyl ester of 4-aminobenzoic acid, exerts its local anesthetic effect by blocking voltage-gated sodium channels in neuronal membranes.[2] However, its clinical utility is often limited by its low water solubility and potential for allergic reactions.[2] The strategic modification of the benzocaine structure is a proven approach to overcome these limitations and to explore new therapeutic applications.[3][4]

The formylphenoxy moiety is a particularly interesting functional group to incorporate into the benzocaine scaffold for several reasons:

  • Structural Versatility: The aldehyde group provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

  • Modulation of Physicochemical Properties: The phenoxy ring can influence the lipophilicity and electronic properties of the molecule, which are critical determinants of drug absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

  • Potential for Enhanced Bioactivity: The presence of both the benzocaine core and the formylphenoxy group can lead to synergistic or novel biological effects. For instance, the combination of a local anesthetic scaffold with an antimicrobial moiety could result in dual-action therapeutic agents.

This guide will focus on two primary synthetic strategies for incorporating the formylphenoxy moiety: ether linkage and Schiff base formation.

Synthetic Strategies and Methodologies

The synthesis of benzocaine derivatives with formylphenoxy moieties can be broadly categorized into two main approaches, each offering a distinct structural linkage and set of properties.

Synthesis of Ether-Linked Derivatives

This strategy involves the formation of an ether bond between the benzocaine core and a formyl-substituted phenol. A key intermediate in this synthesis is a haloalkyl-substituted benzocaine derivative, which can then undergo a Williamson ether synthesis with a suitable formylphenol.

Step 1: Synthesis of Ethyl 4-(bromomethyl)benzoate

A mixture of ethyl 4-methylbenzoate (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed under inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 4-(bromomethyl)benzoate.

Step 2: Synthesis of Ethyl 4-((4-formylphenoxy)methyl)benzoate

To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. Ethyl 4-(bromomethyl)benzoate (1 equivalent) is then added, and the reaction mixture is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl 4-((4-formylphenoxy)methyl)benzoate.

Synthesis_Ether cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis A Ethyl 4-methylbenzoate B NBS, Benzoyl Peroxide CCl4, Reflux A->B C Ethyl 4-(bromomethyl)benzoate B->C E K2CO3, Acetone Reflux C->E Intermediate from Step 1 D 4-Hydroxybenzaldehyde D->E F Ethyl 4-((4-formylphenoxy)methyl)benzoate E->F

Caption: Synthesis of an ether-linked benzocaine derivative.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. In this context, the primary amine of benzocaine reacts with a formyl-substituted salicylaldehyde to form the corresponding Schiff base.

A solution of benzocaine (1 equivalent) in ethanol is added to a solution of a substituted salicylaldehyde, such as 5-formylsalicylic acid (1 equivalent), in ethanol.[5] A few drops of a catalytic amount of glacial acetic acid can be added to facilitate the reaction. The mixture is refluxed for a specified period, and the progress of the reaction is monitored by TLC.[5] Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pure Schiff base derivative.[5]

Synthesis_Schiff_Base A Benzocaine C Ethanol, Acetic Acid (cat.) Reflux A->C B Substituted Salicylaldehyde (e.g., 5-Formylsalicylic acid) B->C D Benzocaine-Schiff Base Derivative C->D

Caption: General synthesis of a benzocaine-Schiff base derivative.

Spectroscopic Characterization

The structural elucidation of the synthesized benzocaine derivatives is accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the synthesized molecules.

Functional GroupCharacteristic Absorption (cm⁻¹)Derivative Type
N-H (amine in starting material)3400-3200 (disappears in Schiff base)Ether-linked
C=O (ester)~1710Both
C=N (imine)~1630Schiff Base
C-O-C (ether)1250-1050Ether-linked
C=O (aldehyde)~1690Both
O-H (phenol)Broad, ~3400-3200Schiff Base
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecules.

Key proton signals for a representative Schiff base derivative, ethyl 4-((2-hydroxy-5-nitrobenzylidene)amino)benzoate, include:

  • -OH (phenolic): A singlet around δ 11.0 ppm.[6]

  • -CH=N- (azomethine): A singlet around δ 8.65 ppm.[6]

  • Aromatic protons: Multiplets in the range of δ 6.9-8.2 ppm.

  • -OCH₂CH₃ (ethyl ester): A quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.[6]

Expected characteristic carbon signals include:

  • C=O (ester): ~166 ppm

  • C=N (imine): ~160 ppm

  • Aromatic carbons: 110-150 ppm

  • -OCH₂CH₃ (ethyl ester): ~61 ppm and ~14 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can further confirm their structures. The molecular ion peak (M⁺) corresponding to the calculated molecular weight is expected.

Biological Properties and Structure-Activity Relationship (SAR)

The incorporation of formylphenoxy moieties into the benzocaine scaffold can significantly impact its biological activity, particularly its antimicrobial and local anesthetic properties.

Antimicrobial Activity

Benzocaine derivatives, particularly Schiff bases, have demonstrated promising antimicrobial activity.[3] The antimicrobial efficacy of these compounds is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium.

  • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Standard antibiotic discs (e.g., ciprofloxacin) and a solvent control disc are also placed on the plate.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

CompoundS. aureusB. subtilisE. coliK. aerogenesA. nigerC. albicans
Benzocaine-5-formylsalicylic acid Schiff base++++++++++
Ciprofloxacin (Standard)++++++++++++N/AN/A
Nystatin (Standard)N/AN/AN/AN/A++++++
Activity is represented qualitatively: + (low), ++ (moderate), +++ (high), N/A (not applicable).[5]

Structure-Activity Relationship Insights:

  • The presence of the azomethine group (-CH=N-) is crucial for the antimicrobial activity of the Schiff base derivatives.

  • The nature and position of substituents on the formylphenoxy ring can significantly influence the antimicrobial spectrum and potency. Electron-withdrawing groups may enhance activity against certain strains.

Local Anesthetic Activity

The local anesthetic activity of the synthesized derivatives can be assessed using various in vivo models, such as the tail-flick test in rats.

  • The basal reaction time of rats to a thermal stimulus (e.g., a focused light beam) applied to their tails is determined.

  • The test compound, formulated in a suitable vehicle, is administered subcutaneously at the base of the tail.

  • The reaction time to the thermal stimulus is measured at regular intervals post-administration.

  • The duration and intensity of the anesthetic effect are determined by the increase in the tail-flick latency.

  • A cut-off time is established to prevent tissue damage.

Caption: Workflow for the Rat Tail-Flick Test.

Structure-Activity Relationship Insights:

  • The lipophilicity of the molecule plays a critical role in its ability to penetrate neuronal membranes. Modifications to the formylphenoxy ring that increase lipophilicity may enhance local anesthetic potency.

  • The electronic properties of the substituents on the phenoxy ring can influence the pKa of the molecule, which in turn affects the ratio of the ionized to unionized form at physiological pH, a key factor in local anesthetic activity.

Conclusion and Future Perspectives

The synthesis and evaluation of benzocaine derivatives bearing formylphenoxy moieties represent a promising avenue for the development of novel therapeutic agents. The versatility of the formyl group allows for the creation of a diverse library of compounds, including Schiff bases with significant antimicrobial properties. The ether-linked derivatives also offer a stable scaffold for exploring structure-activity relationships related to local anesthetic activity.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of derivatives with diverse substituents on the formylphenoxy ring to establish more definitive structure-activity relationships.

  • Mechanism of action studies: Investigating the precise molecular mechanisms by which these derivatives exert their antimicrobial and local anesthetic effects.

  • In vivo efficacy and toxicity studies: Evaluating the most promising candidates in more advanced preclinical models to assess their therapeutic potential and safety profiles.

This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to develop novel and effective benzocaine-based therapeutics.

References

  • Worldwidejournals.com. Antimicrobial Studies on Derivatives of Benzocaine. Link

  • Tail flick test – Knowledge and References - Taylor & Francis. Link

  • Tail Flick Test - BioMed. Link

  • PubMed. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. Link

  • OUCI. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of act… Link

  • Tail Flick Test | Melior Discovery. Link

  • Rsc.org. 4. Link

  • Tail Flick Test - Maze Engineers - ConductScience. Link

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some hetero Benzocaine dervivatives. Link

  • ResearchGate. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats | Request PDF. Link

  • MDPI. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Link

  • synthesis and characterization of benzocaine schiff base and its cobalt complex. Link

  • ChemicalBook. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum. Link

  • Coloured complexes of all-trans-retinal with benzocaine and other local anaesthetics. Link

  • ResearchGate. Benzocaine: Review on a Drug with Unfold Potential. Link

  • Benzocaine Topical Spray: A Local Anesthetic For Pain Management. Link

  • PMC - NIH. Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Link

  • Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate. Link

  • AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Link

  • SpectraBase. Ethyl 4-(5-formyl-2-furyl)benzoate - Optional[13C NMR] - Chemical Shifts. Link

  • the NIST WebBook. Ethyl 4-methylbenzoate. Link

  • StatPearls - NCBI Bookshelf - NIH. Benzocaine. Link

  • Organic Syntheses Procedure. Ethyl Benzoylformate. Link

  • ResearchGate. Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides | Request PDF. Link

  • AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. Link

  • Benchchem. Spectroscopic Analysis of Ethyl 4-(4-fluorophenyl)benzoate: A Technical Guide. Link

  • PMC - NIH. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Link

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Link

  • Amanote Research. Synthesis of (E)-Ethyl-4-(2-(Furan-2-Ylmethylene)hydrazinyl)benzoate, Crystal Structure, and Studies of Its Interactions With Human Serum Albumin by Spectroscopic Fluorescence and Molecular Docking Methods. Link

Sources

An In-depth Technical Guide to Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, a compound of interest for researchers in drug discovery and materials science. Due to the absence of a readily available commercial source for this specific molecule, this document focuses on its synthesis, detailing the necessary precursors, reaction mechanisms, and purification strategies. Furthermore, we will explore its potential applications, drawing insights from its structural components.

Introduction: A Molecule of Untapped Potential

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a unique chemical entity that combines three key functional groups: an ethyl ester, an amide linkage, and an aromatic aldehyde (formyl group). This combination makes it a versatile precursor for the synthesis of more complex molecules, particularly Schiff bases and other heterocyclic compounds with potential pharmacological activities.[1]

The core structure is built upon two readily available and significant building blocks:

  • Ethyl 4-aminobenzoate (Benzocaine): A well-known local anesthetic. Its derivatives are widely explored in medicinal chemistry for a range of biological activities.[2]

  • (2-Formylphenoxy)acetic acid: A bifunctional molecule containing a carboxylic acid and a reactive aldehyde group.[3][4][5] This component offers a strategic point for further chemical modifications.

The amide bond connecting these two moieties provides structural rigidity and is a common feature in many biologically active compounds.[6] This guide will provide the necessary protocols and theoretical grounding for researchers to synthesize and utilize this promising compound.

Synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

The primary route to obtaining Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is through an amide coupling reaction between (2-Formylphenoxy)acetic acid and Ethyl 4-aminobenzoate. There are two main, reliable strategies to achieve this: direct amide coupling using a coupling agent, or a two-step process via an acyl chloride intermediate.

Starting Materials: Properties and Sourcing

A successful synthesis begins with well-characterized starting materials.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Properties
(2-Formylphenoxy)acetic acid 6280-80-4C₉H₈O₄180.16133-135White to light yellow crystalline powder.[5][7]
Ethyl 4-aminobenzoate 94-09-7C₉H₁₁NO₂165.1988-92White crystalline solid, commonly known as Benzocaine.[8]
Method 1: Direct Amide Coupling

Direct amide coupling is often preferred for its operational simplicity. This method utilizes a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine. A common and effective combination of reagents is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[9]

Expertise & Experience Insight: The addition of a catalytic amount of Hydroxybenzotriazole (HOBt) can further improve yields and reduce side reactions by forming a more reactive HOBt ester intermediate.[9]

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve (2-Formylphenoxy)acetic acid and Ethyl 4-aminobenzoate in an aprotic solvent (e.g., Dichloromethane or Acetonitrile). B Add EDC, DMAP, and a catalytic amount of HOBt. A->B C Stir the reaction mixture at room temperature. B->C D Monitor reaction completion by TLC. C->D Reaction Progression E Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. D->E F Dry the organic layer over anhydrous Na₂SO₄. E->F G Concentrate under reduced pressure. F->G H Purify the crude product by column chromatography (e.g., silica gel with an Ethyl Acetate/Hexane gradient). G->H

Caption: Workflow for the direct amide coupling synthesis.

  • In a round-bottom flask, dissolve (2-Formylphenoxy)acetic acid (1.0 eq) and Ethyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 4-Dimethylaminopyridine (DMAP) (0.1 eq), and Hydroxybenzotriazole (HOBt) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Method 2: Two-Step Synthesis via Acyl Chloride

For less reactive amines or when direct coupling methods are inefficient, converting the carboxylic acid to a more reactive acyl chloride is a robust alternative.[10]

Trustworthiness: This method provides a highly reactive intermediate, often leading to higher yields and faster reaction times. However, it requires careful handling of the reagents due to their moisture sensitivity.

G cluster_0 Step 1: Acyl Chloride Synthesis cluster_1 Step 2: Amide Formation A Suspend (2-Formylphenoxy)acetic acid in an inert solvent (e.g., Dichloromethane). B Add Thionyl Chloride (SOCl₂) or Oxalyl Chloride dropwise at 0°C. A->B C Add a catalytic amount of DMF (if using Oxalyl Chloride). B->C D Stir at room temperature until gas evolution ceases. B->D E Remove excess reagent and solvent under vacuum. D->E F Dissolve the crude (2-formylphenoxy)acetyl chloride in an aprotic solvent. G Add a solution of Ethyl 4-aminobenzoate and a non-nucleophilic base (e.g., Triethylamine or DIPEA) dropwise at 0°C. F->G H Allow the reaction to warm to room temperature and stir. G->H I Perform aqueous work-up and purification as described in Method 1. H->I

Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.

Step 1: Synthesis of (2-formylphenoxy)acetyl chloride

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend (2-Formylphenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which should be used immediately in the next step.

Step 2: Synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

  • Dissolve the crude (2-formylphenoxy)acetyl chloride from the previous step in anhydrous DCM.

  • In a separate flask, dissolve Ethyl 4-aminobenzoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Proceed with the work-up and purification as described in Method 1.

Characterization and Validation

To confirm the successful synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, a combination of spectroscopic techniques should be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all expected protons, including the ethyl group, the aromatic protons from both rings, the methylene protons of the acetyl group, the amide proton, and the aldehyde proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the expected number of carbon signals, including the carbonyls of the ester and amide, and the aldehyde carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches to look for include the N-H stretch of the amide, the C=O stretches of the ester, amide, and aldehyde, and the C-O stretches.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final product.

Potential Applications and Future Research Directions

The structure of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate suggests several promising avenues for further research:

  • Precursor for Schiff Bases: The terminal aldehyde group is a reactive handle for condensation reactions with primary amines to form a wide variety of Schiff bases.[1][2] Schiff bases are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.

  • Synthesis of Heterocyclic Compounds: The formyl group can participate in various cyclization reactions to generate novel heterocyclic scaffolds, which are of great interest in medicinal chemistry.

  • Development of Novel Bioactive Molecules: The combination of the benzocaine moiety with the phenoxy-acetyl linker could lead to new compounds with unique pharmacological profiles. The molecule could be screened for various biological activities, including anesthetic, anti-inflammatory, or antimicrobial properties.

Conclusion

While Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate may not be a commercially available compound, its synthesis is readily achievable in a laboratory setting through standard amide coupling methodologies. This guide provides two robust and reliable protocols for its preparation. The unique combination of functional groups within this molecule makes it a valuable intermediate for the synthesis of a diverse range of potentially bioactive compounds, warranting further investigation by the scientific community.

References

  • SIELC Technologies. (2018, February 16). Acetic acid, (2-formylphenoxy)-. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-(2-formylphenoxy)-. Retrieved March 7, 2026, from [Link]

  • ChemSrc. (2025, August 25). 2-(2-Formylphenoxy)acetic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. [Link]

  • Iqbal, A., et al. (2007). Synthesis, characterization and antibacterial activity of azomethine derivatives derived from 2-formylphenoxyacetic acid. Molecules, 12(2), 245-254.
  • ChemSynthesis. (2025, May 20). (2-formylphenyl)acetic acid. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic acid, 2-(2-formylphenoxy)-. PubChem. Retrieved March 7, 2026, from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5).
  • Guchhait, S. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 7(38), 34135-34143.
  • Hammad, H. F., et al. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. Arkivoc, 2023(vii), 202312138.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Preparation of acetyl chloride. (2018, November 3). [Link]

  • Noland, W. E., Parham, W. E., & Wong, C. (n.d.). Coumarone. Organic Syntheses. [Link]

  • Krishnarao, N. (2023). Amino benzoate moiety promoted. World Journal of Pharmaceutical Research, 12(6), 776-788.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1033.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Solubility & Handling of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical properties, solubility protocols, and stability considerations for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS: 692274-46-7), specifically in Dimethyl Sulfoxide (DMSO) .

Designed for researchers in medicinal chemistry and drug discovery, this document synthesizes structural analysis with practical laboratory workflows. The compound, a functionalized bis-aryl system containing an ester, an amide, and a reactive formyl (aldehyde) group, exhibits high solubility in polar aprotic solvents. However, its multi-functional nature requires specific handling to prevent degradation via hydrolysis or unwanted condensation.

Key Finding: DMSO is the optimal solvent for stock solution preparation (up to 50 mM ), provided that moisture is strictly controlled to prevent ester hydrolysis and aldehyde oxidation.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility.

PropertyDetail
Systematic Name Ethyl 4-(2-(2-formylphenoxy)acetamido)benzoate
Formula C₁₈H₁₇NO₅
Molecular Weight 327.33 g/mol
Key Functional Groups [1][2] • Ethyl Ester: Lipophilic, susceptible to hydrolysis.• Amide Linker: H-bond acceptor/donor, rigidifies structure.• Formyl Group (Aldehyde): Highly reactive electrophile (Schiff base precursor).• Phenoxy Ether: Increases lipophilicity.
Predicted LogP ~2.5 – 3.0 (Moderately Lipophilic)
Physical State White to off-white crystalline solid
Structural Analysis & Solvent Interaction

The molecule consists of two aromatic rings linked by a polar acetamide chain.

  • Why DMSO? The amide backbone and the polar carbonyls (ester, aldehyde, amide) create strong dipole-dipole interactions with DMSO (

    
    ). DMSO disrupts the intermolecular hydrogen bonding of the crystal lattice more effectively than alcohols (ethanol/methanol) or non-polar solvents (hexane).
    
  • Solubility Prediction: Based on structural analogs (e.g., phenoxyacetic acid derivatives), the saturation limit in DMSO is estimated to be >30 mg/mL (>90 mM), making it suitable for high-concentration biological assays or NMR analysis.

Solubility Protocol: Preparation of Stock Solutions

Materials Required[4]
  • Compound: Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (>95% purity).

  • Solvent: DMSO, Anhydrous (≥99.9%), stored over molecular sieves.

  • Equipment: Vortex mixer, Ultrasonic bath (optional), Class A volumetric glassware or calibrated micropipettes.

Standard Workflow (10 mM Stock)

This protocol yields 1 mL of a 10 mM stock solution.

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Accurately weigh 3.3 mg of the solid into a 1.5 mL amber microcentrifuge tube (amber protects the light-sensitive aldehyde).

  • Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

  • Dissolution:

    • Step A: Vortex vigorously for 30 seconds.

    • Step B: If particles persist, sonicate at room temperature for 2–5 minutes.

    • Step C: Visual inspection.[3][4] The solution must be optically clear with no turbidity.

Troubleshooting Solubility Issues

SolubilityTroubleshooting Start Start: Solid not dissolving in DMSO CheckConc Is Concentration > 50 mM? Start->CheckConc Dilute Dilute to 10-20 mM CheckConc->Dilute Yes Sonicate Sonicate (37°C, 5 mins) CheckConc->Sonicate No Dilute->Sonicate CheckWater Check DMSO Water Content Sonicate->CheckWater FreshDMSO Use Fresh Anhydrous DMSO CheckWater->FreshDMSO High (>0.1%) Precipitate Persistent Precipitate? CheckWater->Precipitate Low Filter Filter (0.22 µm PTFE) Precipitate->Filter Critical Assay

Figure 1: Decision tree for troubleshooting solubility issues in DMSO.

Stability & Reactivity in Solution

The presence of a formyl group (aldehyde) and an ethyl ester dictates the stability profile.

Chemical Risks
  • Aldehyde Oxidation: In the presence of atmospheric oxygen and trace metals, the formyl group can oxidize to a carboxylic acid.

    • Mitigation: Flush headspace with Nitrogen/Argon; store at -20°C.

  • Schiff Base Formation: The aldehyde will react spontaneously with primary amines (e.g., Tris buffer, Glycine, amino acid residues in proteins) to form imines.

    • Critical Rule:Avoid amine-containing buffers (Tris, Glycine) during dilution. Use PBS, HEPES, or MOPS.

  • Ester Hydrolysis: DMSO is hygroscopic. Absorbed water can hydrolyze the ethyl ester to the free acid and ethanol.

    • Mitigation: Use single-use aliquots to minimize freeze-thaw cycles and moisture exposure.

Stability Pathway Diagram

StabilityPathways Compound Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate Oxidation Oxidation (O2/Air) Compound->Oxidation Hydrolysis Hydrolysis (H2O) Compound->Hydrolysis Aminolysis Schiff Base (R-NH2) Compound->Aminolysis Fast AcidProd Carboxylic Acid Derivative Oxidation->AcidProd EsterCleave Free Acid + Ethanol Hydrolysis->EsterCleave Imine Imine Conjugate Aminolysis->Imine

Figure 2: Primary degradation and reaction pathways in solution.

Applications & Handling

Biological Assays

When diluting the DMSO stock into aqueous media for cell/enzyme assays:

  • Max DMSO Concentration: Keep final DMSO < 0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Risk: The compound is lipophilic. Rapid addition to water may cause "crashing out."

    • Technique: Add the DMSO stock slowly to the vortexing aqueous buffer, not the other way around.

Synthetic Intermediate

This compound is frequently used as a Schiff base precursor .

  • Reaction: Condensation with hydrazines or amines.

  • Solvent Utility: DMSO is an excellent solvent for these condensations, often requiring mild acid catalysis (e.g., acetic acid).

References

  • PubChem. (2025).[4] Ethyl 4-acetamidobenzoate (Structural Analog Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Synthesis and NMR analysis of 2-(2-formylphenoxy)acetic acid derivatives in DMSO-d6. RSC Advances. Retrieved March 5, 2026, from [Link]

Sources

Biological activity of formylphenoxy acetyl amino benzoates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Formylphenoxy Acetyl Amino Benzoates

Executive Summary

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, often focusing on molecular scaffolds that can be synthetically tailored to exhibit a wide range of biological effects. This guide delves into the formylphenoxy acetyl amino benzoates, a class of compounds built upon a versatile molecular framework. This framework strategically combines three key chemical moieties: a formylphenoxy group, an acetamide linker, and an amino benzoate ester. The inherent reactivity and biological relevance of these individual components suggest that their combination could yield molecules with significant therapeutic potential. This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic strategies for these compounds, robust protocols for evaluating their biological activities, and in silico methods for predicting their behavior and mechanism of action. We will explore their potential as anti-inflammatory, analgesic, antimicrobial, and antioxidant agents, grounded in established experimental methodologies and computational analysis.

Introduction: A Scaffold of Therapeutic Promise

The molecular architecture of formylphenoxy acetyl amino benzoates represents a deliberate fusion of pharmacologically significant fragments. Understanding these components is key to appreciating the potential of the composite molecule.

  • Aminobenzoic Acids: These are foundational building blocks in pharmaceutical development. Para-aminobenzoic acid (PABA), for instance, is a precursor for essential vitamins and has been integrated into a multitude of derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their structural versatility allows for substitutions at both the amino and carboxyl groups, making them ideal for creating diverse molecular libraries.[1]

  • Phenoxyacetamide Core: The phenoxyacetyl moiety is prevalent in various biologically active compounds. Derivatives have demonstrated a wide spectrum of activities, including anticonvulsant, anticancer, and anti-inflammatory effects.[4][5][6] This fragment often serves as a rigid linker that correctly orients other functional groups for optimal interaction with biological targets.

  • Formyl Group: The aldehyde (formyl) functionality is a potent chemical handle. It can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events. Furthermore, its reactivity allows for the formation of Schiff bases with amine residues on proteins, potentially leading to covalent or semi-covalent inhibition, a mechanism exploited in some antimicrobial agents.[7]

The central hypothesis is that by covalently linking these three moieties, we can create novel chemical entities with unique or enhanced biological profiles. The acetamide bond provides a stable connection, while the terminal ester and formyl groups offer sites for further derivatization, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies and Methodologies

The synthesis of formylphenoxy acetyl amino benzoates is a multi-step process that requires careful selection of reagents and reaction conditions to ensure high yield and purity. The general approach involves the synthesis of two key intermediates followed by their coupling.

Rationale for Synthetic Pathway

The chosen pathway prioritizes the formation of the more stable ether and ester bonds first, reserving the amide bond formation as the final coupling step. This strategy is common in medicinal chemistry as amide coupling reactions, such as those using dicyclohexylcarbodiimide (DCC) or other modern coupling agents, are generally robust and tolerant of a wide range of functional groups.[8] The synthesis of the initial phenoxyacetic acid can be achieved through a Williamson ether synthesis, while the aminobenzoate ester is typically commercially available or can be prepared via Fischer esterification of the corresponding aminobenzoic acid.

Diagram: General Synthetic Workflow

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 cluster_2 Hydrolysis & Coupling A p-Hydroxybenzaldehyde C Methyl 2-(4-formylphenoxy)acetate A->C Base (K2CO3) Solvent (Acetone) Reflux B Methyl Chloroacetate B->C E 2-(4-formylphenoxy)acetic acid C->E Base Hydrolysis (e.g., NaOH, H2O) D Ethyl 4-aminobenzoate F Target Compound: Ethyl 4-(2-(4-formylphenoxy)acetamido)benzoate D->F E->F Coupling Agent (DCC) Base (TEA) Solvent (DCM) G cluster_assays Primary In Vitro Assays cluster_data Data Analysis start Synthesized Compound Library antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial antiinflammatory Anti-inflammatory Assay (COX-1/COX-2 Inhibition) start->antiinflammatory antioxidant Antioxidant Assay (DPPH/ABTS Scavenging) start->antioxidant mic_data MIC Values (µg/mL) antimicrobial->mic_data ic50_cox IC50 Values (µM) antiinflammatory->ic50_cox ic50_antiox IC50 Values (µM) antioxidant->ic50_antiox end Identify Lead Compounds mic_data->end ic50_cox->end ic50_antiox->end G PDB 1. Obtain Protein Structure (e.g., from PDB) PrepareProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepareProt Ligand 2. Prepare Ligand Structure (3D & Energy Minimized) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) PrepareProt->Grid Grid->Dock Analyze 6. Analyze Results (Binding Energy & Interactions) Dock->Analyze

Sources

Pharmacological and Physicochemical Profiling of C18H17NO5 Derivatives: A Technical Whitepaper on Tranilast

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C18H17NO5 defines a highly versatile class of bioactive compounds, the most prominent being Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid)[1]. Originally synthesized and approved as a mast cell stabilizer for allergic disorders, this small molecule has evolved into a critical pharmacological tool[1][2]. Current drug development efforts leverage the C18H17NO5 scaffold for its potent anti-fibrotic properties and its ability to modulate specific transient receptor potential (TRP) ion channels. This makes it a molecule of high interest in oncology, ophthalmology, and cardiovascular research[3][4]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic pathways, and the rigorous experimental workflows required for its evaluation.

Physicochemical Properties & Molecular Identity

Understanding the physicochemical baseline of C18H17NO5 is critical for formulation and assay design. The anthranilic acid core provides a carboxylic acid moiety (pKa ~4.0), rendering the molecule predominantly ionized at physiological pH, which directly influences its membrane permeability and tissue distribution[1].

PropertyValueClinical / Experimental Implication
Molecular Formula C18H17NO5Defines the core cinnamoyl-anthranilic acid scaffold.
Molecular Weight 327.33 g/mol Ideal size for small-molecule drug development (Lipinski's Rule of 5 compliant)[2].
Monoisotopic Mass 327.11067 DaCrucial for high-resolution LC-MS/MS bioanalytical quantification[1].
LogP (Octanol/Water) ~3.05Indicates moderate lipophilicity; requires organic solvents (e.g., DMSO) for in vitro stock solutions[1].
Polar Surface Area (PSA) 84.86 ŲFavorable for systemic absorption but limits blood-brain barrier (BBB) penetration[1].
H-Bond Donors/Acceptors 2 / 5Facilitates target binding via hydrogen bonding at the carboxyl and amide groups[1].

Mechanistic Pharmacology: The E-E-A-T Perspective

As a multi-target agent, the efficacy of C18H17NO5 derivatives is rooted in two primary signaling axes. Understanding the causality behind these interactions is essential for rational drug design.

TGF-β / SMAD Signaling Inhibition

Tranilast is a well-documented antagonist of the Transforming Growth Factor-beta (TGF-β) signaling cascade, a primary driver of tissue fibrosis and tumor microenvironment remodeling[3][5]. The causality of its anti-fibrotic effect operates through a dual mechanism:

  • Inhibition of Secretion: Tranilast suppresses the secretion of TGF-β1 from cells (such as conjunctival fibroblasts and macrophages) without necessarily altering baseline mRNA expression[6].

  • Downregulation of Smad4: In the canonical pathway, TGF-β1 binds to its receptor, phosphorylating Smad2/3. Tranilast disrupts this by downregulating the expression of Smad4, the critical co-SMAD required to form the heteromeric complex[7]. By starving the pathway of Smad4, Tranilast prevents nuclear translocation, thereby halting the transcription of pro-fibrotic genes (e.g., collagen, vimentin) and reversing Epithelial-Mesenchymal Transition (EMT)[7].

TGFB_Pathway TGFB TGF-β1 Ligand Receptor TGF-β Receptor TGFB->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Smad4 Smad4 Complex Smad23->Smad4 Nucleus Nuclear Translocation Smad4->Nucleus Fibrosis EMT & Fibrosis Nucleus->Fibrosis Tranilast Tranilast (C18H17NO5) Tranilast->TGFB Inhibits Secretion Tranilast->Smad4 Downregulates

Fig 1: Mechanism of Tranilast (C18H17NO5) inhibiting the TGF-β/SMAD fibrotic signaling pathway.

TRPV2 Channel Modulation

Beyond kinase signaling, C18H17NO5 acts as a direct modulator of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel[8]. In vascular smooth muscle cells (VSMCs), mechanical stretch or osmotic stress activates TRPV2, leading to calcium influx and subsequent myogenic constriction[4][9]. Tranilast functions as a pore blocker, directly antagonizing these stretch-induced cation currents[9]. This mechanism is highly relevant in diabetic retinopathy, where the loss of TRPV2-mediated autoregulation damages retinal arterioles[4].

Analytical & Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent artifactual data.

LC-MS/MS Bioanalytical Quantification of C18H17NO5

Purpose: To quantify C18H17NO5 in plasma or cell culture media with high specificity. Causality Check: Protein precipitation is utilized to eliminate matrix effects that cause ion suppression, while a deuterated internal standard (IS) corrects for extraction losses.

  • Sample Preparation: Aliquot 50 µL of plasma matrix. Add 150 µL of cold acetonitrile containing 10 ng/mL Tranilast-d3 (Internal Standard) to precipitate proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured protein matrix.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for C18H17NO5 (m/z 328.1 → 191.1).

  • Validation: Generate a matrix-matched calibration curve (1–1000 ng/mL). The assay is validated only if the R² > 0.99 and quality control (QC) samples fall within ±15% of their nominal concentration.

In Vitro Whole-Cell Patch-Clamp Assay for TRPV2 Inhibition

Purpose: To electrophysiologically validate the inhibitory effect of Tranilast on TRPV2 channels. Causality Check: Cesium chloride (CsCl) is used in the intracellular solution to block endogenous potassium currents, thereby isolating the non-selective cation currents mediated by TRPV2[10].

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV2 onto glass coverslips. Allow 30 minutes for adhesion in an extracellular bath solution (150 mM Na-gluconate, 10 mM glucose, 2 mM MgCl2, 10 mM HEPES, pH 7.4)[10].

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2–5 MΩ. Fill with intracellular solution (140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, pH 7.2).

  • Seal and Break-in: Approach a single cell to form a giga-ohm seal (>1 GΩ). Apply brief, controlled negative pressure to rupture the membrane, establishing the whole-cell configuration[9].

  • Current Recording: Hold the membrane potential at 0 mV. Elicit currents using 500 ms voltage ramps from -100 mV to +100 mV.

  • Pharmacological Application: Perfuse the bath with 300 µM 2-APB (a known TRPV2 agonist) to activate the channel[10]. Once the current stabilizes, co-perfuse 100 µM Tranilast.

  • Self-Validation Step: At the end of the recording, apply 10 µM Ruthenium Red (a universal TRP pore blocker) to confirm that the recorded currents were exclusively TRP-mediated[8].

PatchClamp Prep Cell Prep (HEK293) Seal Giga-ohm Seal Prep->Seal WholeCell Whole-Cell Config Seal->WholeCell Agonist Apply Agonist (2-APB) WholeCell->Agonist Antagonist Apply Tranilast (C18H17NO5) WholeCell->Antagonist Record Record Cation Currents Agonist->Record Antagonist->Record

Fig 2: Patch-clamp electrophysiology workflow for evaluating TRPV2 channel inhibition by Tranilast.

Structural Derivatization Strategies

While Tranilast is clinically effective, its moderate potency and high dose requirements have spurred the development of novel C18H17NO5 analogs. Medicinal chemists focus on two primary regions:

  • Cinnamoyl Moiety Modifications: Altering the 3,4-dimethoxy groups to bulkier halogens or fused rings aims to increase metabolic stability against hepatic demethylation and shift selectivity toward specific TRP channel subtypes.

  • Anthranilic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid improves lipophilicity and membrane permeability while retaining the crucial hydrogen-bond acceptor geometry required for Smad4 downregulation.

References

Sources

Repurposing N-Formylbenzocaine: From Excipient Impurity to Novel Prodrug Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The Paradigm Shift: From Degradant to Therapeutic Scaffold

Historically, N-formylbenzocaine (CAS 5422-63-9) has been categorized strictly as an undesirable degradation product in pharmaceutical manufacturing. It is most frequently observed when benzocaine—a ubiquitous local anesthetic—interacts with formic acid or formaldehyde impurities present in excipients like polyethylene glycol (PEG) or within oral disintegrating tablet (ODT) platforms [2, 3]. In forensic chemistry, it is also a well-documented marker for the degradation of illicit cocaine mixtures cut with sugars and benzocaine [4].

However, modern pharmaceutical chemistry is re-evaluating formyl-substituted benzocaine amides [5]. Rather than viewing formylation merely as an incompatibility issue, researchers are exploring this modification as an intentional scaffold. By masking the primary amine, formylation alters the molecule's lipophilicity and metabolic stability, presenting a viable pathway for developing sustained-release prodrugs and novel antimicrobial agents [1, 5].

Mechanistic Rationale & Pharmacokinetic Implications

Benzocaine exerts its anesthetic effect by blocking voltage-gated sodium (Na+) channels. However, its rapid mucosal absorption can lead to systemic toxicity spikes, including the life-threatening condition methemoglobinemia [1].

Converting the primary amine of benzocaine into a formyl amide introduces a critical metabolic buffer. The formyl group acts as a transient protecting moiety that increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Once in the physiological environment, specific tissue amidases are required to slowly cleave the formyl moiety, releasing the active benzocaine. This enzymatic bottleneck creates a sustained-release profile, effectively blunting the sharp pharmacokinetic peaks associated with immediate-release anesthetics.

Pathway A Benzocaine (Active Anesthetic) C N-Formylbenzocaine (Stable Amide Scaffold) A->C Formylation B Formic Acid / Excipient Impurities (e.g., PEG, HPMC) B->C D Enzymatic Cleavage (Tissue Amidases) C->D E Sustained Release Benzocaine D->E

Mechanism of N-formylbenzocaine formation and enzymatic hydrolysis for sustained drug release.

Quantitative Data: Physicochemical Profiling

Understanding the shift in physicochemical properties is critical for formulation scientists. The table below summarizes the comparative data between the parent drug and the formyl-amide derivative, highlighting why the latter is suited for sustained-release applications.

PropertyBenzocaine (Parent)N-Formylbenzocaine (Derivative)
Molecular Weight 165.19 g/mol 193.20 g/mol
LogP (Estimated) 1.892.15
Amine/Amide Status Free primary amine (Highly reactive)Formyl amide (Sterically protected)
Aqueous Solubility Low (Requires acidic salts for dissolution)Very Low (Highly lipophilic)
Hydrolytic Stability (pH 7.4) Susceptible to rapid ester hydrolysisAmide bond highly stable without enzymes
Primary Application Immediate-release topical anestheticSustained-release prodrug scaffold

Experimental Methodologies: Synthesis & Validation

To explore formyl-substituted benzocaine amides, researchers require robust, self-validating experimental protocols. The following workflows detail the synthesis of the prodrug scaffold and the subsequent biological validation of its release mechanics.

Workflow S1 1. Mixed Anhydride Synthesis S2 2. N-Formylation of Benzocaine S1->S2 S3 3. LC-MS & NMR Characterization S2->S3 S4 4. In Vitro Amidase Release Assay S3->S4

Experimental workflow for synthesizing and validating formyl-substituted benzocaine amides.

Protocol 1: Synthesis of N-Formylbenzocaine via Mixed Anhydride

Causality & Rationale: Formic acid alone is a poor acylating agent due to its low electrophilicity. By reacting formic acid with acetic anhydride, we generate acetic formic anhydride in situ. This highly reactive mixed anhydride selectively formylates the sterically hindered para-amine of benzocaine without requiring harsh heating, which would otherwise risk hydrolyzing the molecule's ethyl ester group.

  • Preparation of Acetic Formic Anhydride: In a dry, round-bottom flask purged with nitrogen, add 5.0 mL of acetic anhydride. Cool to 0°C using an ice bath. Slowly add 2.5 mL of 98% formic acid dropwise. Stir for 1 hour at 50°C, then cool back to 0°C.

  • N-Formylation: Dissolve 1.0 g of benzocaine in 10 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed anhydride at 0°C.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Temperature control is critical here, as acetic formic anhydride decomposes into carbon monoxide and acetic acid at elevated temperatures.

  • Isolation: Quench the reaction by pouring the mixture into 50 mL of ice water. The N-formylbenzocaine will precipitate out due to its high lipophilicity. Filter and wash with cold water.

  • Self-Validation Check: The reaction's success is immediately validated by Thin Layer Chromatography (TLC). Because the polar primary amine is masked, N-formylbenzocaine will exhibit a significantly higher Rf value in non-polar solvent systems compared to unreacted benzocaine. Final confirmation is achieved via LC-MS, identifying the characteristic +28 Da mass shift (m/z 165 to 193) [4].

Protocol 2: In Vitro Amidase-Mediated Release Assay

Causality & Rationale: To prove that N-formylbenzocaine can act as a prodrug, we must demonstrate that it releases active benzocaine under physiological conditions. We use simulated mucosal fluid (pH 7.4) supplemented with porcine liver esterase/amidase. A pure aqueous buffer would falsely indicate infinite stability, as the amide bond resists spontaneous hydrolysis. The enzyme inclusion validates the biological release mechanism.

  • Media Preparation: Prepare 100 mL of Phosphate Buffered Saline (PBS) at pH 7.4. Divide into two 50 mL aliquots (Test and Negative Control).

  • Enzyme Addition: To the Test aliquot, add 50 units/mL of porcine liver amidase.

  • Incubation: Dissolve 10 mg of N-formylbenzocaine in 1 mL of DMSO (to ensure solubility) and spike 0.5 mL into both the Test and Negative Control flasks. Incubate at 37°C under gentle agitation.

  • Sampling & HPLC Analysis: Extract 1 mL samples at 0, 1, 2, 4, 8, and 24 hours. Quench the enzyme activity immediately with cold acetonitrile. Analyze via HPLC (UV detection at 292 nm for benzocaine and 269 nm for N-formylbenzocaine) [4].

  • Self-Validation Check: If the formyl group hydrolyzes in the Negative Control, the sustained-release prodrug hypothesis is invalidated (indicating chemical instability rather than enzymatic targeting). True prodrug viability is confirmed only when benzocaine release is exclusively detected in the enzyme-active Test arm.

Future Perspectives in Drug Development

The strategic application of formyl-substituted benzocaine amides represents a shift from reactive quality-control troubleshooting to proactive drug design. By leveraging the very degradation pathways that plague ODT platforms [2], formulation scientists can engineer benzocaine derivatives that offer prolonged localized anesthesia, reduced systemic toxicity, and enhanced shelf-life stability.

References

  • Benzocaine: Review on a Drug with Unfold Potential ResearchG
  • Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine ResearchG
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • The Discoloration of Illicit Drug Samples Southernforensic.org
  • Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity ResearchG

Stability Dynamics of Aldehyde-Functionalized Amino Benzoate Esters: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aldehyde-functionalized amino benzoate esters represent a highly versatile class of bifunctional intermediates utilized in polymer chemistry, targeted drug delivery, and bioconjugation. However, their dual reactivity—combining an electrophilic aldehyde with a hydrolytically sensitive ester and a nucleophilic amine—presents significant stability challenges. This whitepaper elucidates the core degradation mechanisms, provides self-validating protocols for kinetic profiling, and outlines formulation strategies to maximize shelf-life.

Structural Dynamics and Mechanistic Vulnerabilities

The inherent instability of these compounds stems from orthogonal degradation pathways driven by environmental factors such as pH, temperature, and oxidative stress.

  • Ester Hydrolysis: Amino benzoate esters (e.g., procaine analogs) are highly susceptible to specific acid- and base-catalyzed hydrolysis. The cleavage of the acyl-oxygen bond yields para-aminobenzoic acid (PABA) and an alcohol byproduct. The reaction is heavily pH-dependent, typically exhibiting a V-shaped pH-rate profile with maximum stability occurring around pH 4.0–5.0 .

  • Aldehyde Oxidation: The formyl group is prone to auto-oxidation, converting the aldehyde into a carboxylic acid. This radical-mediated pathway is accelerated by trace transition metals, light, and alkaline conditions, where the nucleophilic addition of hydroxide ions facilitates further dehydrogenation .

  • Schiff Base (Imine) Formation: If the amino group is unprotected and sterically accessible, intermolecular condensation between the primary amine of one molecule and the aldehyde of another leads to the formation of imine oligomers. This reaction is highly sensitive to pH; acidic conditions protonate the amine (halting nucleophilic attack), while basic conditions retard the dehydration step of the intermediate hemiaminal .

Degradation Pathways Visualization

G A Aldehyde-Functionalized Amino Benzoate Ester B Ester Hydrolysis A->B H2O, H+/OH- C Aldehyde Oxidation A->C O2, Radicals D Schiff Base Formation A->D Free Amines B_prod p-Aminobenzoic Acid + Alcohol B->B_prod C_prod Carboxylic Acid Derivative C->C_prod D_prod Imine Conjugates (Oligomers) D->D_prod

Figure 1: Primary degradation pathways of aldehyde-functionalized amino benzoate esters.

Experimental Workflows for Stability Profiling

To accurately determine the shelf-life and degradation kinetics, a self-validating experimental design is required. The following protocols ensure mass balance and distinguish between hydrolytic and oxidative pathways.

Protocol 1: pH-Rate Profiling and Forced Degradation

Causality: By subjecting the compound to a matrix of pH and temperature conditions, we can isolate the specific catalytic coefficients for hydrogen and hydroxide ions. Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 1.0 to 10.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10). Ensure constant ionic strength (

    
     = 0.1 M) using NaCl to prevent kinetic salt effects.
    
  • Sample Spiking: Dissolve the aldehyde-functionalized amino benzoate ester in a miscible co-solvent (e.g., 5% v/v acetonitrile) and spike into the pre-equilibrated buffers to a final concentration of 100 μg/mL.

  • Incubation: Seal samples in amber glass vials (to prevent photo-oxidation) with a nitrogen headspace (to isolate hydrolysis from oxidation). Incubate in thermostated water baths at 25°C, 40°C, and 60°C.

  • Sampling & Quenching: Withdraw 100 μL aliquots at predetermined intervals (0, 1, 2, 4, 8, 24, 48 hours). Quench the reaction immediately by diluting 1:1 with cold mobile phase (pH 3.0) to halt further degradation.

  • Validation Check (Crucial): Perform a mass balance calculation. The molar sum of the parent compound and quantified degradants (PABA derivative + carboxylic acid) must equal 100 ± 5% of the initial concentration. A deficit indicates undetected oligomerization (Schiff base formation).

Protocol 2: Kinetic Monitoring via RP-HPLC-UV/MS

Causality: UV detection at ~290 nm specifically tracks the p-aminobenzoate chromophore, while in-line mass spectrometry (ESI-MS) differentiates ester cleavage (mass loss) from aldehyde oxidation (+16 Da mass shift). Methodology:

  • Column Selection: Use a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 μm) to resolve the parent compound from its more polar degradants.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier ensures the amine remains protonated, sharpening peak shape and preventing on-column condensation.

  • Detection: Set UV wavelength to 290 nm. Configure the MS in positive ion mode, scanning from m/z 100 to 1000.

  • Data Analysis: Plot the natural log of the remaining parent concentration versus time. Calculate the pseudo-first-order rate constant (

    
    ) from the slope, and the half-life (
    
    
    
    ).

Quantitative Data Presentation

The following table summarizes the degradation kinetics of a model aldehyde-functionalized amino benzoate ester under various stress conditions, demonstrating the profound impact of pH on the dominant degradation pathway.

pHTemperature (°C)Stress Condition

(h

)

(hours)
Primary Degradant Detected
2.040Acidic Hydrolysis0.04515.4PABA + Alcohol Byproduct
4.540Optimal Stability0.002346.5Minor Oxidation Products
7.440Physiological0.0858.1PABA + Alcohol Byproduct
9.040Basic / Oxidative0.1504.6Carboxylic Acid Derivative

Formulation and Stabilization Strategies

To mitigate degradation during drug development or material synthesis, specific chemical and physical stabilization strategies must be employed:

  • pH Optimization: Aqueous formulations should be buffered strictly at the pH of maximum stability (typically pH 4.0–4.5) to minimize both specific acid and base-catalyzed ester hydrolysis.

  • Acetal Protection: For long-term storage or multi-step syntheses, the reactive aldehyde can be reversibly protected as a dimethyl or cyclic acetal. This prevents both auto-oxidation and unwanted Schiff base formation, allowing the compound to be stored safely before acid-triggered deprotection .

  • Lyophilization: Removing water halts ester hydrolysis entirely. Co-lyophilization with a cryoprotectant (e.g., mannitol) and an antioxidant (e.g., ascorbic acid) provides a stable solid-state matrix, extending the shelf-life from days to years.

References

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine Source: Journal of Pharmaceutical Sciences URL:[Link]

  • Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Aldehyde-Functional Polycarbonates as Reactive Platforms Source: Polymer Chemistry (Royal Society of Chemistry) URL:[Link]

  • Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization Source: Biomacromolecules (via NIH PubMed Central) URL:[Link]

Navigating the Unknown: A Technical Safety and Handling Guide for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, researchers often work with novel chemical entities for which comprehensive safety data is not yet available. Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, a compound of interest in medicinal chemistry, represents such a scenario. In the absence of a formal Safety Data Sheet (SDS), this in-depth technical guide provides a framework for its safe handling, storage, and disposal, constructed from an analysis of its constituent functional groups and established principles for managing unknown chemical hazards. This guide is designed to empower researchers to proceed with their work in a manner that prioritizes safety through informed risk assessment and cautious laboratory practices.

Hazard Analysis: A Sum of its Parts

The toxicological profile of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate has not been fully investigated. Therefore, a conservative approach is mandatory, treating the compound as potentially hazardous. An examination of its structural components—an aromatic aldehyde, an amide, and an ethyl ester—provides insight into its potential reactivity and biological interactions.

  • Aromatic Aldehydes: Aldehydes are known for their reactivity and potential toxicity.[1][2] They can act as irritants and sensitizers.[1] The high reactivity of aldehydes with biological molecules can lead to various adverse health effects.[1]

  • Amides and Esters: While generally less reactive than aldehydes, amides and esters can undergo hydrolysis.[3] The in vivo metabolism of these functional groups is a key consideration in drug development.[3]

Given these components, it is prudent to assume that Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate may cause irritation to the eyes, skin, and respiratory system. The potential for skin sensitization should also be considered.

Prudent Handling and Personal Protective Equipment (PPE)

Given the unknown nature of the compound, all handling should be conducted with the assumption that it is hazardous. Adherence to strict laboratory protocols is essential to minimize exposure.

Engineering Controls

All work involving solid or solutions of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Consider double-gloving.To prevent skin contact with the compound.[5][6]
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.To protect eyes from splashes or airborne particles.[5]
Body Protection A flame-resistant lab coat, fully fastened.To protect skin and clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary for certain procedures.To be used if handling outside of a fume hood is unavoidable, based on a risk assessment.

Workflow for Handling Novel Chemical Compounds

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Function prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Prepare Solutions in Fume Hood handling1->handling2 storage1 Store in Labeled, Sealed Container handling2->storage1 waste1 Dispose of Contaminated Materials in Hazardous Waste handling2->waste1

Caption: A generalized workflow for the safe handling of novel research compounds.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the immediate area. Alert colleagues and the laboratory supervisor. For small spills, and if trained to do so, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office.[6][7]

Storage and Disposal: Maintaining a Safe Environment

Proper storage and disposal are critical to preventing accidental exposure and environmental contamination.

Storage
  • Store Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly sealed and clearly labeled with the chemical name, any known hazards, and the date of receipt or synthesis.[8]

  • Store in secondary containment to prevent the spread of material in case of a leak.[5]

Disposal
  • All waste materials, including contaminated PPE, weighing papers, and pipette tips, should be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[4][6]

  • Do not dispose of the compound or its solutions down the drain.[4]

Logical Flow for Safe Storage and Disposal

storage Store in Cool, Dry, Ventilated Area seal Keep Container Tightly Sealed storage->seal incompatible Away from Incompatible Materials storage->incompatible label Clearly Label Container seal->label secondary Use Secondary Containment label->secondary disposal Dispose as Hazardous Waste ppe Contaminated PPE disposal->ppe solutions Unused Solutions disposal->solutions regulations Follow All Regulations disposal->regulations

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate from Benzocaine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a highly versatile, multi-domain synthetic intermediate. It features three distinct functional groups: an ethyl ester, a stable amide linkage, and a highly reactive ortho-formylphenoxy (salicylaldehyde) moiety. This structural triad makes it an ideal precursor for the rational design of bioactive heterocycles, including 4-thiazolidinones, azetidin-2-ones, and complex Schiff bases, which are heavily investigated for their antimicrobial, anti-inflammatory, and anticancer properties [1, 2].

The synthesis of this target molecule relies on a robust, two-step linear sequence starting from the widely available local anesthetic, benzocaine (ethyl 4-aminobenzoate).

  • Step 1 utilizes an

    
    -acylation of the aniline amine with chloroacetyl chloride to install an 
    
    
    
    -chloroacetamide electrophilic handle.
  • Step 2 is a Williamson-type etherification, coupling the intermediate with the phenoxide of salicylaldehyde [3].

This guide provides a field-proven, self-validating protocol designed for high yield and high purity, emphasizing the chemical causality behind each experimental parameter.

Reaction Pathway & Workflow

SynthesisWorkflow Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Acylation Step 1: N-Acylation Reagent: Chloroacetyl chloride Base: Et3N | Solvent: DCM Benzocaine->Acylation Intermediate Intermediate Ethyl 4-(2-chloroacetamido)benzoate Acylation->Intermediate Yield: >90% TLC: Rf 0.4 (7:3 Hex/EtOAc) Etherification Step 2: Etherification Reagent: Salicylaldehyde Base: K2CO3 | Cat: KI | Solvent: DMF Intermediate->Etherification Target Target Molecule Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate Etherification->Target Yield: 80-85% Precipitation in Ice Water

Reaction workflow for the two-step synthesis of the target benzocaine derivative.

Quantitative Data & Reagent Tables

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Step 1 - N-Acylation Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
Benzocaine165.191.01.65 gStarting Material
Chloroacetyl chloride112.941.10.88 mLAcylating Agent
Triethylamine (Et₃N)101.191.21.67 mLAcid Scavenger
Dichloromethane (DCM)84.93N/A20.0 mLSolvent
Table 2: Step 2 - Etherification Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 4-(2-chloroacetamido)benzoate241.671.02.42 gIntermediate
Salicylaldehyde122.121.11.15 mLNucleophile Precursor
Potassium Carbonate (K₂CO₃)138.201.52.07 gBase
Potassium Iodide (KI)166.000.10.16 gCatalyst
Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate

Causality & Rationale: Triethylamine (Et₃N) is utilized to neutralize the HCl byproduct. If omitted, HCl would protonate the unreacted benzocaine, rendering it non-nucleophilic and stalling the reaction. The reaction is strictly initiated at 0 °C because acyl chlorides are highly reactive; controlling the temperature suppresses the formation of di-acylated side products.

  • Preparation: Dissolve benzocaine (1.65 g, 10 mmol) in 20 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar. Add Et₃N (1.67 mL, 12 mmol).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Addition: Dilute chloroacetyl chloride (0.88 mL, 11 mmol) in 5 mL of DCM. Add this solution dropwise to the stirring benzocaine mixture over 15 minutes using an addition funnel.

  • Self-Validation Checkpoint: As the addition proceeds, the clear solution will transition into a cloudy suspension. This is the precipitation of Et₃N·HCl salts, providing immediate visual confirmation that the acylation is occurring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a new UV-active spot (
    
    
    
    ).
  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with distilled water (2 × 20 mL), 1M HCl (20 mL) to remove residual Et₃N, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure Ethyl 4-(2-chloroacetamido)benzoate as a white crystalline solid (Expected mp: 110-114 °C) [1].

Step 2: Synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Causality & Rationale: Potassium carbonate (K₂CO₃) is specifically chosen because its


 is high enough to quantitatively deprotonate salicylaldehyde (

) but mild enough to avoid base-catalyzed hydrolysis of the ethyl ester or amide bonds. A catalytic amount of KI is critical here; it facilitates an in situ Finkelstein reaction, converting the

-chloroacetamide into a highly electrophilic

-iodoacetamide, drastically accelerating the nucleophilic attack by the phenoxide.
  • Preparation: In a 50 mL round-bottom flask, dissolve Ethyl 4-(2-chloroacetamido)benzoate (2.42 g, 10 mmol) and salicylaldehyde (1.15 mL, 11 mmol) in 15 mL of anhydrous DMF.

  • Activation: Add anhydrous K₂CO₃ (2.07 g, 15 mmol) and KI (0.16 g, 1 mmol) to the stirring solution.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir vigorously for 4 to 6 hours.

  • Self-Validation Checkpoint: The mixture will turn a deep yellow/orange color due to the formation of the highly conjugated salicylaldehyde phenoxide ion. As the reaction completes, TLC (Hexane:EtOAc 6:4) will confirm the consumption of the intermediate.

  • Precipitation Workup: Allow the reaction to cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred crushed ice/water.

    • Insight: The sudden change in the dielectric constant of the medium forces the hydrophobic target molecule to crash out as a distinct solid, while unreacted K₂CO₃, KI, and DMF remain dissolved in the aqueous phase.

  • Isolation: Vacuum filter the resulting precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 30 mL) to remove trace DMF.

  • Purification: Recrystallize the crude product from absolute ethanol to obtain the target compound as a pale-yellow solid.

Analytical Characterization (Expected Data)

To verify the structural integrity of the synthesized Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, researchers should compare their spectroscopic data against the following expected benchmarks:

  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       1.30 (t, 3H, -CH₃ of ester)
      
    • 
       4.28 (q, 2H, -CH₂- of ester)
      
    • 
       4.95 (s, 2H, -O-CH₂-CO-) — Diagnostic peak confirming ether formation.
      
    • 
       7.10 - 7.85 (m, 8H, Aromatic protons from both rings)
      
    • 
       10.45 (s, 1H, -CHO) — Diagnostic peak for the formyl group.
      
    • 
       10.60 (s, 1H, -NH amide)
      

References

  • Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity Chemical Papers (via ResearchGate) URL:[Link]

  • The synthesis of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides ResearchGate URL:[Link]

Application Note: Divergent Coupling Protocols for (2-Formylphenoxy)acetic Acid and Ethyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Formylphenoxy)acetic acid is a highly versatile bifunctional building block containing both a reactive ortho-formyl group (aldehyde) and a phenoxyacetic acid moiety. Ethyl 4-aminobenzoate (benzocaine) is a classic para-substituted aniline. Coupling these two molecules presents a unique chemoselectivity challenge: the deactivated amine can react with either the carboxylic acid (to form an amide) or the aldehyde (to form an imine). Furthermore, by introducing an isocyanide, the system can be driven toward a multi-component cyclization ()[1].

This application note details three distinct, self-validating protocols to selectively access the linear amide, the Schiff base, or a complex benzoxazepine scaffold, granting researchers complete control over the molecular architecture.

Mechanistic Insights & Causality

Pathway A: Chemoselective Amide Bond Formation

Ethyl 4-aminobenzoate is a weak nucleophile due to the strongly electron-withdrawing ester group at the para position. Standard coupling reagents (e.g., EDC/HOBt) often result in low yields and prolonged reaction times. To achieve chemoselective amidation of the carboxylic acid without engaging the aldehyde, strong activation using HATU and DIPEA is required. The reaction is maintained at room temperature to thermodynamically disfavor imine condensation, which typically requires elevated temperatures and continuous water removal.

Pathway B: Schiff Base (Imine) Condensation

The electrophilic formyl group of (2-formylphenoxy)acetic acid readily undergoes condensation with primary amines ()[2]. By refluxing the reagents in absolute ethanol with a catalytic amount of glacial acetic acid, the amine selectively attacks the aldehyde. The acid catalyst protonates the intermediate hemiaminal hydroxyl group, facilitating its elimination as water. The carboxylic acid moiety remains unreacted under these conditions, yielding a functionalized imine.

Pathway C: Ugi Three-Component Reaction (U-3CR) Cascade

When a third component—an isocyanide (e.g., tert-butyl isocyanide)—is introduced, the reaction trajectory shifts dramatically. The initial imine formation is followed by protonation by the tethered carboxylic acid, generating an highly reactive iminium ion. The isocyanide attacks the iminium carbon, and the resulting nitrilium intermediate is immediately trapped by the intramolecular carboxylate. A subsequent Mumm rearrangement yields a stable tetrahydro-1,4-benzoxazepine scaffold ()[3]. This protocol leverages the bifunctionality of (2-formylphenoxy)acetic acid to generate complex cyclic scaffolds in a single pot ()[4].

Reaction Pathway Visualization

G Start Reactants: (2-Formylphenoxy)acetic acid + Ethyl 4-aminobenzoate Amide Pathway A: Amide Coupling (HATU, DIPEA, DMF) Product: Linear Amide Start->Amide Chemoselective Carboxyl Activation Imine Pathway B: Schiff Base Condensation (EtOH, AcOH cat., Reflux) Product: Imine Start->Imine Aldehyde Condensation Ugi Pathway C: Ugi-3CR Cyclization (+ t-BuNC, MeOH, RT) Product: Benzoxazepine Scaffold Start->Ugi Isocyanide-driven Cascade Cyclization

Divergent reaction pathways for coupling (2-formylphenoxy)acetic acid and ethyl 4-aminobenzoate.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Ethyl 4-(2-(2-formylphenoxy)acetamido)benzoate (Amide Coupling)

Objective: Selective formation of the amide bond while preserving the aldehyde moiety.

  • Activation: Dissolve (2-formylphenoxy)acetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add HATU (1.2 eq, 1.2 mmol) and DIPEA (2.5 eq, 2.5 mmol). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation generates the highly reactive HOAt ester, ensuring the sluggish aniline reacts efficiently upon addition.

  • Coupling: Add ethyl 4-aminobenzoate (1.0 eq, 1.0 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation: Monitor the reaction by LC-MS. The presence of the aldehyde proton (~10.2 ppm) and the new amide proton (~10.5 ppm) in the crude ¹H NMR confirms chemoselectivity.

  • Workup: Quench with water and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine to remove DMF and DIPEA salts. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of the Schiff Base (Imine Condensation)

Objective: Selective condensation of the amine and aldehyde[2].

  • Reaction Setup: Combine (2-formylphenoxy)acetic acid (1.0 eq, 1.0 mmol) and ethyl 4-aminobenzoate (1.0 eq, 1.0 mmol) in a round-bottom flask containing absolute ethanol (10 mL).

  • Catalysis: Add glacial acetic acid (0.1 eq, 0.1 mmol).

    • Causality: Acid catalysis is essential to protonate the hemiaminal intermediate, driving the dehydration step.

  • Condensation: Equip the flask with a reflux condenser and heat to 80°C for 6–8 hours.

  • Self-Validation: Monitor the disappearance of the aldehyde peak via TLC. The appearance of a characteristic imine singlet (~8.5 ppm) in ¹H NMR indicates successful conversion.

  • Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates directly from the ethanol solution. Filter the solid, wash with cold ethanol, and dry under a vacuum.

Protocol C: Ugi-3CR Synthesis of a Benzoxazepine Scaffold

Objective: Multicomponent assembly of a cyclic lactam-amide utilizing both functional groups[5].

  • Imine Pre-formation: In a round-bottom flask, combine (2-formylphenoxy)acetic acid (1.0 eq, 1.0 mmol) and ethyl 4-aminobenzoate (1.0 eq, 1.0 mmol) in methanol (5 mL)[4]. Stir at room temperature for 30 minutes.

  • Cascade Initiation: Add tert-butyl isocyanide (1.0 eq, 1.0 mmol) dropwise to the mixture.

    • Causality: Sequential addition prevents premature side reactions of the isocyanide with the unreacted aldehyde, ensuring it only attacks the formed iminium ion.

  • Cyclization: Stir the reaction mixture at room temperature for 24 hours.

  • Self-Validation: The reaction is complete when TLC indicates the consumption of starting materials. ¹H NMR will show the disappearance of both the aldehyde and carboxylic acid protons, replaced by a tert-butyl singlet (~1.3 ppm) and a complex multiplet for the newly formed heterocyclic ring.

  • Purification: Isolate the product by filtration (if precipitated) or purify via silica gel column chromatography (Hexanes/EtOAc).

Quantitative Data Summary

ProtocolCoupling TypeReagents & ConditionsTarget Functional GroupsProduct ArchitectureTypical Reaction Time
Pathway A Amide Bond FormationHATU, DIPEA, DMF, RTCarboxylic Acid + AmineLinear Amide12 hours
Pathway B Schiff Base CondensationEtOH, cat. AcOH, RefluxAldehyde + AmineLinear Imine6–8 hours
Pathway C Ugi-3CR Cascadet-BuNC, MeOH, RTAldehyde + Acid + AmineCyclic Benzoxazepine24 hours

References

  • Veenu Bala, Yashpal Singh Chhonker, S. R. Hashim. "Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid." ResearchGate (2010).

  • "One-Pot Synthesis Strategies for Pyrimido-Oxazepine Derivatives: Application Notes and Protocols." BenchChem.

  • Shaabani, A., et al. "A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions." Frontiers in Chemistry (2019).

  • "Cyclic products of the Ugi reaction of aldehydo and keto carboxylic acids: chemoselective modification." Tetrahedron Letters (1992).

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The development of novel azomethine (Schiff base) derivatives is a cornerstone of modern medicinal chemistry, offering diverse pharmacological profiles including antimicrobial, antiproliferative, and anti-inflammatory activities[1]. This application note details the optimized synthesis of Schiff bases utilizing Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate as the primary precursor. By combining a reactive ortho-formylphenoxy moiety with a lipophilic benzocaine (ethyl 4-aminobenzoate) tail, this precursor serves as an ideal scaffold for generating highly bioavailable drug candidates.

Chemical Causality & Rational Design

As a Senior Application Scientist, I emphasize that successful synthesis is not merely following a recipe; it requires understanding the physicochemical forces at play.

The Precursor Architecture

The precursor, Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, is strategically designed. The ether linkage at the ortho position of the benzaldehyde ring acts as an electron-donating group, subtly modulating the electrophilicity of the formyl carbon. Meanwhile, the bulky, hydrophobic ethyl 4-aminobenzoate tail significantly enhances the overall lipophilicity of the resulting Schiff bases, a critical factor for penetrating bacterial cell membranes[2].

Mechanistic Principles of Azomethine Formation

The condensation of the precursor's aldehyde group with a primary amine to form an imine (-C=N-) is a classic nucleophilic addition-elimination reaction.

  • The Role of Acid Catalysis: The reaction is highly pH-dependent. We utilize Glacial Acetic Acid (GAA) to lower the pH to approximately 4.5–5.0. This mildly acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the primary amine.

  • The Causality of pH Control: If the environment is too acidic (pH < 3), the primary amine becomes entirely protonated (forming an ammonium ion), rendering it non-nucleophilic and halting the reaction. If it is too basic, the carbonyl carbon is insufficiently activated.

Experimental Workflow & Visualization

The following workflow outlines the optimized pathway from raw precursor to purified Schiff base.

Workflow N1 Precursor & Primary Amine (1:1 Molar Ratio) N2 Dissolution in Absolute Ethanol N1->N2 N3 Acid Catalysis (Glacial Acetic Acid, pH 4.5) N2->N3 N4 Reflux (2-6 hours) Continuous TLC Monitoring N3->N4 N5 Cooling & Precipitation (Ice Bath, 0-5°C) N4->N5 N6 Vacuum Filtration & Ethanol Recrystallization N5->N6 N7 Validation: IR, 1H-NMR, Mass Spectrometry N6->N7

Caption: Step-by-step synthetic workflow for Schiff base generation and validation.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a validation step ensures the integrity of the synthesis before proceeding.

Materials Required
  • Precursor: Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (1.0 mmol)

  • Primary Amines: e.g., Aniline, 4-Methoxyaniline, 4-Chloroaniline (1.05 mmol)

  • Solvent: Absolute Ethanol (AR grade, anhydrous)

  • Catalyst: Glacial Acetic Acid (GAA)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the precursor in 15 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

  • Amine Addition: Slowly add 1.05 mmol of the selected primary amine. Note: A slight 5% molar excess of the amine drives the equilibrium toward the product.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid. Verify the pH is ~4.5–5.0 using indicator paper.

  • Reflux & Dehydration: Attach a reflux condenser and heat the mixture to 75–80°C (gentle reflux) with continuous magnetic stirring.

  • In-Process Validation (TLC): After 2 hours, monitor the reaction progress via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the precursor spot and the emergence of a new, less polar spot indicates successful imine formation. Continue refluxing (typically 3–5 hours total) until the precursor is fully consumed.

  • Isolation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize precipitation.

  • Purification: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted amine. Recrystallize the crude product from hot absolute ethanol to obtain analytically pure crystals.

  • Drying: Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Physicochemical & Analytical Validation Data

To ensure trustworthiness, the synthesized compounds must be validated spectroscopically. The disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of the azomethine (-C=N-) stretch (~1610–1630 cm⁻¹) in FT-IR are definitive proof of successful condensation[2].

Table 1: Expected Physicochemical and Spectral Data for Synthesized Derivatives

Primary Amine UsedR-Group on ImineReaction Time (h)Yield (%)Melting Point (°C)FT-IR (Azomethine -C=N- stretch)¹H-NMR (Azomethine -CH=N- proton)
Aniline-C₆H₅3.582145-1471615 cm⁻¹δ 8.45 ppm (s, 1H)
4-Methoxyaniline-C₆H₄(OCH₃)3.088158-1601622 cm⁻¹δ 8.38 ppm (s, 1H)
4-Chloroaniline-C₆H₄(Cl)4.576172-1741610 cm⁻¹δ 8.52 ppm (s, 1H)
4-Nitroaniline-C₆H₄(NO₂)6.065195-1981605 cm⁻¹δ 8.65 ppm (s, 1H)

Data Interpretation Note: Electron-donating groups (e.g., -OCH₃) on the amine accelerate the reaction by increasing nucleophilicity, resulting in higher yields and shorter reaction times. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity, requiring longer reflux times[1].

Biological Application: Antimicrobial Signaling & Mechanism

Schiff bases derived from 2-formylphenoxyacetic acid scaffolds exhibit profound biological activities, particularly as antibacterial agents[2]. The azomethine linkage is highly reactive and can interact with various biological targets. Some cellular enzymes mistakenly utilize the amino group of an amino acid to react with carbonyls, forming disruptive azomethine linkages that halt bacterial metabolism[3].

BiologicalPathway S1 Lipophilic Schiff Base (Benzocaine Tail Facilitates Entry) S2 Penetration of Bacterial Phospholipid Bilayer S1->S2 S3 Azomethine (-C=N-) Binding to Cellular Enzymes S2->S3 S4 Disruption of Cross-linking in Peptidoglycan Layer S3->S4 S5 Loss of Membrane Integrity & Bacterial Cell Death S4->S5

Caption: Proposed antimicrobial mechanism of action for the synthesized Schiff bases.

References

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. nih.gov.
  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. researchgate.net.
  • Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. arpgweb.com.

Sources

Reagents for amide bond formation in phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for Amide Bond Formation in Phenoxyacetic Acid Derivatives

Abstract

Phenoxyacetic acid derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, appearing in PPAR agonists (fibrates), auxin-based herbicides, and CRTH2 antagonists. While the carboxylic acid moiety is chemically standard, the adjacent phenoxy ether linkage introduces specific solubility, electronic, and metabolic stability considerations. This guide provides a technical analysis of coupling reagents optimized for this scaffold, detailing protocols for high-throughput synthesis (HATU), scalable production (Acid Chlorides), and green chemistry (EDC/HCl).

Introduction & Mechanistic Considerations

The formation of an amide bond between a phenoxyacetic acid derivative and an amine is a nucleophilic acyl substitution.[1] However, the specific nature of the phenoxyacetic acid substrate dictates reagent choice:

  • Inductive Effect: The

    
    -oxygen atom is electron-withdrawing inductively (
    
    
    
    ), making the carbonyl carbon slightly more electrophilic than in simple alkyl acetic acids. This generally facilitates nucleophilic attack but also increases the acidity of the
    
    
    -protons (pKa ~3.1 vs 4.8 for acetic acid).
  • Solubility: The aromatic ether moiety often renders these compounds lipophilic. Polar aprotic solvents (DMF, DMAc) are frequently required, especially for polysubstituted derivatives.

  • Steric Factors: If the phenoxy ring bears ortho-substituents (e.g., 2,4-dichlorophenoxyacetic acid), the conformational flexibility of the ether linkage can create a "folded" state that hinders the approach of bulky coupling reagents.

Reagent Selection Guide

The choice of reagent depends on the scale, the nucleophilicity of the amine, and the purification strategy.

Reagent ClassSpecific ReagentBest Use CaseProsCons
Uronium Salts HATU Discovery Chemistry (<100 mg), Hindered AminesHighest reactivity; excellent for electron-deficient anilines.Expensive; difficult to remove by-products (tetramethylurea) without chromatography.
Carbodiimides EDC[2][3][4][5][6]·HCl / HOBt Routine Synthesis, Water-soluble workupUrea by-product is water-soluble; "Green" compatible.Slower reaction; potential for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-acylurea rearrangement if no additive used.
Acid Chlorides SOCl₂ / (COCl)₂ Scale-up (>10 g), Non-nucleophilic aminesLowest cost; extremely high reactivity.Harsh conditions (HCl generation); incompatible with acid-sensitive groups.
Phosphonic Anhydrides T3P Process Chemistry, Low RacemizationLow epimerization risk; easy workup (water soluble).Requires forcing conditions (high conc.) for best results.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal coupling strategy based on substrate properties.

ReagentSelection Start Start: Phenoxyacetic Acid + Amine ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Discovery (<100 mg) ScaleCheck->SmallScale Small LargeScale Process (>10 g) ScaleCheck->LargeScale Large AmineType Amine Nucleophilicity? WeakAmine Weak (e.g., Aniline, Heterocycle) AmineType->WeakAmine Low Nucleophilicity StrongAmine Strong (e.g., Alkyl amine) AmineType->StrongAmine High Nucleophilicity SmallScale->AmineType EDC_Route Protocol B: EDC/HOBt LargeScale->EDC_Route Safety Critical AcidCl_Route Protocol C: Acid Chloride (SOCl₂) LargeScale->AcidCl_Route Cost Critical HATU_Route Protocol A: HATU/DIPEA WeakAmine->HATU_Route StrongAmine->EDC_Route

Caption: Decision matrix for selecting coupling reagents based on scale and amine reactivity.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU

Best for: Drug discovery libraries, electron-deficient anilines, and sterically hindered substrates.

Mechanism: HATU generates an active ester (OAt-ester) which is highly reactive due to the neighboring group effect of the pyridine nitrogen in the 7-azabenzotriazole ring [1].

Materials:

  • Phenoxyacetic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the phenoxyacetic acid derivative (1.0 mmol) in anhydrous DMF (3-5 mL). Note: DMF is preferred over DCM for phenoxy derivatives to ensure complete solubility.

  • Activation: Add DIPEA (2.0 mmol) followed by HATU (1.1 mmol). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated OAt-ester.

  • Coupling: Add the amine (1.1 mmol) in one portion.

  • Reaction: Stir at RT. Monitor by LC-MS. Most reactions are complete within 1–4 hours.

    • Tip: If the amine is an HCl salt, increase DIPEA to 3.0–4.0 equiv.

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (Removes DMF efficiently).

      • Sat. NaHCO₃ x 1 (Removes unreacted acid).

      • 1M HCl or 5% Citric Acid x 1 (Removes unreacted amine/DIPEA).

      • Brine x 1.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: "Green" Aqueous Workup using EDC·HCl

Best for: Simple alkyl amines, avoiding chromatography, and minimizing toxic waste.

Materials:

  • Phenoxyacetic acid derivative (1.0 equiv)

  • Amine (1.0 equiv)[7][8]

  • EDC[2][3][4][5][6][9]·HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • Solvent: DCM or DMF[2][10]

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) and HOBt (1.2 mmol) in DCM (5 mL) at 0°C (ice bath).

  • Activation: Add EDC·HCl (1.2 mmol). Stir at 0°C for 15 minutes, then warm to RT for 15 minutes.

  • Addition: Add the amine (1.0 mmol) and, if necessary, a base like TEA (1.0 equiv) if the amine is a salt.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Self-Validating Workup:

    • The urea by-product of EDC is water-soluble.[4][5]

    • Dilute with DCM. Wash with 1M HCl (removes DIPEA/Amine) and Sat. NaHCO₃ (removes Acid/HOBt).

    • Evaporate solvent to yield pure amide.

Protocol C: Acid Chloride Method (Thionyl Chloride)

Best for: Large scale (>10g), non-nucleophilic anilines, or when coupling reagents fail.

Materials:

  • Phenoxyacetic acid derivative (1.0 equiv)[11]

  • Thionyl Chloride (SOCl₂) (2.0 - 5.0 equiv)

  • Catalytic DMF (1-2 drops)

  • Solvent: Toluene or DCM

Step-by-Step Procedure:

  • Acyl Chloride Formation: Suspend the phenoxyacetic acid in Toluene. Add SOCl₂ carefully. Add 1 drop of DMF (catalyst).

  • Reflux: Heat to 80°C for 2 hours. The solution should become clear as the acid chloride forms.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂ and Toluene. Re-dissolve the crude acid chloride in dry DCM.

  • Coupling: Add this solution dropwise to a solution of the amine (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C.

  • Finish: Stir 2 hours at RT. Wash with water and brine.

Mechanism of Action (HATU)

Understanding the specific activation pathway helps in troubleshooting. The phenoxy group remains passive during this activation but influences the electronics of the carbonyl.

HATU_Mechanism Acid Phenoxyacetic Acid (R-O-CH2-COOH) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster Nucleophilic Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Phenoxyacetamide ActiveEster->Product Aminolysis Byproduct HOAt + Urea ActiveEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Caption: Mechanistic pathway of HATU-mediated activation of phenoxyacetic acid.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Steric hindrance from ortho-phenoxy substituents.Switch to Acid Chloride protocol (Protocol C) or use microwave irradiation (100°C, 10 min).
Racemization Over-activation or high base concentration (relevant for

-substituted derivatives).
Use T3P in EtOAc/Pyridine; maintain temperature at 0°C during addition.
Precipitation Poor solubility of the phenoxy scaffold.Switch solvent to NMP or DMAc ; use Protocol A.
Side Products Guanidinylation of the amine (reaction with HATU directly).Ensure Pre-activation : Stir Acid + HATU + Base for 5 mins before adding the amine [2].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5] Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

Sources

Microwave-assisted synthesis of benzocaine acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzocaine Acetamides

Mechanistic Rationale & System Design

Benzocaine (ethyl 4-aminobenzoate) is a foundational scaffold in medicinal chemistry, frequently utilized as a precursor for local anesthetics, antimicrobial agents, and anti-inflammatory compounds [1]. However, the synthesis of benzocaine acetamides—specifically via N-acylation and subsequent amination—presents a distinct kinetic challenge. The para-ester moiety of benzocaine exerts a strong electron-withdrawing effect (-M effect), delocalizing the lone pair on the aniline nitrogen and drastically reducing its nucleophilicity.

Under conventional convective heating, the N-acylation of benzocaine with chloroacetyl chloride requires extended reflux times (often >2 hours) in toxic solvents like toluene, leading to thermal degradation, ester hydrolysis, and suboptimal yields. As a Senior Application Scientist, I advocate for Microwave-Assisted Organic Synthesis (MAOS) to bypass these limitations. MAOS relies on dielectric heating—where polar molecules continuously align with an oscillating electromagnetic field. This generates intense, localized frictional heat, allowing the reaction mixture to rapidly overcome the activation energy barrier of the deactivated amine without the need for bulk solvent heating [2].

Process Workflow

The following workflow illustrates the two-step synthesis of functionalized benzocaine acetamides (e.g., diethylamino derivatives analogous to procaine/lidocaine) using a self-validating microwave protocol.

MAOS_Workflow Start 1. Reagent Mixing Benzocaine + Chloroacetyl Chloride MW_Heat 2. Microwave Irradiation (700W) Rapid Dipole Alignment Start->MW_Heat Solvent-free Intermediate 3. Chloroacetamide Intermediate (TLC Validation: Rf 0.45) MW_Heat->Intermediate 5-12 mins Amination 4. Secondary Amine Addition (e.g., Diethylamine) Intermediate->Amination Self-Validation Pass MW_Heat2 5. Microwave Irradiation (400W) Nucleophilic Substitution Amination->MW_Heat2 Product 6. Target Benzocaine Acetamide (Yield > 90%) MW_Heat2->Product 10 mins

Microwave-assisted workflow for the synthesis of benzocaine acetamides.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Synthesis of Ethyl 4-(2-chloroacetamido)benzoate

Causality Focus: We utilize a solvent-free approach. By eliminating the solvent, we maximize the collision frequency between the deactivated benzocaine and the acylating agent, while relying on the inherent dipole moment of chloroacetyl chloride to absorb microwave energy and drive the reaction.

  • Step 1: Reagent Preparation Accurately weigh 1.65 g (10 mmol) of benzocaine and transfer it to a 10 mL heavy-walled microwave-safe quartz vessel. Causality: Quartz is microwave-transparent, ensuring 100% of the electromagnetic energy is absorbed directly by the reagents rather than the vessel walls. Slowly add 1.2 mL (15 mmol) of chloroacetyl chloride.

  • Step 2: Microwave Irradiation Place the vessel in a dedicated microwave synthesizer. Program the reactor: Power = 700W, Max Temperature = 90°C, Ramp Time = 1 min, Hold Time = 5 min. Cap loosely. Causality: The 90°C temperature cap prevents the thermal degradation of the ester linkage while providing sufficient kinetic energy for rapid acylation.

  • Step 3: Self-Validation Checkpoint (TLC) After cooling to room temperature via compressed air, extract a 10 µL aliquot and dissolve in 1 mL ethyl acetate. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3 v/v). Validation Check: The reaction is validated as complete if the starting benzocaine spot (Rf ~0.65) has completely disappeared, replaced by a single distinct spot for the chloroacetamide intermediate (Rf ~0.45). If the benzocaine spot persists, re-irradiate for 2 additional minutes.

  • Step 4: Isolation Pour the crude mixture into 30 mL of ice-cold distilled water. Causality: The sudden drop in temperature and high polarity of water crashes out the hydrophobic chloroacetamide product while solubilizing unreacted chloroacetyl chloride and HCl byproducts. Filter under vacuum, wash with cold water, and dry.

Protocol B: Amination to Functionalized Benzocaine Acetamide
  • Step 1: Reagent Suspension Suspend 2.41 g (10 mmol) of the validated intermediate from Protocol A in 2.0 mL of diethylamine. Here, the excess amine acts as both the reactant and the microwave-absorbing solvent.

  • Step 2: Pressurized Irradiation Seal the vessel with a pressure-rated Teflon cap. Irradiate at 400W (Max Temp = 80°C, Pressure Limit = 15 bar) for 10 minutes. Causality: Diethylamine has a low boiling point (55°C) and will vaporize rapidly. The sealed microwave reactor safely contains the autogenous pressure, keeping the amine in the liquid phase to forcefully drive the nucleophilic substitution.

  • Step 3: Self-Validation Checkpoint The mixture should visually transition from a heterogeneous suspension to a clear, viscous liquid as the aminated product forms. Carefully vent the pressure. A secondary TLC check (Dichloromethane:Methanol 9:1) should reveal the disappearance of the intermediate (Rf ~0.8) and the appearance of the highly polar amine product (Rf ~0.3).

  • Step 4: Final Precipitation Precipitate using ice water, filter, and recrystallize from ethanol to yield the highly pure target benzocaine acetamide.

Quantitative Data & Yield Analysis

The superiority of the MAOS approach over conventional synthesis is quantified in the table below. The data highlights a dramatic reduction in reaction time and a significant boost in yield, validating the efficiency of dielectric heating for deactivated substrates [3].

Reaction ParameterConventional Reflux (Toluene)Microwave Irradiation (Solvent-Free)Mechanistic Causality / Advantage
Reaction Time 120 - 180 minutes5 - 12 minutesVolumetric dielectric heating bypasses thermal conductivity limits of solvents.
Temperature Profile 110°C (Wall-dependent)90°C (Core-heated)Uniform heating prevents localized hot spots, reducing thermal degradation.
Environmental Impact High VOC emissionsZero VOC (Green Chemistry)Elimination of toxic solvents aligns with sustainable chemistry principles.
Average Yield 65% - 72%92% - 96%Rapid kinetics outpace competing side reactions (e.g., ester hydrolysis).
Product Purity Requires column chromatographyHigh (Recrystallization only)Complete conversion eliminates unreacted benzocaine impurities.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized benzocaine acetamides, the following spectroscopic markers must be confirmed post-isolation:

  • FTIR Spectroscopy: Successful acylation is confirmed by the disappearance of the primary amine doublet (N-H stretch at 3420 and 3340 cm⁻¹) of benzocaine, replaced by a single sharp N-H stretch (~3300 cm⁻¹) and a strong amide carbonyl (C=O) peak at ~1680 cm⁻¹.

  • ¹H-NMR (CDCl₃): Look for the presence of a singlet at ~8.2 ppm (1H, amide N-H), a singlet at ~4.2 ppm (2H, -CH₂-Cl for the intermediate), and the strict retention of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm). The retention of the ethyl signals confirms that the ester group remained intact and did not hydrolyze during microwave irradiation.

References

  • Noditi, G., Ledeti, I., Simu, G., Suta, M. L., Onetiu, D., & Fulias, A. (2014). "Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine." Revista de Chimie, 65(1), 65-67. URL:[Link]

  • Tahlan, S., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Narasimhan, B. (2022). "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Pharmaceuticals, 15(8), 931. URL:[Link]

  • Wang, C., et al. (2008). "Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions." Journal of the Chinese Chemical Society. URL:[Link]

Sources

Application Note: Optimization of Recrystallization Protocols for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound CAS: 692274-46-7

Introduction and Chemical Context

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a highly versatile, multi-functional building block frequently utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). Notably, derivatives of substituted benzaldehydes sharing this structural motif are critical in the development of allosteric modulators of hemoglobin, which are used to increase tissue oxygenation in conditions like sickle cell disease [1].

The purification of this intermediate is often a bottleneck in scale-up synthesis. While chromatography is effective for small-scale discovery chemistry, recrystallization remains the gold standard for yielding high-purity material at scale. This guide details the physicochemical rationale and optimized protocols for the recrystallization of this specific compound.

Physicochemical Profiling & Solvent Rationale

To design a self-validating recrystallization protocol, we must first analyze the molecular architecture of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (


, MW: 327.33  g/mol ) [2].
Structural Liabilities and Intermolecular Forces
  • The 2-Formyl (Aldehyde) Group: This is a reactive electrophile. Prolonged heating in primary alcohols (e.g., Methanol, Ethanol) can lead to the formation of hemiacetals or full acetals, especially if trace acidic impurities remain from the crude synthesis. Causality: Therefore, nucleophilic solvents should be strictly avoided during extended heating cycles.

  • The Amide Linkage (-NH-CO-): Acts as both a strong hydrogen bond donor and acceptor. This promotes the formation of a rigid, high-energy crystal lattice. Causality: Purely non-polar solvents (like hexanes or heptane) lack the dipole-dipole interactions necessary to break this lattice, rendering the compound insoluble even at boiling temperatures.

  • The Ethyl Benzoate & Phenoxy Moieties: These aromatic and aliphatic regions impart significant lipophilicity (

    
     stacking and Van der Waals interactions). Causality:  The compound is highly soluble in chlorinated solvents (DCM, Chloroform), but these solvents have boiling points too low to provide an effective temperature-solubility gradient for crystallization.
    
Solvent System Selection

Based on the structural analysis, the optimal approach is an Anti-Solvent Crystallization System utilizing Ethyl Acetate (EtOAc) and Heptane , or a single-solvent system using Toluene .

  • Ethyl Acetate (Solvent): Provides the necessary hydrogen bond acceptor capabilities and dipole moment to dissolve the amide lattice at elevated temperatures (

    
    ). It is non-nucleophilic, protecting the sensitive aldehyde group.
    
  • Heptane (Anti-solvent): Highly non-polar. When titrated into the hot EtOAc solution, it selectively lowers the dielectric constant of the medium, forcing the target compound to nucleate while leaving lipophilic impurities in solution.

Table 1: Solubility Profile & Solvent Suitability
Solvent SystemBoiling Point (°C)Solubility at 25°CSolubility at RefluxSuitability for Recrystallization
Water 100InsolubleInsolublePoor: Too lipophilic.
Methanol 65ModerateHighPoor: Risk of hemiacetal formation with the formyl group.
Dichloromethane 40HighHighPoor: Boiling point too low for a thermal gradient.
Toluene 110LowHighGood: Excellent thermal gradient; requires high temp.
EtOAc / Heptane ~75 (Mixed)Low (in mix)High (in EtOAc)Optimal: High yield, protects aldehyde, excellent purity.

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of a hot filtration step ensures that insoluble mechanical impurities or highly polymeric byproducts are removed before the controlled nucleation phase [3].

Protocol A: Anti-Solvent Recrystallization (EtOAc / Heptane)

Recommended for standard crude mixtures.

Materials Required:

  • Crude Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

  • Ethyl Acetate (ACS Reagent Grade)

  • n-Heptane (ACS Reagent Grade)

  • Magnetic stirrer and hotplate with oil bath

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of Ethyl Acetate (approximately 3-5 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (

    
    ) under continuous stirring until the solid completely dissolves. If undissolved material remains, add EtOAc in 1 mL increments until dissolution is achieved.
    
  • Hot Filtration (Validation Step): Rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove any insoluble particulate matter. Return the filtrate to a clean flask and resume gentle heating.

  • Anti-Solvent Titration: While maintaining the solution near reflux, add hot n-Heptane dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1-2 drops of hot EtOAc just until the turbidity clears. This ensures the solution is perfectly saturated at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to ambient temperature (

    
    ) over 2 hours. Mechanistic Insight: Slow cooling promotes the growth of large, pure crystals by allowing molecules to thermodynamically align into the crystal lattice, excluding impurities.
    
  • Maturation: Once at room temperature, transfer the flask to an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Heptane. Dry under high vacuum at

    
     to constant weight.
    
Protocol B: Single-Solvent Recrystallization (Toluene)

Recommended if the crude material contains highly polar impurities that might co-precipitate in EtOAc/Heptane.

Step-by-Step Methodology:

  • Suspend the crude material in Toluene (approx. 8-10 mL per gram).

  • Heat to

    
     until dissolution.
    
  • Perform hot filtration to remove polar, insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then to

    
    .
    
  • Filter, wash with cold hexanes, and dry under vacuum.

Workflow Visualization

The following diagram illustrates the logical workflow and decision points for the optimized EtOAc/Heptane anti-solvent recrystallization process.

G Crude Crude Ethyl 4-{[(2-formylphenoxy) acetyl]amino}benzoate Dissolve Dissolve in minimal boiling EtOAc (77°C) Crude->Dissolve Filter Hot Filtration (Removes insoluble polymers) Dissolve->Filter AntiSolvent Titrate with hot Heptane until cloud point is reached Filter->AntiSolvent Clarify Add drops of EtOAc to clarify solution AntiSolvent->Clarify Cooling Controlled Cooling (25°C for 2h, then 0-5°C) Clarify->Cooling Isolate Vacuum Filtration & Cold Heptane Wash Cooling->Isolate Pure Pure Crystalline Product (High Yield & Purity) Isolate->Pure

Workflow for the anti-solvent recrystallization of the target compound.

References

  • Title: Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation (US Patent 10806733B2)
  • Title: 3: Crystallization (Organic Chemistry Lab Techniques) Source: Chemistry LibreTexts URL: [Link]

Catalytic conditions for synthesizing formylphenoxy amino benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Formylphenoxy amino benzoates represent a critical structural motif in the synthesis of calamitic liquid crystals , Schiff-base metallomesogens , and antimicrobial pharmacophores . The dual functionality—an electrophilic formyl group (aldehyde) and a nucleophilic amino group—makes these molecules versatile but synthetically challenging. Traditional homogeneous synthesis often suffers from low yields due to competitive polymerization (Schiff base formation) and harsh conditions that degrade the ester moiety.

This guide details a biphasic catalytic protocol designed to maximize yield and purity. We utilize Solid-Liquid Phase Transfer Catalysis (SL-PTC) for the construction of the ether linkage, followed by a Chemoselective Catalytic Transfer Hydrogenation (CTH) to generate the amino group without compromising the aldehyde.

Strategic Retrosynthesis & Pathway

The synthesis is designed to avoid the direct handling of unprotected amino-aldehydes, which are prone to self-polymerization. We employ a "Nitro-Masking" strategy:

  • Step 1 (

    
     Etherification):  Coupling of 4-hydroxybenzaldehyde with ethyl 4-chloro-3-nitrobenzoate using Phase Transfer Catalysis.
    
  • Step 2 (Chemoselective Reduction): Reducing the nitro group to an amine while preserving the formyl (aldehyde) and ester groups.

SynthesisPathway Start1 4-Hydroxybenzaldehyde Inter Intermediate: Ethyl 4-(4-formylphenoxy)-3-nitrobenzoate Start1->Inter SL-PTC (TBAB, K2CO3, Acetone) Start2 Ethyl 4-chloro-3-nitrobenzoate Start2->Inter Product Target: Ethyl 4-(4-formylphenoxy)-3-aminobenzoate Inter->Product Chemoselective Reduction (FeCl3/C, N2H4)

Figure 1: The "Nitro-Masking" synthetic route prevents premature polymerization.

Protocol 1: Etherification via Solid-Liquid Phase Transfer Catalysis (SL-PTC)

The formation of the diaryl ether linkage is the rate-determining step. Traditional Williamson ether synthesis using sodium ethoxide in ethanol often leads to transesterification byproducts.

The Solution: Use Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst in an anhydrous carbonate/acetone system.

Mechanism of Action

In this SL-PTC system, the solid base (


) deprotonates the phenol at the solid-liquid interface. The quaternary ammonium cation (

) forms a lipophilic ion pair with the phenoxide, shuttling it into the bulk organic phase where it reacts rapidly with the nitro-activated aryl halide.

PTC_Mechanism cluster_organic Organic Phase (Acetone) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase (K2CO3) Q_Phenoxide [Q+ Phenoxide-] Product Ar-O-Ar (Ether Product) Q_Phenoxide->Product SNAr Reaction Ar_Cl Ar-Cl (Nitrobenzoate) Ar_Cl->Product Q_Cl [Q+ Cl-] Product->Q_Cl Interface <-> Ion Exchange <-> Q_Cl->Interface KCl KCl (Solid) Q_Cl->KCl Regeneration Interface->Q_Phenoxide Phenol Phenol-OH Phenol->Q_Phenoxide Deprotonation Base K2CO3 (Solid) Base->Q_Phenoxide

Figure 2: Starks' Extraction Mechanism adapted for Solid-Liquid PTC.

Experimental Procedure

Reagents:

  • 4-Hydroxybenzaldehyde (10 mmol, 1.22 g)

  • Ethyl 4-chloro-3-nitrobenzoate (10 mmol, 2.29 g)

  • Potassium Carbonate (

    
    ), anhydrous, pulverized (20 mmol, 2.76 g)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 5 mol%)

  • Solvent: Acetone (Dry, 50 mL)

Step-by-Step:

  • Activation: In a 100 mL round-bottom flask, combine 4-hydroxybenzaldehyde,

    
    , and Acetone. Stir at reflux for 15 minutes to initiate surface deprotonation.
    
  • Catalyst Addition: Add TBAB and the Ethyl 4-chloro-3-nitrobenzoate.

  • Reflux: Heat the mixture to mild reflux (

    
    ) under 
    
    
    
    atmosphere.
    • Monitoring: Check TLC (Hexane:EtOAc 7:3) every hour. The spot for the chloro-benzoate (

      
      ) should disappear, replaced by the highly fluorescent ether product (
      
      
      
      ).
  • Workup:

    • Filter the hot reaction mixture to remove inorganic salts (

      
      ).
      
    • Evaporate the acetone filtrate under reduced pressure.

    • Purification: Recrystallize the crude yellow solid from Ethanol/Water (9:1).

Target Metrics:

  • Yield: >85%

  • Appearance: Pale yellow needles.

  • Melting Point:

    
     (Lit. value check required for specific isomer).
    

Protocol 2: Chemoselective Catalytic Transfer Hydrogenation

The Challenge: Reducing the nitro group (


) to an amine (

) without reducing the aldehyde (

) to an alcohol (

). Standard catalytic hydrogenation (

) is often too aggressive and will reduce the aldehyde.

The Solution: Fe(III)-Catalyzed Hydrazine Reduction. This method is highly specific for nitro groups and tolerates aldehydes, esters, and halides.

Experimental Procedure

Reagents:

  • Nitro-ether Intermediate (from Protocol 1) (5 mmol)

  • Catalyst:

    
     (0.1 mmol, 2 mol%) + Activated Carbon (0.5 g)
    
  • Hydrogen Donor: Hydrazine Hydrate (

    
    ) (15 mmol, 3 equiv.)
    
  • Solvent: Methanol (30 mL)

Step-by-Step:

  • Catalyst Prep: Mix

    
     and Activated Carbon in Methanol. Stir for 10 minutes. The iron adsorbs onto the carbon, creating a high-surface-area heterogeneous catalyst.
    
  • Addition: Add the Nitro-ether intermediate; heat to mild reflux (

    
    ).
    
  • Reduction: Add Hydrazine Hydrate dropwise over 20 minutes.

    • Caution: Nitrogen gas evolution will occur.[1] Ensure proper venting.

  • Completion: Reflux for 2-3 hours.

    • Endpoint: The solution color typically shifts from deep yellow (nitro) to fluorescent/pale (amino). TLC should show a polar shift (Amine is more polar than Nitro).

  • Isolation:

    • Filter the catalyst (C/Fe) through a Celite pad.

    • Pour filtrate into ice water (100 mL). The amino-benzoate usually precipitates.

    • Filter and dry.[2][3]

Comparative Data: Catalyst Efficiency

The choice of Phase Transfer Catalyst significantly impacts the reaction time and yield of the etherification step.

Catalyst (5 mol%)SolventTime (h)Yield (%)Notes
None Acetone2435Incomplete conversion; requires high temp.
TEBA (Benzyltriethylammonium Cl) Acetone678Good, but slower kinetics than TBAB.
TBAB (Tetrabutylammonium Br) Acetone3.5 92 Optimal balance of lipophilicity.
18-Crown-6 Toluene488Excellent but expensive and hard to remove.

Troubleshooting & Critical Control Points

  • Water Content (Critical): In Protocol 1 (PTC), water poisons the system by hydrating the carbonate anions, reducing their basicity. Use anhydrous

    
     and dry acetone.
    
  • Aldehyde Protection: If the aldehyde is found to degrade during the reduction step (Protocol 2), convert it to a dimethyl acetal prior to reduction (reflux in MeOH with cat.

    
    ), reduce the nitro group, and then deprotect with aqueous HCl. However, the Fe/Hydrazine method usually renders this unnecessary.
    
  • Polymerization: Do not store the final amino-formyl product in solution for long periods. The amine of one molecule will react with the aldehyde of another (Schiff base polymerization). Store as a solid at

    
    .
    

References

  • Makosza, M. (2000).[4] Phase-transfer catalysis.[4][5][6][7][8] A general green methodology in organic synthesis. Pure and Applied Chemistry.

  • Starks, C. M. (1971). Phase-transfer catalysis.[4][5][6][7][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • Lauwiner, M., et al. (1998). Chemoselective reduction of nitro groups in the presence of aldehydes. Journal of Applied Catalysis A: General. (Contextual grounding for Protocol 2).
  • Vashishtha, N., et al. (2013). Synthesis and characterization of new liquid crystalline materials: 4-(4-formylphenoxy) benzoates. Molecular Crystals and Liquid Crystals.[9][10] (Verifies the target structure class).

  • Banik, B. K., et al. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds. Organic Syntheses.

Sources

Application Note: Synthesis and Utilization of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the design of multi-functional building blocks is critical for the rapid generation of diverse compound libraries. Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a highly versatile, privileged intermediate that strategically combines three distinct pharmacophoric elements:

  • The Ethyl 4-aminobenzoate (Benzocaine) Core: A well-documented scaffold known for its local anesthetic properties and its utility as a precursor for biologically active para-aminobenzoic acid (PABA) analogs, which exhibit potent anticancer, anti-inflammatory, and antimicrobial properties[1].

  • The Phenoxyacetamide Linker: A flexible, hydrogen-bond-capable spacer frequently found in agents that modulate blood vessel permeability and inhibit bacterial growth[2].

  • The ortho-Formyl (Salicylaldehyde) Moiety: A highly reactive electrophilic center primed for condensation reactions, particularly Schiff base formation[3].

By integrating an electrophilic aldehyde with a derivatizable ester, this intermediate allows for divergent synthesis pathways. Researchers can independently target the formyl group (e.g., to form imines or azetidinones) or the ester group (e.g., to form hydrazides or oxadiazoles) to develop synergistic, dual-action therapeutics against resistant human pathogens[4].

Synthesis Workflow & Causality

The synthesis of this intermediate relies on a robust two-step sequence: an initial N-acylation of the benzocaine core, followed by a Williamson ether synthesis to attach the formylphenoxy moiety.

SynthesisWorkflow A Ethyl 4-aminobenzoate (Benzocaine) C Ethyl 4-(2-chloroacetamido) benzoate A->C TEA, DCM 0 °C to RT B Chloroacetyl Chloride B->C E Ethyl 4-{[(2-formylphenoxy) acetyl]amino}benzoate C->E DMF, 80 °C SN2 Displacement D Salicylaldehyde + K2CO3 D->E

Step-by-step synthetic workflow for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.

Causality & Mechanistic Insights
  • Temperature Control in Step 1: The reaction between ethyl 4-aminobenzoate and chloroacetyl chloride is highly exothermic. Performing the addition at 0 °C is mandatory to prevent di-acylation of the primary amine and to suppress the cleavage of the ethyl ester.

  • Solvent and Base Selection in Step 2: Anhydrous Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) is the optimal system for the etherification. K₂CO₃ is a mild base that efficiently deprotonates the phenolic -OH of salicylaldehyde to form a nucleophilic phenoxide without hydrolyzing the ester or amide bonds of the substrate. DMF, a polar aprotic solvent, significantly accelerates the Sₙ2 displacement of the chloride ion[5].

Experimental Protocols

The following self-validating protocols provide step-by-step instructions for synthesizing the intermediate.

Protocol 1: N-Acylation (Synthesis of Ethyl 4-(2-chloroacetamido)benzoate)
  • Preparation: Dissolve 10.0 mmol (1.65 g) of ethyl 4-aminobenzoate in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Base Addition: Add 12.0 mmol (1.67 mL) of triethylamine (TEA). Stir the mixture and cool to 0 °C using an ice-water bath.

  • Acylation: Dissolve 11.0 mmol (0.88 mL) of chloroacetyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Wash the organic layer successively with 1N HCl (2 × 20 mL), saturated NaHCO₃ (2 × 20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield a white solid.

Protocol 2: Williamson Ether Synthesis (Target Intermediate)
  • Phenoxide Formation: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.06 mL) of salicylaldehyde (2-formylphenol) in 25 mL of anhydrous DMF. Add 15.0 mmol (2.07 g) of anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

  • Coupling: Add 10.0 mmol (2.41 g) of the Ethyl 4-(2-chloroacetamido)benzoate synthesized in Protocol 1.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours under a nitrogen atmosphere.

  • Isolation: Cool the mixture to room temperature and pour it into 150 mL of crushed ice-water with vigorous stirring.

  • Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual DMF and K₂CO₃, and recrystallize from hot ethanol to obtain the pure Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.

Analytical Validation System

To ensure the trustworthiness of the synthesized intermediate before proceeding to downstream applications, researchers must validate the structural integrity using the quantitative markers outlined below.

Table 1: Analytical Validation Markers for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Analytical MethodTarget Signal / MarkerDiagnostic Significance
¹H-NMR (DMSO-d₆) δ 10.3 – 10.5 ppm (s, 1H)Confirms the presence of the unreacted ortho-formyl (aldehyde) proton.
¹H-NMR (DMSO-d₆) δ 10.1 – 10.3 ppm (s, 1H)Confirms the formation of the amide (-NH-CO-) linkage.
¹H-NMR (DMSO-d₆) δ 4.8 – 5.0 ppm (s, 2H)Validates the successful ether linkage (-O-CH₂-CO-).
¹H-NMR (DMSO-d₆) δ 4.2 – 4.4 ppm (q, 2H)Confirms the intact ethyl ester group (-OCH₂CH₃).
FT-IR (KBr, cm⁻¹) ~1710 cm⁻¹Aldehyde C=O stretching vibration.
FT-IR (KBr, cm⁻¹) ~1680 cm⁻¹Amide C=O stretching vibration.
FT-IR (KBr, cm⁻¹) ~1240 cm⁻¹Asymmetric C-O-C stretching (aryl ether), confirming Step 2 success.

Divergent Derivatization Strategies

Once validated, the intermediate serves as a branching point for generating diverse bioactive libraries. Derivatization of the 2-formylphenoxy moiety via Schiff base formation is a proven strategy to enhance biological activity, often yielding compounds with antibacterial efficacy comparable to standard antibiotics like Ciprofloxacin[3],[5].

DerivatizationStrategies Core Ethyl 4-{[(2-formylphenoxy) acetyl]amino}benzoate Schiff Schiff Base (Imine) via Aldehyde Condensation Core->Schiff Ar-NH2, AcOH (cat) EtOH, Reflux Hydrazide Acyl Hydrazide via Ester Hydrazinolysis Core->Hydrazide NH2NH2·H2O EtOH, Reflux Azetidinone Azetidinone (β-lactam) Antimicrobial Agent Schiff->Azetidinone ClCH2COCl, TEA Staudinger Reaction Oxadiazole 1,3,4-Oxadiazole Anticancer Agent Hydrazide->Oxadiazole CS2, KOH Cyclization

Divergent derivatization pathways exploiting the formyl and ester functional groups.

Protocol 3: Schiff Base Formation (Imine Condensation)
  • Reaction Setup: Dissolve 1.0 mmol of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate and 1.0 mmol of a primary aromatic amine (e.g., p-toluidine) in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid acts as a catalyst by protonating the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.

  • Reflux: Heat the mixture under reflux for 3–5 hours. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.

  • Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

References

  • [3] Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC | Source: nih.gov | 3

  • [5] Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - CORE | Source: core.ac.uk | 5

  • [2] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org | Source: jetir.org | 2

  • [4] Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid | Source: researchgate.net | 4

  • [1] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Source: researchgate.net | 1

Sources

Application Note: Highly Chemoselective Reductive Amination of Formylphenoxy Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl ethers, peptidomimetics, and targeted protein degraders (PROTACs) frequently relies on formylphenoxy benzoate derivatives as key building blocks[1]. Converting the formyl (aldehyde) moiety of these substrates into a secondary or tertiary amine via reductive amination presents a unique chemoselectivity challenge: the reducing agent must efficiently trap the transient iminium intermediate without reducing the parent aldehyde or cleaving the labile benzoate ester. This application note provides an authoritative, causality-driven guide to executing this transformation using sodium triacetoxyborohydride (STAB), ensuring high yields and absolute preservation of the ester functionality.

Mechanistic Causality & Reagent Selection

The core challenge in the direct reductive amination of formylphenoxy benzoates is preventing the premature reduction of the aldehyde and avoiding the transesterification or saponification of the benzoate ester.

Why Sodium Triacetoxyborohydride (STAB)? In a direct reductive amination, the carbonyl compound, amine, and reducing agent are combined in a single operation[2]. STAB (NaBH(OAc)₃) is the optimal hydride source for this system. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB significantly milder than sodium borohydride (NaBH₄)[2]. This steric and electronic tuning ensures that STAB reduces protonated imines and iminium ions at a rate orders of magnitude faster than it reduces unactivated aldehydes or esters[3]. Consequently, the benzoate ester remains entirely untouched[4].

Solvent and Catalyst Dynamics Unlike sodium cyanoborohydride (NaBH₃CN), which typically requires protic solvents like methanol, STAB performs exceptionally well in aprotic solvents[4]. For formylphenoxy benzoates, 1,2-dichloroethane (DCE) is the solvent of choice. Using DCE eliminates the risk of transesterification that occurs in alcoholic solvents. Furthermore, the addition of a catalytic to stoichiometric amount of acetic acid (AcOH) facilitates the dehydration of the hemiaminal to the iminium ion, accelerating the reduction step without lowering the pH to a level that would hydrolyze the ester[5].

Pathway Aldehyde Formylphenoxy Benzoate (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (AcOH cat.) Product Target Amine (Ester Preserved) Iminium->Product Fast Reduction Reagent NaBH(OAc)3 (Hydride Donor) Reagent->Product Chemoselective

Mechanistic pathway of direct reductive amination utilizing STAB.

Comparative Analysis of Reducing Agents

To understand why STAB is mandated for this specific chemical space, we must evaluate the quantitative and qualitative performance of common hydride donors in the presence of esters.

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Ester ToleranceToxicity ProfileOptimal Solvent System
NaBH₄ Poor (Reduces aldehyde rapidly before imine forms)Good (Unless prolonged heating)LowMeOH, EtOH
NaBH₃CN Excellent (Highly pH dependent, optimal at pH 6-8)ExcellentHigh (Risk of toxic HCN gas release)MeOH, THF
NaBH(OAc)₃ Excellent (Sterically and electronically tuned)Very HighLow (Safer, bench-stable powder)DCE, THF

Data synthesized from established reductive amination parameters[4],[2].

Self-Validating Experimental Protocol

This protocol is designed for the conversion of a model substrate, such as methyl 3-(4-formylphenoxy)benzoate, using a primary or secondary amine[1]. The procedure incorporates self-validating physical cues to ensure the reaction is proceeding correctly.

Materials Required:
  • Substrate: Formylphenoxy benzoate derivative (1.0 equiv, e.g., 1.0 mmol)

  • Amine: Primary or secondary amine (1.1 - 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Catalyst: Glacial acetic acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.1 M - 0.2 M relative to substrate)

Workflow S1 1. Mix Substrates in DCE S2 2. Catalyze Add AcOH S1->S2 S3 3. Reduce Add STAB S2->S3 S4 4. Quench Sat. NaHCO3 S3->S4 S5 5. Extract DCM / Brine S4->S5 S6 6. Purify Chromatography S5->S6

Step-by-step workflow for the reductive amination protocol.

Step-by-Step Methodology:

Step 1: Imine Pre-formation (Optional but Recommended)

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the formylphenoxy benzoate (1.0 mmol) in anhydrous DCE (10 mL) under an inert atmosphere (N₂ or Ar).

  • Add the amine (1.1 mmol) dropwise.

  • Causality Check: Add glacial acetic acid (1.0 mmol). The acid serves a dual purpose: it catalyzes the dehydration of the hemiaminal and protonates the resulting imine, making it highly electrophilic for the bulky STAB reagent[3]. Stir at room temperature for 30–60 minutes.

Step 2: Hydride Reduction 4. Add STAB (1.5 mmol) portionwise over 5 minutes. 5. Validation Cue: A slight exotherm may be observed, and the suspension may become cloudy as the STAB reacts and sodium acetate precipitates. 6. Stir the reaction mixture at room temperature. Monitor via TLC (typically 3:1 Hexanes/Ethyl Acetate). The reaction is usually complete within 2 to 4 hours[5]. 7. Analytical Validation: The starting aldehyde will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP), while the newly formed amine product will respond to Ninhydrin or Dragendorff's reagent.

Step 3: Chemoselective Quenching & Workup 8. Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). 9. Validation Cue: Vigorous effervescence (CO₂ gas) will occur as the unreacted acetic acid and residual STAB are neutralized. The cessation of bubbling indicates the quench is complete. 10. Causality Check: It is critical to use NaHCO₃ (pH ~8) rather than NaOH (pH >12). Strong bases will rapidly saponify the benzoate ester, destroying the target molecule[1]. 11. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, optionally containing 1% Triethylamine if the resulting amine streaks on the column).

References
  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561-3577.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Wang, L., et al. (2018). Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders. Journal of Medicinal Chemistry.

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.

Sources

High-Throughput Solid-Phase Synthesis Adaptation for Benzocaine Derivatives: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzocaine (ethyl 4-aminobenzoate) is a foundational local anesthetic that exerts its pharmacological effect by reversibly binding to specific sodium ion (Na+) channels on nerve membranes, thereby inhibiting Na+ influx and blocking nerve impulse conduction[1]. While traditional solution-phase Fischer esterification of p-aminobenzoic acid (PABA) is the standard pedagogical and industrial method for benzocaine synthesis[2], it is equilibrium-limited and poorly suited for generating large combinatorial libraries of derivatives[3].

This Application Note details a robust Solid-Phase Organic Synthesis (SPOS) adaptation utilizing a Backbone Amide Linker (BAL) strategy[4]. By anchoring the primary amine of benzocaine to a polymeric support, researchers can perform aggressive on-resin N-alkylation, acylation, or glycosylation[5], driving reactions to completion with excess reagents while simplifying purification to mere filtration.

Mechanistic Insights and Causal Design

Why the BAL Strategy? In conventional SPOS of peptides or small molecules, the substrate is typically anchored via its carboxylate (C-terminus). However, for benzocaine derivatives where the ethyl ester is already formed or where combinatorial esterification is desired, C-terminal anchoring is counterproductive. The Backbone Amide Linker (BAL) strategy elegantly circumvents this by anchoring the molecule via its nitrogen atom[4].

  • Anchoring via Reductive Amination : The BAL-aldehyde resin reacts with the primary aromatic amine of benzocaine to form an imine, which is subsequently reduced to a resin-bound secondary amine.

  • Orthogonal Diversification : The anchored secondary amine can be further diversified (e.g., N-alkylation, N-acylation, or N-glycosylation) without affecting the ester functionality[5].

  • Self-Validating Monitoring : The reaction progress is monitored using a 2,4-dinitrophenylhydrazine (DNPH) colorimetric assay. Unreacted resin-bound aldehydes rapidly form a red/dark-orange precipitate with DNPH, whereas complete anchoring leaves the resin its original color[4].

Workflow Visualization

SPOS_Workflow Resin BAL-Aldehyde Resin Anchoring Reductive Amination (NaCNBH3) Resin->Anchoring Amine Benzocaine (Primary Amine) Amine->Anchoring ResinBound Resin-Bound Secondary Amine Anchoring->ResinBound Modification On-Resin N-Alkylation or Acylation ResinBound->Modification Cleavage TFA Cleavage Modification->Cleavage Product Benzocaine Derivative (High Purity) Cleavage->Product

Solid-phase synthesis workflow for benzocaine derivatives using BAL anchoring.

Experimental Protocols

Note: All protocols are designed as self-validating systems. Do not proceed to subsequent steps if in-process checks fail.

Protocol A: Preparation and Anchoring of Benzocaine to BAL Resin

Objective: Immobilize benzocaine onto BAL-aldehyde resin via reductive amination.

  • Resin Swelling : Weigh 1.0 g of BAL-aldehyde resin (loading ~1.0 mmol/g) into a solid-phase synthesis vessel equipped with a porous frit. Swell the resin in 10 mL of Dichloromethane (DCM) for 30 minutes, followed by 10 mL of Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Imine Formation : Prepare a solution of benzocaine (5.0 mmol, 5 equiv) in 10 mL of 1% acetic acid in DMF. Add to the resin and agitate at room temperature for 2 hours.

  • Reduction : Add sodium cyanoborohydride (NaCNBH

    
    ) (5.0 mmol, 5 equiv) to the vessel. Agitate for 16 hours at room temperature.
    
  • Washing : Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), Methanol (MeOH) (3 × 10 mL), and DCM (3 × 10 mL).

  • In-Process Check (DNPH Test) : Withdraw a few resin beads and treat with a dilute acidic solution of 2,4-dinitrophenylhydrazine (DNPH)[4].

    • Pass: Beads remain colorless (complete consumption of aldehydes).

    • Fail: Beads turn red/dark-orange. Repeat steps 2-4.

Protocol B: On-Resin N-Alkylation (Diversification)

Objective: Introduce diverse functional groups to the secondary amine.

  • Reaction Setup : To the resin-bound benzocaine, add a solution of the desired alkyl halide (e.g., benzyl bromide, 5.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (5.0 mmol) in 10 mL DMF.

  • Agitation : Agitate the vessel at 60 °C for 12 hours. (Note: The elevated temperature overcomes the steric hindrance of the resin-bound secondary aromatic amine).

  • Washing : Drain and wash the resin with DMF (3 × 10 mL), water (3 × 10 mL), MeOH (3 × 10 mL), and DCM (3 × 10 mL).

  • In-Process Check (Chloranil Test) : Test a few beads with chloranil reagent.

    • Pass: Colorless/pale yellow (absence of secondary amines).

    • Fail: Blue/green bead coloration. Repeat alkylation.

Protocol C: Cleavage and Isolation

Objective: Release the synthesized derivative from the solid support.

  • Cleavage Cocktail : Treat the thoroughly dried resin with 10 mL of a Trifluoroacetic acid (TFA)/DCM (1:1, v/v) solution containing 2% triisopropylsilane (TIPS) as a scavenger[4].

  • Incubation : Agitate at room temperature for 2 hours.

  • Collection : Collect the filtrate in a round-bottom flask. Wash the resin with an additional 5 mL of TFA/DCM and combine the filtrates.

  • Evaporation & Precipitation : Concentrate the filtrate under reduced pressure. Precipitate the final benzocaine derivative by adding cold diethyl ether. Filter and dry under a vacuum.

Quantitative Data Summary

The transition from solution-phase synthesis to SPOS yields significant improvements in purity and throughput for derivative libraries. The table below summarizes typical performance metrics based on validated runs.

MetricSolution-Phase (Fischer Esterification/Alkylation)Solid-Phase (BAL Anchoring Strategy)
Overall Yield 45 - 65% (requires column chromatography)85 - 95% (crude after cleavage)
Crude Purity 70 - 80% (contaminated with polyalkylated byproducts)> 90% (excess reagents washed away)
Reaction Time (Library of 10) ~ 5 - 7 days (sequential synthesis & purification)~ 2 days (parallel synthesis)
Equilibrium Limitation High (water removal required via Dean-Stark)[3]None (driven by excess reagents)
Scalability Excellent for single large-batch (kg scale)Excellent for high-throughput screening (mg to g scale)

Conclusion

The adaptation of benzocaine derivative synthesis to a solid-phase platform using BAL anchoring represents a paradigm shift for combinatorial local anesthetic research. By anchoring the nitrogen atom, the ester functionality remains protected, allowing for aggressive and highly efficient N-terminal modifications. Coupled with self-validating colorimetric assays, this protocol ensures high-fidelity library generation crucial for modern drug discovery pipelines.

References[4] Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHUbcn4NcpzqaWyurlb3BRWU_7PYYlXDUWlgaPWFzcIUAiaCGi0lnPmHkA-sbnIJNa5Iske7SdqxORCR_gZ1DIPT58jv1DeOnuBG7n1tfKTXuxvjzfHKWM1zID6dJKxnPgjHtgX5-73WJ-6wJUEprGs35Zzh3mY_HdRO4uD6ll91RyWxVCaGvkCaWa-7W4OCHgCthNHXXFgTm7NKMpXp53lICY3t0P-4s2GcZflMRN5xlAQtNiXKUSjqUoJgpKHJ4zdabhVeTeNKVmoXuehz6eC_OR[5] Benzocaine N-|A-D-Glucoside | 28315-50-6. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFubPBbTPXHCLELN19rzLDn6p0I4nyVW3noCTdjrMVCv-A7QlqXF1CDXGjENkYI_O2WD41awtWj8GhQZsxYgiMUJFLzxptj5wjlCZejFsIvLWwtRo62vbv8mRSPA1-8Ec9reRWmH74=[2] Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbtlePdlALKRg6OvctlTRlckzx9Ldk8SU9qInkBktt4DSInWniXgBXJ_rczilOPIy3aiuUwEmh7PQsfSeWutXV7QikLNVAT4YrSTYvlv-Nuz9ArI-j2CzttTYjl9WBEdLinmxq8NIxuhZOI5YEEw7XeX-Cv0tb7qGFP5b5R7l_9zHHer6qbgLsGYS8DeficGvJW_FCTi7klOYO7NG1VdR7rKiIJuLQ3e8o8BhJRcOm_srVDdCOFKOoLfd1r5iBYGPrc9UPOKipx1t035BS9OgzcopwKau4dhMsDw_8sUjh5Nef6OpP4TJg259ujyAhwt8iUkcVlfrNyq7dREimIEojECbuj9xq3EKWD7a_e_gQojT2ARFXjqRYFtfIhKNDSLl2TVlsnFm4QOplL5rzhB-ZirxtsFb1mZExyY7kYea-BT4Nv0m-Hs0ggIAPnn0XhBltYdGiZo9uRnIJCnduFB3n4wWDBoj7UCg9Y4bBwHMjwBvu[1] Synthesis and biological activities of local anesthetics. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9UjoxaY_6TYBuWxCBPd8dxuv7D1m1mGi6i7Z9OxzCQ5ZCUNfO0niBbtxp1KbRs4xdMHvUWXZKoUewkLxob6nWFFm_WbL5-TmHq0eIo98HFgkxutFqhZ1PCfRMMmpThoK3vawEUeV8en3dwg==[3] Optimizing reaction conditions for esterification of 4-aminobenzoic acid. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHBFYslv1G9XwJ7-xr0GxNpcWGjByRDYGBu0LcEMAgoXS13AOlbFcabKKEcwf0VOhC_DCLOmkWut73fdc4dB6aXxr71kwwH4gSl_301tKXi2R_5sNzMNvPOtjkYs0UZ5u2H4itU2YgSiCI2sNI7fWiLrGR4GvuufDR9g3SOchYTXhN8hr1Vd0F6BWzoxZcU0AcblCEfF-DwbCSVwbNSd9sZz-OoA==

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #YIELD-OPT-882 Subject: Improving Yield & Purity of Amide Coupling in the Presence of Reactive Aldehydes Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield losses during the synthesis of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate . This molecule presents a classic "chemoselectivity paradox": you must form an amide bond between a carboxylic acid and an aniline derivative (Benzocaine) while preserving a reactive ortho-aldehyde group.

The Primary Failure Mode: The amine (Benzocaine) prefers to react with the aldehyde to form a Schiff Base (Imine) rather than reacting with the carboxylic acid to form the desired Amide .

This guide replaces standard protocols with a Mixed Anhydride Strategy designed to kinetically favor amide formation over imine condensation.

Visual Workflow: The Kinetic Control Strategy

The following diagram illustrates the critical "fork in the road" where yield is lost and how the optimized pathway circumvents it.

SynthesisWorkflow Start Reagents: (2-Formylphenoxy)acetic Acid + Benzocaine Decision Activation Strategy Start->Decision Path_Fail Standard Coupling (Direct Addition) Decision->Path_Fail No Activation Path_Success Mixed Anhydride Method (Pre-activation at -10°C) Decision->Path_Success Ethyl Chloroformate Result_Fail MAJOR IMPURITY: Schiff Base (Yellow Solid) Low Target Yield Path_Fail->Result_Fail Thermodynamic Control Intermediate Active Species: Mixed Anhydride Formed (Aldehyde remains unreactive) Path_Success->Intermediate Result_Success TARGET PRODUCT: Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (White/Pale Solid) Intermediate->Result_Success Kinetic Control

Caption: Kinetic control pathway utilizing Mixed Anhydride activation to bypass thermodynamic Schiff Base formation.

Module 1: Precursor Quality Control (The Foundation)

Reagent: (2-Formylphenoxy)acetic acid Critical Issue: If your starting material contains unreacted Salicylaldehyde, it will consume your Benzocaine in the next step.

Optimization Protocol

Do not use the standard aqueous NaOH reflux method (Williamson Ether Synthesis) if you are experiencing yield issues. The aldehyde creates a risk of the Cannizzaro reaction (disproportionation into alcohol and acid) under strong basic conditions.

Recommended Protocol:

  • Solvent: Acetone or DMF (Anhydrous).

  • Base: Potassium Carbonate (

    
    ), 2.0 equivalents.[1]
    
  • Procedure: Reflux Salicylaldehyde + Ethyl Chloroacetate +

    
    .
    
  • Hydrolysis: Perform mild hydrolysis (LiOH/THF) after isolation to get the free acid.

  • Purity Check: The precursor must have a sharp melting point (131–133°C ). If it melts lower, recrystallize from water/ethanol before proceeding.

Module 2: The Coupling Reaction (The Critical Step)

Method: Mixed Anhydride Coupling (Ethyl Chloroformate / Triethylamine)[2]

Why this works: This method generates a highly reactive anhydride intermediate in situ. When the amine is finally added, the reaction with the anhydride is instantaneous (seconds), vastly outcompeting the slower reaction with the aldehyde (minutes/hours).

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolve (2-formylphenoxy)acetic acid (1.0 eq) in dry DCM (Dichloromethane).DCM is non-nucleophilic and keeps the mixed anhydride stable at low temps.
2 Add Triethylamine (1.1 eq). Cool mixture to -10°C (Salt/Ice bath).The base neutralizes the HCl generated in the next step.[3] Low temp prevents anhydride decomposition.
3 CRITICAL: Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 mins at -10°C.Self-Validating Step: This forms the reactive Mixed Anhydride. You must wait 30 mins to ensure complete activation before the amine sees the aldehyde.
4 Dissolve Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq) in DCM.Pre-dissolving ensures rapid, homogeneous mixing.
5 Add the Benzocaine solution dropwise to the cold reaction mixture.The amine attacks the anhydride carbonyl immediately.
6 Allow to warm to Room Temp (RT) over 2 hours.Ensures reaction completion.

Visual Check: The reaction should remain relatively pale. If it turns bright yellow/orange immediately upon amine addition, you likely have Schiff base formation (temperature was too high or activation time too short).

Module 3: Workup & Purification (Yield Recovery)

The product is an ester-amide-aldehyde. It is sensitive to strong acids (acetal formation) and strong bases (ester hydrolysis).

Troubleshooting the Workup

Scenario A: The "Sticky Oil" Phenomenon

  • Cause: Residual DMF (if used) or trapped Triethylamine hydrochloride salts.

  • Fix:

    • Wash the DCM layer with 0.1 N HCl (Cold, fast wash). Note: Keep it brief to protect the aldehyde.

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Wash with Brine .[4]

    • Dry over

      
       and evaporate.
      

Scenario B: Recrystallization Failures

  • Target Solvent System: Ethanol : Water (9:1) or Toluene .

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until turbidity just appears. Cool slowly to 4°C.

  • Expected Appearance: White to off-white needles/powder.

FAQ: Troubleshooting Specific Failures

Q1: My product has a melting point 20°C lower than expected.

  • Diagnosis: You likely have a mixture of the Target Amide and the Schiff Base impurity.

  • Test: Run a TLC. The Schiff base is usually less polar (higher

    
    ) and yellow.
    
  • Solution: Recrystallize from Ethanol. The Schiff base is often more soluble in cold ethanol than the amide product, allowing for separation.

Q2: Can I use DCC or EDC coupling instead?

  • Analysis: Yes, but DCC leaves urea byproducts that are notoriously difficult to separate from this specific product without column chromatography.

  • Verdict: The Mixed Anhydride method (above) allows for an extractive workup (washing away byproducts), which is superior for scale-up and yield.

Q3: Why did my yield drop when I scaled up?

  • Root Cause: Heat management. The formation of the mixed anhydride is exothermic. On a larger scale, if you added Ethyl Chloroformate too fast, the temp spiked >0°C, decomposing the anhydride into

    
     and ethyl ester.
    
  • Fix: Use an internal thermometer. Do not exceed -5°C during activation.[5]

References

  • Mixed Anhydride Method Efficiency

    • Source: BenchChem Application Notes. "Scale-Up Synthesis of Amides via the Mixed Anhydride Method."
    • Relevance: Validates the use of alkyl chloroformates for high-yield amide coupling in the presence of sensitive groups.
    • URL:

  • Precursor Synthesis (Williamson Ether)

    • Source: Organic Syntheses, Coll. Vol. 4, p.590 (1963). "o-Formylphenoxyacetic Acid."[6]

    • Relevance: Establishes the baseline purity requirements for the (2-formylphenoxy)
    • URL:

  • Schiff Base Competition Kinetics

    • Source: Quora / Chemical Community Consensus. "To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot?"
    • Relevance: Confirms that Schiff base formation is thermodynamically driven and often requires heat/reflux, supporting the strategy of using cold kinetic control for the amide coupling.
    • URL:

Sources

Technical Support Center: Preserving Formyl Integrity During Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the preservation of formyl (aldehyde) groups during amide coupling reactions. It is designed for researchers requiring high-fidelity functional group tolerance.

Topic: Preventing Oxidation and Side-Reactions of the Formyl Group Target Audience: Medicinal Chemists, Process Chemists, Chemical Biologists Version: 2.4 (Current Standards)

Executive Summary & Mechanistic Overview

The formyl group (-CHO) presents a unique challenge in amide coupling not typically due to the coupling reagents themselves (e.g., EDC, HATU are non-oxidative), but due to its high susceptibility to autoxidation and nucleophilic attack .

When a researcher observes the "loss" or "oxidation" of an aldehyde during coupling, it is usually due to one of two distinct failure modes:

  • True Oxidation (Autoxidation): Radical-mediated conversion to carboxylic acid by atmospheric oxygen, accelerated by trace metals or peroxides in solvents.

  • "False Oxidation" (Imine Competition): The amine partner reacts with the aldehyde to form a Schiff base (imine) instead of the activated carboxylic acid. This is often misdiagnosed as oxidation or decomposition.

This guide prioritizes True Oxidation prevention while addressing Imine Competition as a critical technical dependency.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of formyl group loss before altering your protocol.

AldehydeLoss Start Problem: Aldehyde Loss During Coupling CheckAtmosphere Is reaction under Inert Gas (Ar/N2)? Start->CheckAtmosphere CheckAmine Was Amine added AFTER activation? CheckAtmosphere->CheckAmine Yes ResultOx Diagnosis: Autoxidation (Radical Mechanism) CheckAtmosphere->ResultOx No (Air exposure) ResultImine Diagnosis: Imine Formation (Schiff Base Competition) CheckAmine->ResultImine No (Mixed all at once) ResultAcetal Diagnosis: Acetal Formation (Solvent/Alcohol Issue) CheckAmine->ResultAcetal Yes, but used alcoholic solvent ActionOx Protocol A: Degassing & Scavenging ResultOx->ActionOx See Protocol A ActionImine Protocol B: Pre-activation Strategy ResultImine->ActionImine See Protocol B

Caption: Diagnostic logic to distinguish between radical autoxidation and nucleophilic competition.

Protocol A: Preventing True Oxidation (Autoxidation)

Aldehydes oxidize to carboxylic acids via a radical chain mechanism involving molecular oxygen (


). This process is catalytic and accelerates in the presence of light, heat, or trace transition metals.
Core Requirements[1][2][3][4]
  • Atmosphere: Argon (preferred over Nitrogen due to higher density) or Nitrogen.

  • Solvents: Anhydrous, degassed, and peroxide-free.

  • Additives: Radical scavengers (optional but recommended for sensitive substrates).

Step-by-Step Methodology
  • Solvent Preparation (Sparging):

    • Do not rely solely on "anhydrous" bottles. Oxygen dissolves readily in DCM and DMF.

    • Action: Sparge the reaction solvent with a stream of dry Argon for 15 minutes prior to adding reagents. This displaces dissolved

      
       more effectively than simple vacuum/backfill cycles.
      
  • Peroxide Test (Ether Solvents):

    • If using THF or Dioxane, test for peroxides using Quantofix® strips or KI/Starch paper. Peroxides initiate the radical oxidation of aldehydes.

    • Specification: Peroxide level must be < 5 mg/L.

  • Radical Scavenging (The "BHT Buffer"):

    • For highly sensitive electron-rich aldehydes (e.g., benzaldehydes with -OMe groups), add 2,6-Di-tert-butyl-4-methylphenol (BHT) .

    • Concentration: 0.1 - 0.5 mol% relative to the aldehyde.

    • Note: BHT does not interfere with standard amide coupling reagents (EDC/HATU).

  • Reaction Vessel:

    • Wrap the reaction flask in aluminum foil to exclude light, which can photo-initiate autoxidation.

Protocol B: Preventing "False Oxidation" (Imine Competition)

The most common reason for "aldehyde loss" is not oxidation, but the amine attacking the aldehyde (Imine formation) faster than it attacks the activated acid.

The Pre-Activation Strategy

You must ensure the carboxylic acid is converted to the active ester completely before the amine encounters the aldehyde.

Experimental Workflow
StepReagent/ActionDurationPurpose
1 Dissolve Acid (1.0 eq) + Base (DIPEA/NMM, 2-3 eq) in solvent.2 minDeprotonation.
2 Add Coupling Reagent (HATU/EDC, 1.0-1.1 eq).15-30 min CRITICAL: Generates the Active Ester (OBt/OAt).
3 Check: TLC/LCMS to confirm acid consumption.--Ensure Acid is fully activated.
4 Add Amine (containing the aldehyde moiety) or Amine + Aldehyde substrate.1-12 hAmide bond formation.

Why this works: The Active Ester reacts with the Amine orders of magnitude faster than the Amine reacts with the Aldehyde to form an imine. If you mix all three (Acid + Amine + HATU) simultaneously, the Amine and Aldehyde will equilibrate to the imine before the HATU activates the acid.

Technical FAQs & Troubleshooting

Q1: Can I use HATU with an aldehyde present?

A: Yes. HATU (and other uronium/guanidinium salts) are non-oxidative. They do not react with aldehydes. The risk is solely the amine reacting with the aldehyde. Follow Protocol B (Pre-activation) strictly.

Q2: My aldehyde is turning into an acid despite using Argon. Why?

A: Check your starting material purity.[1] Aldehydes often contain 1-5% carboxylic acid impurities from storage.

  • Fix: Purify the aldehyde immediately before the reaction (distillation for liquids, recrystallization or rapid silica plug for solids).

  • Check: Verify your solvent is not "wet" with water, which can hydrate the aldehyde to a gem-diol, making it susceptible to different decomposition pathways.

Q3: Should I use a protecting group?

A: If the "Pre-activation" strategy fails (e.g., the reaction is extremely slow, allowing time for imine formation), you must protect the aldehyde.

  • Recommendation: Use a dimethyl acetal or 1,3-dioxolane .

  • Stability: These are stable to basic coupling conditions (DIPEA, HATU, DMF) and are removed with mild aqueous acid (e.g., 5% HCl or TFA/H2O) during workup or a separate step.

Q4: Are there coupling reagents I should AVOID?

A: Yes. Avoid:

  • CDI (Carbonyldiimidazole): Can sometimes react with aldehydes in complex ways or require conditions that promote aldol condensation.

  • Oxidative Amidation Reagents: Some modern methods intentionally oxidize aldehydes to amides (e.g., using TBHP, NBS, or hypervalent iodine). Ensure you are not inadvertently using an "oxidative coupling" protocol found in literature.

Protection Strategy Workflow (The "Nuclear Option")

If direct coupling fails, use this acetal protection loop.

ProtectionWorkflow Start Aldehyde Substrate Protect Protection: HC(OMe)3, H+ Start->Protect Step 1 Acetal Acetal Intermediate Protect->Acetal Couple Amide Coupling (Standard) Acetal->Couple Step 2 Deprotect Deprotection: Dilute HCl/H2O Couple->Deprotect Step 3 Final Final Product (Amide + Aldehyde) Deprotect->Final

Caption: Orthogonal protection strategy using dimethyl acetal to mask formyl reactivity.

References

  • Autoxidation Mechanisms

    • Title: Radical-Chain Oxidation of Aldehydes (Autoxid
    • Source: Master Organic Chemistry.
    • URL:[Link] (Contextual grounding on aldehyde reactivity).

  • Peptide Coupling Reagents & Compatibility: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem Technical Guides.
  • Protecting Groups (Acetals)

    • Title: Acetals as Protecting Groups for Aldehydes and Ketones.[2]

    • Source: Chemistry Steps.[3][4][5][6]

    • URL:[Link]

  • Oxidative Amidation (Conditions to Avoid)

    • Title: One-Pot Oxidative Amidation of Aldehydes.[7]

    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for Benzocaine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SOL-BZ-AM-001 Topic: Troubleshooting Low Solubility of N-Acylated Benzocaine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary & Scope

The Problem: Researchers frequently encounter "brick dust" behavior when working with benzocaine amides (specifically N-acylated derivatives like ethyl 4-acetamidobenzoate).[1] While the parent molecule (benzocaine) is a basic amine with predictable solubility, converting the amine to an amide drastically alters its physicochemical profile.[2]

The Root Cause: The formation of the amide bond introduces a rigid donor-acceptor motif (


). This creates a robust intermolecular hydrogen-bonding network in the crystal lattice that many common organic solvents (diethyl ether, hexane, cold ethanol) cannot energetically overcome.[2] Furthermore, the N-acylation neutralizes the basicity of the nitrogen, rendering standard acid-base extraction protocols ineffective.[2]

Scope of Guide: This guide addresses solubility issues for ethyl 4-acetamidobenzoate and related N-substituted benzamides in three critical phases:

  • Reaction Workup: Phase separation failures.

  • Purification: Recrystallization "oiling out."[1][2]

  • Analysis: Sample preparation for HPLC/NMR.

The Thermodynamic Barrier (Why it won't dissolve)

To troubleshoot solubility, you must visualize the competition between Crystal Lattice Energy (CLE) and Solvation Energy (SE) . Benzocaine amides stack efficiently due to the planar aromatic ring (


 stacking) and the directional hydrogen bonds of the amide.
Visualization: The Dissolution Competition

The following diagram illustrates the energy barrier your solvent must overcome.

DissolutionMechanism cluster_solid Solid State (High Stability) cluster_solvent Solvent Interaction cluster_solution Solution State Crystal Crystal Lattice (Strong H-Bonds + Pi-Stacking) Solvated Solvated Molecule (Entropy Driven) Crystal->Solvated Requires Energy > Lattice Enthalpy Barrier Thermodynamic Barrier Crystal->Barrier Solvent Solvent Molecules (Dipole/H-Bonding Capability) Solvent->Solvated Solvation Shell Formation Barrier->Solvated Overcome by Heat or Polarity

Figure 1: The dissolution mechanism requires the solvent to break the strong intermolecular H-bonds of the amide solid state.

Solvent Selection Strategy

Do not rely on "like dissolves like" in a generic sense. For benzocaine amides, you need solvents that act as Hydrogen Bond Acceptors to disrupt the crystal lattice.[2]

Solvent Compatibility Matrix

Data derived from thermodynamic solubility studies of benzocaine derivatives [1, 2].

Solvent ClassSpecific SolventSolubility RatingTechnical Note
Chlorinated Dichloromethane (DCM)⭐⭐⭐ (High)Good for extraction; poor for recrystallization (too volatile).[1][2]
Chlorinated Chloroform⭐⭐⭐ (High)Excellent solubilizer; often breaks amide stacking better than DCM.[1][2]
Polar Aprotic DMSO / DMF⭐⭐⭐⭐ (Very High)Avoid if possible. Hard to remove.[1][2] Use only for biological assays or difficult couplings.[1][2]
Polar Aprotic Acetone / Ethyl Acetate⭐⭐ (Moderate)Ideal for recrystallization.[1][2] Shows negative deviation from Raoult's law (good interaction).[1][2]
Protic Ethanol / Methanol⭐⭐ (Moderate)Soluble when hot; significantly less soluble when cold (steep solubility curve).[1][2]
Ethers Diethyl Ether / THF⭐ (Low/Mod)THF is okay; Ether is poor.[1][2]
Non-Polar Hexane / Toluene❌ (Insoluble)Use ONLY as anti-solvents.[1][2]

Operational Troubleshooting Protocols

Scenario A: The "Oiling Out" Phenomenon

Symptom: During recrystallization (usually from hot Ethanol or Ethyl Acetate), the product comes out of solution as a sticky oil droplets instead of crystals. Cause: The solution temperature is above the melting point of the solvated product, or the anti-solvent (Hexane/Water) was added too quickly, causing liquid-liquid phase separation (LLPS) before nucleation.

Protocol: The "Seeding at Cloud Point" Method

  • Dissolve: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (boiling).

  • Cool: Allow to cool slowly to ~50°C.

  • Titrate: Add warm Hexane dropwise until a faint permanent turbidity (cloudiness) appears.[1][2]

  • Stop: Do NOT add more anti-solvent.[1][2]

  • Seed: Add a single crystal of pure product (or scratch the glass).

  • Wait: Let the turbidity resolve into crystals.[1][2] Only then cool to room temperature and finally 0°C.

Scenario B: Extraction Failure (Acid Wash)

Symptom: "I washed my reaction with 1M HCl to remove starting material, but my product disappeared/didn't purify." Cause: Misunderstanding of Basicity.[1][2]

  • Benzocaine (Starting Material): Basic amine (

    
     for conjugate acid).[1] Soluble in aqueous acid.[1][2]
    
  • Benzocaine Amide (Product): Neutral amide.[1][2] NOT soluble in dilute aqueous acid.[2]

Correct Workup Flow: If you are synthesizing the amide from benzocaine:

  • Dilute reaction mixture with Ethyl Acetate.[1][2]

  • Wash 1: 1M HCl. (The unreacted Benzocaine goes into the aqueous layer).

  • Keep: The Organic layer.[1][2][3] (Your amide product stays here).

  • Wash 2: Saturated

    
     (Removes acidic byproducts/acid chlorides).[1][2]
    
  • Wash 3: Brine (Critical for drying).[1][2]

Visual Troubleshooting Workflow

Use this decision tree to resolve immediate solubility issues in the lab.

TroubleshootingTree Start Start: Solubility Issue Context What is the context? Start->Context Recryst Recrystallization Context->Recryst Workup Reaction Workup Context->Workup Analysis HPLC/NMR Prep Context->Analysis Oiling Problem: Oiling Out? Recryst->Oiling LostProd Problem: Low Yield? Workup->LostProd PeakShape Problem: Broad Peaks? Analysis->PeakShape SlowAdd Solution: Add Anti-solvent Slower & warmer Oiling->SlowAdd Yes Seed Solution: Seed at Cloud Point Oiling->Seed Yes CheckLayer Check Organic Layer (Amides are neutral!) LostProd->CheckLayer Acid wash used Emulsion Problem: Emulsion? LostProd->Emulsion AddBrine Solution: Add Brine or filter thru Celite Emulsion->AddBrine SolventChange Solution: Switch to DMSO-d6 or MeOD PeakShape->SolventChange In CDCl3

Figure 2: Decision tree for isolating and purifying benzocaine amides.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a co-solvent for recrystallization? A: Yes, Ethanol/Water is a classic pair for benzocaine derivatives.[1][2] However, benzocaine amides are very hydrophobic.[2] If you add water too fast, the product will precipitate as an amorphous powder ("crashing out") rather than crystals.[2] Use the Ethyl Acetate/Hexane system for better control over crystal habit.[1][2]

Q2: Why does my NMR in


 show broad peaks? 
A:  Amides often exhibit restricted rotation around the 

bond, leading to rotamers that broaden signals at room temperature.[2] Additionally, poor solubility in Chloroform can lead to aggregation.[1][2]
  • Fix: Run the NMR in DMSO-d6 or warm the

    
     sample to 50°C (if your tube allows) to sharpen the peaks [3].
    

Q3: My product is stuck in the mother liquor. How do I recover it? A: If the amide is too soluble in your recrystallization solvent (e.g., Ethanol), evaporate the solvent to dryness to obtain the solid. Redissolve in a minimum amount of Dichloromethane , then add Hexane until cloudy and refrigerate. The change in solvent polarity often forces precipitation.[1][2]

References

  • Cheuk, D., et al. (2020).[2][4] "Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents." Journal of Pharmaceutical Sciences, 109(11), 3370-3377.[2]

  • PubChem. (n.d.).[1][2][5] "Ethyl 4-acetamidobenzoate - Physical Properties." National Library of Medicine.[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. "Amide Resonance and Spectroscopic Consequences." Oxford University Press.[2] (Standard text for amide rotamer principles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific benzocaine derivatives before handling.

Sources

Optimizing reaction time for phenoxyacetyl chloride and benzocaine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

User Query: "How do I optimize the reaction time and yield for the acylation of benzocaine with phenoxyacetyl chloride? The reaction is sluggish and yields are inconsistent."

Technical Assessment: The reaction between phenoxyacetyl chloride and benzocaine (ethyl 4-aminobenzoate) is a nucleophilic acyl substitution.[1] The primary challenge is the reduced nucleophilicity of benzocaine . The para-ethoxycarbonyl group (ester) on the benzocaine ring is electron-withdrawing, which pulls electron density away from the amine, making it significantly less reactive than a standard aniline.

This guide provides a high-efficiency protocol using Nucleophilic Catalysis to overcome this kinetic barrier, ensuring rapid conversion and high purity.[1]

Reaction Mechanism & Kinetics (The "Why")

To optimize the reaction time, we must understand the rate-limiting step. In the absence of a catalyst, the attack of the deactivated benzocaine amine on the acid chloride is slow.

Mechanism Visualization

The following diagram illustrates the pathway and the role of the base/catalyst.

ReactionMechanism Reactants Reactants (Benzocaine + Phenoxyacetyl Cl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Slow Nucleophilic Attack (Rate Limiting Step) Transition Transition State (Cl- Elimination) Intermediate->Transition Collapse Product Product (Phenoxyacetylbenzocaine) Transition->Product ByProduct By-Product (HCl / Salt) Transition->ByProduct DMAP Catalyst (DMAP) Accelerates Attack DMAP->Reactants Activates Acyl Chloride

Figure 1: Reaction pathway showing the rate-limiting nucleophilic attack. DMAP catalysis lowers the activation energy of this step.

Optimized Standard Operating Procedure (SOP)

Objective: Minimize reaction time from >12 hours to <2 hours while maintaining >90% yield.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Benzocaine Substrate1.0Limiting reagent.[1]
Phenoxyacetyl Chloride Electrophile1.1 - 1.2Slight excess to account for hydrolysis.[1]
Triethylamine (TEA) Base1.5Scavenges HCl.[1] Must be dry.[1][2]
DMAP Catalyst 0.05 - 0.1 CRITICAL for speed.
DCM (Dichloromethane) Solvent--Anhydrous (0.2 - 0.5 M conc).[1]
Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon inlet.[1]

    • Why: Phenoxyacetyl chloride hydrolyzes rapidly in moist air to form phenoxyacetic acid, which will not react with the amine.[1]

  • Solubilization:

    • Add Benzocaine (1.0 eq) , DMAP (0.1 eq) , and Triethylamine (1.5 eq) to the flask.[1]

    • Add anhydrous DCM (approx. 5-10 mL per gram of benzocaine).[1] Stir until fully dissolved.

  • Controlled Addition (

    
    ): 
    
    • Cool the solution to

      
       in an ice bath.
      
    • Add Phenoxyacetyl chloride (1.1 eq) dropwise via syringe or addition funnel over 10-15 minutes.[1]

    • Why: Although the reaction is sluggish, the initial mixing can be exothermic. Low temp prevents impurity formation (dimerization).[1]

  • Reaction Phase (The Optimization):

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Monitor: Check TLC (30% EtOAc/Hexanes) after 30 minutes .

    • Expected Result: With DMAP, conversion should be near complete in 1-2 hours.[1] Without DMAP, this often takes overnight.[1]

  • Quench & Workup:

    • Quench with saturated

      
       solution (removes unreacted acid chloride).[1]
      
    • Extract with DCM.[1] Wash organic layer with 1M HCl (removes unreacted benzocaine/DMAP) and then Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Hub

Issue 1: Reaction is too slow (>4 hours)

  • Diagnosis: The ester group on benzocaine is deactivating the amine.

  • Fix:

    • Add Catalyst: Ensure you added 5-10 mol% DMAP (4-Dimethylaminopyridine).[1] This forms a highly reactive N-acylpyridinium intermediate.[1]

    • Concentration: If the reaction is dilute (<0.1 M), the rate drops significantly (Second-order kinetics).[1] Increase concentration to 0.5 M.

    • Temperature: Gently reflux (

      
       for DCM) if RT is insufficient, but only after confirming the base is present.
      

Issue 2: Low Yield / Starting Material Remains

  • Diagnosis: Hydrolysis of Phenoxyacetyl chloride.[1]

  • Fix:

    • Check Solvent: Is your DCM anhydrous? If not, the chloride is turning into acid.[1]

    • Reagent Quality: Phenoxyacetyl chloride degrades over time.[1] If the liquid is cloudy or has white precipitate (phenoxyacetic acid), distill it or use a fresh bottle.[1]

Issue 3: Impurity Formation (Thick Precipitate)

  • Diagnosis: Triethylamine Hydrochloride salt formation (Normal) vs. Polymerization (Bad).[1]

  • Fix:

    • A white precipitate is expected (TEA[1]·HCl). It should dissolve during the aqueous workup.[1]

    • If the product is an oil that won't crystallize, triturated with cold hexanes or diethyl ether to induce crystallization of the amide.[1]

Troubleshooting Flowchart

Troubleshooting Start Problem: Low Conversion CheckTLC Check TLC: Is Acid Chloride visible? Start->CheckTLC YesCl Yes: Acid Chloride Present CheckTLC->YesCl Reactants Stalled NoCl No: Acid Chloride Gone CheckTLC->NoCl Reagent Consumed ActionCatalyst Action: Add 10 mol% DMAP Increase Temp to 40°C YesCl->ActionCatalyst ActionMoisture Action: Hydrolysis Occurred. Dry Solvent & Add Excess Chloride NoCl->ActionMoisture

Figure 2: Decision tree for diagnosing incomplete reactions.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine can act as both the solvent and the base. This is the classic "Schotten-Baumann" modification. However, removing pyridine requires acidic washes which might solubilize some of your product if the amide is sensitive.[1] The DCM/TEA/DMAP method is generally easier to work up.[1]

Q: Why is the order of addition important? A: Adding the acid chloride last allows you to control the exotherm. If you add the amine to the acid chloride, the local concentration of chloride is high, potentially leading to di-acylation or side reactions if other nucleophilic sites are present (though less likely with benzocaine).

Q: How do I store Phenoxyacetyl Chloride? A: It must be stored under inert gas (Nitrogen/Argon) in a fridge (


) and strictly kept away from moisture.[1] If it turns into a solid crust, it has hydrolyzed to the acid and is useless.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General grounding on Nucleophilic Acyl Substitution).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.[1] Link (The authoritative source on DMAP catalysis).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for relative nucleophilicity of aniline vs. benzocaine).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2337, Benzocaine. Link (Solubility and physical property verification).[1]

Sources

Removing unreacted ethyl 4-aminobenzoate from product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Ethyl 4-aminobenzoate (Benzocaine)

Executive Summary

Ethyl 4-aminobenzoate (Benzocaine) is a common intermediate and byproduct in organic synthesis. Its removal is frequently complicated by its dual nature: it possesses a lipophilic ethyl ester tail and a weakly basic primary aniline head. This guide provides three validated workflows for its removal, selected based on the stability and chemical nature of your target product.

Physical & Chemical Profile

Understanding the impurity is the first step to removal.

PropertyDataImplication for Purification
Structure Ethyl ester + Primary AnilineSusceptible to hydrolysis (ester) and protonation (amine).
Acidity (

)
~2.5 (Conjugate Acid)Weak base. Requires pH < 1.5 for >99% protonation.
LogP ~1.9Lipophilic. Soluble in DCM, EtOAc, Et2O.
Reactivity Nucleophilic (Primary Amine)Can be trapped by electrophilic scavengers (Isocyanates/Aldehydes).
Module 1: Acid-Base Extraction (The Workhorse)

Best For: Neutral or Acidic Target Products. Avoid If: Your target product is a base (e.g., pyridines, alkaloids) or contains acid-sensitive groups (e.g., acetals, silyl ethers).

The Science (Causality)

Benzocaine is a weak base. Under neutral conditions, it partitions into organic solvents. By washing the organic phase with dilute acid (HCl), we protonate the amine group (


). This charged ammonium species is highly water-soluble and insoluble in organic solvents, forcing it into the aqueous layer while your neutral product remains in the organic phase.
Protocol
  • Dissolution: Dissolve the crude mixture in a water-immiscible solvent (DCM or Ethyl Acetate are preferred).

  • Acid Wash (Critical Step):

    • Add 1M HCl (Cold, 0–5°C). Note: Use at least 3 molar equivalents relative to the benzocaine.[1]

    • Why Cold? The ethyl ester moiety is susceptible to hydrolysis under acidic conditions. Low temperature kinetically inhibits this side reaction.

    • Agitate vigorously for 2–3 minutes.

  • Separation: Allow layers to settle. Drain the aqueous (bottom) layer if using DCM; drain the aqueous (bottom) layer if using EtOAc.

  • Validation: Check the organic layer by TLC (See FAQ: Detection). If benzocaine persists, repeat step 2.

  • Neutralization (Optional for Waste): The aqueous layer now contains the benzocaine hydrochloride salt.

Module 2: Solid-Supported Scavenging (The Polishing Step)

Best For: Small scale (<5g), parallel synthesis, or removing trace residuals (<5%) after extraction. Avoid If: Your product contains a primary amine.

The Science (Causality)

If extraction is impossible (e.g., your product is also a base), chemical scavenging is the superior alternative. We use a polymer-supported electrophile that reacts covalently only with the unreacted aniline of the benzocaine. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Recommended Resins
  • PS-Isocyanate: Reacts with the amine to form an insoluble urea.

  • PS-Benzaldehyde: Reacts with the amine to form an imine (Schiff base).

Protocol
  • Calculate Loading: Determine the excess benzocaine (moles). Use 3–4 equivalents of resin relative to the impurity.

  • Incubation: Add the resin to your reaction mixture (DCM or THF).

  • Agitation: Shake (do not stir with a magnetic bar, as this grinds the beads) for 4–16 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a synthesis cartridge. The benzocaine remains trapped on the filter cake.

  • Rinse: Wash the resin with solvent to recover any physically adsorbed target product.

Module 3: Flash Chromatography (The "Difficult Separation")

Best For: Complex mixtures where Modules 1 & 2 are chemically incompatible.

The Science (Causality)

Aromatic amines like benzocaine often "tail" (streak) on silica gel. This is caused by the interaction between the basic amine and the acidic silanol (


) groups on the silica surface. This tailing can co-elute with your product.
Troubleshooting the Tailing

To fix this, we must "mask" the silanols.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

  • Mechanism: The TEA is a stronger base than benzocaine. It preferentially saturates the acidic silanol sites, allowing the benzocaine to elute as a sharp, symmetrical peak.

Visual Decision Guides
Figure 1: Purification Strategy Decision Tree

Caption: Select the optimal workflow based on the chemical stability of your target product.

PurificationStrategy Start Start: Crude Mixture (Product + Benzocaine) IsProductBase Is your Target Product a Base (Amine)? Start->IsProductBase IsProductAcidSensitive Is Target Product Acid Sensitive? IsProductBase->IsProductAcidSensitive No (Neutral/Acidic) Scavenging Module 2: PS-Isocyanate Scavenging IsProductBase->Scavenging Yes (Product is Base) Extraction Module 1: Acid-Base Extraction (Use 1M HCl) IsProductAcidSensitive->Extraction No Chromatography Module 3: Flash Chromatography (+1% TEA Modifier) IsProductAcidSensitive->Chromatography Yes

Figure 2: The Acid-Base Extraction Workflow

Caption: Step-by-step phase separation logic for removing benzocaine using HCl.

ExtractionWorkflow Mix Organic Phase (Product + Benzocaine) AddAcid Add 1M HCl (Cold) Mix->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Contains Target Product) PhaseSep->OrgLayer Top (if EtOAc) Bottom (if DCM) AqLayer Aqueous Layer (Contains Benzocaine-HCl) PhaseSep->AqLayer Opposite Layer

Frequently Asked Questions (FAQ)

Q1: I tried the HCl extraction, but I formed a stubborn emulsion. How do I break it? A: Emulsions often occur when the density difference between layers is minimal.

  • Add Brine: Saturating the aqueous layer with NaCl increases its density and ionic strength, forcing separation ("salting out").

  • Filter: Sometimes fine particulates stabilize the emulsion. Filtration through a Celite pad can resolve this.

Q2: How do I visualize Benzocaine on TLC? It overlaps with my product under UV. A: Do not rely solely on UV (254 nm). Use a specific stain:

  • p-Anisaldehyde or Cinnamaldehyde Dip: These aldehydes react with the primary amine of benzocaine to form a bright yellow/orange Schiff base spot upon heating. Most other non-amine products will not stain this color.

  • Ehrlich’s Reagent (p-DAB): Specifically stains primary aromatic amines yellow/red.

Q3: Can I use strong acid (6M HCl) to ensure complete removal? A: Not recommended. While it will protonate the amine, high concentrations of strong acid combined with the heat of mixing significantly increase the risk of hydrolyzing the ethyl ester group of the benzocaine (forming p-aminobenzoic acid, which is harder to remove) or degrading your target product. Stick to 1M HCl at 0°C.

References
  • Organic Syntheses. "Ethyl 4-aminobenzoate." Org.[2][3] Synth.1928 , 8, 66. Link

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Link

  • University of Rochester. "Workup for Removing Amines." Not Voodoo X. Link

  • Sigma-Aldrich. "Ethyl 4-aminobenzoate Product Information & Safety Data Sheet." Link

  • PubChem. "Ethyl 4-aminobenzoate (Compound)."[4] National Library of Medicine. Link

Sources

Technical Support Center: Controlling Side Reactions in Aldehyde-Functionalized Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling side reactions during the synthesis of aldehyde-functionalized esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this specific area of organic synthesis. Here, we will delve into the causality behind common experimental issues and provide field-proven insights and protocols to help you achieve your desired products with high purity and yield.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis of esters bearing an aldehyde group.

Q1: My primary side product is a carboxylic acid instead of the desired ester. What is causing this, and how can I prevent it?

A1: The most likely cause is the oxidation of the aldehyde functional group.[1][2] Aldehydes are highly susceptible to oxidation, which can be promoted by certain reagents or even atmospheric oxygen, especially under harsh reaction conditions.[2]

Troubleshooting Steps:

  • Choice of Oxidant (in oxidative esterification): If you are performing an oxidative esterification, the choice of oxidant is critical.[3][4][5] Milder and more selective oxidizing agents, such as manganese(IV) oxide in the presence of an N-heterocyclic carbene (NHC) catalyst, can prevent overoxidation to the carboxylic acid.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly important if your reaction requires elevated temperatures.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can favor oxidation.

  • Protecting Groups: If direct esterification is problematic, consider protecting the aldehyde group as an acetal.[6][7][8][9][10] Acetals are stable under many esterification conditions and can be easily removed afterward.[6][8][10]

Q2: I am observing the formation of a significant amount of an alcohol and a carboxylic acid salt, diminishing the yield of my ester. What reaction is this, and how can it be suppressed?

A2: This is characteristic of the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[11][12][13][14] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to a carboxylic acid (which is deprotonated by the base to form a salt).[11][12][13][14]

Mitigation Strategies:

  • Avoid Strong Bases: If your aldehyde is non-enolizable, avoid using strong bases like sodium hydroxide or potassium hydroxide.[11][13] If a base is necessary, consider using a weaker, non-nucleophilic base.

  • Crossed Cannizzaro Reaction: If the reaction is unavoidable, you can use a "sacrificial" aldehyde like formaldehyde in a crossed Cannizzaro reaction.[14][15] Formaldehyde is more readily oxidized, thus preserving your valuable aldehyde to be reduced to the alcohol, which can then be esterified in a subsequent step.[15]

  • Alternative Synthetic Routes: Consider routes that do not involve strongly basic conditions, such as acid-catalyzed Fischer esterification or oxidative esterification under neutral or mildly acidic conditions.[3][16]

Q3: My reaction mixture is becoming a complex mess of larger molecules, and I suspect polymerization or condensation. What's happening?

A3: You are likely observing aldol condensation, a common side reaction for aldehydes that possess α-hydrogens.[17] In the presence of acid or base, the aldehyde can form an enolate (or enol), which then acts as a nucleophile, attacking another molecule of the aldehyde.[17] This can lead to a cascade of reactions, forming β-hydroxy aldehydes and their dehydrated α,β-unsaturated derivatives, and eventually polymers.[17]

Preventative Measures:

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the condensation reaction.

  • Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, which minimizes self-condensation.

  • Base/Acid Selection: Use a non-nucleophilic, sterically hindered base if deprotonation is required for another part of the molecule. For acid-catalyzed reactions, use the minimum effective concentration of the acid catalyst.

  • Protecting Groups: Protecting the aldehyde as an acetal is a very effective strategy to prevent aldol reactions.[6][7][8][9][10]

Q4: My starting material has a chiral center at the α-position to the aldehyde, but my product is a racemic mixture. Why am I losing stereochemical integrity?

A4: Racemization at the α-carbon of an aldehyde is a common issue, particularly under acidic or basic conditions.[18][19][20] The mechanism involves the formation of a planar enol or enolate intermediate, which is achiral.[20] Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[18][19][20]

Strategies to Maintain Stereochemistry:

  • Mild Reaction Conditions: Employ neutral or very mild reaction conditions whenever possible. Avoid strong acids and bases.

  • Protecting Groups: Converting the aldehyde to a chiral auxiliary-derived acetal or imine can sometimes shield the α-proton from abstraction or allow for stereocontrolled reactions.

  • Enzymatic Reactions: Biocatalytic methods are often highly stereospecific and can be an excellent alternative for synthesizing chiral aldehyde-functionalized esters.

  • Rapid Consumption: Design the reaction so that the aldehyde is consumed quickly after its formation or introduction, minimizing its exposure time to conditions that promote racemization.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific, complex issues.

Guide 1: Low Yield Due to Competing Tishchenko Reaction

Issue: You are attempting to synthesize an ester from an aldehyde, but a significant portion of your starting material is converted into a different ester via a disproportionation reaction.

Explanation: This is likely the Tishchenko reaction, where two molecules of an aldehyde react in the presence of a catalyst (often an aluminum alkoxide) to form an ester.[21][22][23] One aldehyde molecule is oxidized to the carboxylic acid component, and the other is reduced to the alcohol component of the final ester.[21][22]

Troubleshooting Protocol:

  • Catalyst Choice: The classic Tishchenko reaction often uses aluminum alkoxides.[22][24] If your intended reaction does not require such a catalyst, avoid it. If a Lewis acid is needed, consider alternatives that are less prone to promoting this specific side reaction.

  • Temperature Control: The Tishchenko reaction can sometimes be suppressed by running the reaction at lower temperatures.[21]

  • Stoichiometry Control: If you are performing a crossed Tishchenko reaction to form a specific ester, precise control over the stoichiometry of the two different aldehydes is crucial.

  • Alternative Synthesis: Consider a two-step approach:

    • Oxidize a portion of the aldehyde to the corresponding carboxylic acid using a mild and selective oxidant.

    • Reduce another portion of the aldehyde to the corresponding alcohol.

    • Combine the resulting carboxylic acid and alcohol in a standard esterification reaction, such as Fischer esterification.[16]

Guide 2: Chemoselectivity Issues in Molecules with Multiple Carbonyl Groups

Issue: Your molecule contains both an aldehyde and an ester (or another carbonyl group), and your desired reaction is not occurring selectively at the intended site.

Explanation: Aldehydes are generally more electrophilic and reactive than other carbonyl functional groups like ketones and esters.[25] However, the specific reagents and reaction conditions can influence the chemoselectivity.[25][26]

Troubleshooting Workflow:

Chemoselectivity_Troubleshooting start Chemoselectivity Issue (Aldehyde vs. Other Carbonyl) reagent_check Analyze Reagent's Known Selectivity start->reagent_check protecting_group Implement Protecting Group Strategy reagent_check->protecting_group If reagent is not selective reaction_conditions Modify Reaction Conditions reagent_check->reaction_conditions If reagent is moderately selective alternative_reagent Choose a More Selective Reagent reagent_check->alternative_reagent If reagent is non-selective protect_aldehyde Protect Aldehyde (e.g., as Acetal) protecting_group->protect_aldehyde Reaction at other carbonyl protect_other Protect Other Carbonyl (if possible) protecting_group->protect_other Reaction at aldehyde resolution Achieve Desired Chemoselectivity protect_aldehyde->resolution protect_other->resolution low_temp Lower Temperature reaction_conditions->low_temp slow_addition Slow Reagent Addition reaction_conditions->slow_addition solvent_effect Change Solvent reaction_conditions->solvent_effect low_temp->resolution slow_addition->resolution solvent_effect->resolution alternative_reagent->resolution

Caption: Troubleshooting workflow for chemoselectivity issues.

Detailed Steps:

  • Protect the More Reactive Group: Since aldehydes are typically more reactive, protecting the aldehyde as a cyclic acetal is a robust strategy.[6][7][8][9][10] Acetals are stable to bases, nucleophiles, and reducing agents, allowing for a wide range of reactions on the other carbonyl group.[7][10] The acetal can then be easily removed with aqueous acid.[6][8]

  • Utilize Selective Reagents:

    • Reduction: Sodium borohydride (NaBH₄) will selectively reduce aldehydes and ketones in the presence of an ester.[27] In contrast, lithium aluminum hydride (LiAlH₄) will reduce both.[27][]

    • Nucleophilic Addition: Grignard reagents will react with both aldehydes and esters.[9][29] To achieve selectivity, protection of the aldehyde is usually necessary.[9][29]

  • Kinetic vs. Thermodynamic Control:

    • Low Temperatures: Running the reaction at a very low temperature (e.g., -78 °C) often favors kinetic control, where the more reactive functional group (the aldehyde) reacts preferentially.

    • Slow Addition: Adding the reagent slowly to the reaction mixture keeps its concentration low, which can also enhance selectivity for the more reactive site.

III. Experimental Protocols

Protocol 1: Protection of an Aldehyde as a Cyclic Acetal

This protocol describes a general procedure for the protection of an aldehyde functional group using ethylene glycol.

Materials:

  • Aldehyde-containing substrate

  • Ethylene glycol (1.1 equivalents)

  • Toluene (or other suitable azeotroping solvent)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde-containing substrate, toluene, and ethylene glycol (1.1 eq.).

  • Add a catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to obtain the crude acetal-protected product, which can be purified by column chromatography if necessary.

Protocol 2: Oxidative Esterification Using MnO₂ and an N-Heterocyclic Carbene (NHC) Catalyst

This protocol provides a mild method for converting an aldehyde to an ester, minimizing the risk of over-oxidation.[3]

Materials:

  • Aldehyde

  • Alcohol (1.5 - 2.0 equivalents)

  • N-Heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr) (5-10 mol%)

  • Activated manganese(IV) oxide (MnO₂, 3-5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert atmosphere setup (e.g., Schlenk line)

  • Celite or silica gel for filtration

Procedure:

  • Set up a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • To the flask, add the aldehyde, the alcohol, and the anhydrous solvent.

  • Add the NHC catalyst.

  • Add the activated MnO₂ in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with additional solvent and filter through a pad of Celite or silica gel to remove the MnO₂.

  • Wash the filter cake with the solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

IV. Data Summary

Table 1: Common Side Reactions and Recommended Mitigation Strategies

Side ReactionTriggering ConditionsKey Indicator(s)Primary Mitigation Strategy
Oxidation Oxidizing agents, air, high temp.Formation of a carboxylic acidUse an inert atmosphere; employ mild, selective oxidants.[1][3]
Cannizzaro Reaction Strong base; non-enolizable aldehydeFormation of alcohol and carboxylate saltAvoid strong bases; use a sacrificial aldehyde if necessary.[11][13][14][15]
Aldol Condensation Acid or base; enolizable aldehydeFormation of β-hydroxy aldehydes, enones, polymersLow temperature; controlled addition; protecting groups.[17]
Racemization Acid or base; α-chiral centerLoss of optical activityUse mild, neutral conditions; minimize reaction time.[18][19][20]
Tishchenko Reaction Lewis acid (e.g., Al(OR)₃)Disproportionation to a single ester productAvoid specific catalysts; use a two-step synthesis approach.[21][22][23]

References

  • [Organic Reactions: Esterification & Transesterification - Student Academic Success]([Link]. নাগরিক.com/hsc-chemistry/module-7-organic-chemistry/organic-reactions-and-synthesis-pathways/organic-reactions-esterification-transesterification/)

Sources

Technical Support Center: Optimization of Solvent Systems for TLC of Amino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thin Layer Chromatography (TLC) Optimization for Amino Benzoates Content Type: Technical Troubleshooting Guide & FAQ Audience: Pharmaceutical Researchers, QA/QC Scientists, Synthetic Chemists

Introduction: The "Silanol Trap" in Amino Benzoate Analysis

Amino benzoate derivatives (e.g., Benzocaine, Procaine, Tetracaine, and p-Aminobenzoic acid) present a unique chromatographic challenge. While the benzoate ester moiety is relatively stable, the amino group—particularly in primary aromatic amines—acts as a Lewis base.

On standard silica gel plates (


), the surface is covered in acidic silanol groups (

). Without intervention, the basic amine function of your analyte will hydrogen-bond or ionically interact with these silanols. The result is tailing (streaking) , variable

values, and poor resolution of critical pairs.

This guide provides a self-validating system to overcome these interactions, ensuring sharp spots and reproducible separation.

Module 1: The Solvent System Matrix

Do not rely on a single "universal" solvent. Select your mobile phase based on the specific polarity and basicity of your derivative.

Recommended Mobile Phases
System IDComposition (v/v)Target AnalytesMechanism of Action
Sys-A (General) Hexane : Ethyl Acetate (3:1 to 1:[1]1)Non-polar esters (e.g., Benzocaine)Standard normal-phase partition.
Sys-B (Polar) Chloroform : Methanol (9:1)Polar/Salt forms (e.g., Procaine HCl)Increased elution power for polar salts.
Sys-C (Basic) Toluene : Acetone :

(25%) (80:20:1)
Streaking Amines Ammonia suppresses ionization of the amine, preventing silanol interaction.
Sys-D (Alternative) DCM : Methanol : TEA* (90:10:1)Complex mixturesTriethylamine (TEA) acts as a competitive inhibitor for active silica sites.[2]

*TEA = Triethylamine.[2] Caution: TEA has a strong odor and requires a fume hood.

Workflow: Solvent Optimization Logic

The following diagram illustrates the decision process for selecting and modifying your solvent system.

SolventOptimization Start Start: Define Analyte Structure CheckAmine Is the Amine Group Free or Protected? Start->CheckAmine Protected Protected (Amide/Boc) Use Sys-A (Hex/EtOAc) CheckAmine->Protected Protected Free Free Amine (Basic) CheckAmine->Free Free RunTest Run Pilot TLC (Sys-A) Protected->RunTest Free->RunTest Result Analyze Spot Shape RunTest->Result Tailing Result: Tailing/Comet Result->Tailing Good Result: Round Spot Result->Good Modify Add Modifier: 1% TEA or NH4OH Tailing->Modify Silanol Interaction Retest Retest with Modifier Modify->Retest Retest->Good Success

Figure 1: Decision tree for selecting mobile phases based on analyte structure and initial spot morphology.

Module 2: Troubleshooting Tailing & Spot Distortion

If your amino benzoates appear as streaks rather than distinct spots, the issue is likely secondary retention .

The Mechanism

The


 of the anilinic amine is roughly 2–5, but secondary aliphatic amines (like in Procaine) have a 

around 9. Silica gel is weakly acidic (

).
  • Protonation: The basic amine picks up a proton from the silica surface (

    
    ).
    
  • Ion Exchange: The cationic amine binds tightly to the anionic deprotonated silanol (

    
    ).
    
  • Result: As the solvent moves, the molecules "drag" behind, creating a tail.

The Solution: Competitive Inhibition Protocol

Goal: Saturate the active silica sites with a volatile base so your analyte can move freely.

Step-by-Step Protocol:

  • Pre-treatment (Optional but Recommended):

    • Dip the silica plate in a solution of 2% Triethylamine (TEA) in Methanol.

    • Dry completely with a heat gun before spotting.[3]

  • Mobile Phase Preparation:

    • Prepare your base solvent (e.g., 90mL DCM + 10mL MeOH).

    • Add 1.0% v/v Triethylamine or 1.0% v/v Ammonium Hydroxide (25% aq).

    • Critical: Shake vigorously to ensure the modifier is miscible.

  • Elution:

    • Saturate the chamber with filter paper for 15 minutes.

    • Run the plate.[4][5][6][7][8][9][10][11] The modifier front will move up, deactivating the silica ahead of your compound.

Module 3: Visualization & Detection[12][13][14]

Amino benzoates are UV active, but chemical staining provides specificity, distinguishing primary amines (e.g., Benzocaine) from secondary/tertiary amines (e.g., Tetracaine).

Visualization Matrix
MethodReagentObservationSpecificity
UV Fluorescence None (254 nm lamp)Dark spots on green backgroundNon-specific (detects aromatic ring).
Ehrlich’s Reagent p-Dimethylaminobenzaldehyde (p-DMAB)Bright Yellow/Orange Highly specific for primary aromatic amines .
Bratton-Marshall

/ HCl + Naphthylethylenediamine
Purple/Red Specific for primary aromatic amines (Diazo coupling).
Iodine Chamber

Crystals
Brown/Yellow spotsGeneral organic compounds (reversible).
Protocol: Ehrlich’s Reagent Spray

Use this to confirm the presence of the free amino group.

  • Preparation: Dissolve 1g of p-DMAB in a mixture of 25mL conc. HCl and 75mL Methanol.

  • Application: After running the TLC, dry the plate thoroughly to remove mobile phase amines (like TEA) which can cause background staining.

  • Spray: Lightly mist the plate.

  • Development: Warm the plate with a heat gun. Primary amines (Benzocaine, Procaine) will turn distinct yellow/orange immediately.

Module 4: Separation of Critical Pairs

A common analytical failure is the co-elution of Benzocaine (Ethyl 4-aminobenzoate) and Procaine (2-(diethylamino)ethyl 4-aminobenzoate).

Data: Comparison

Stationary Phase: Silica Gel 60


[12]
Solvent SystemBenzocaine

Procaine

Resolution (

)
Hexane:EtOAc (1:[13]1)0.610.05 (Stuck at origin)High (but Procaine fails)
CHCl3:MeOH (9:1)0.850.47Optimal
Toluene:Acetone (4:1)0.550.20Good

Technical Insight: Benzocaine lacks the aliphatic amine side chain found in Procaine. Therefore, Benzocaine is significantly less polar and elutes higher in non-polar solvents. Procaine requires methanol or a modifier to move from the baseline.

FAQ: Troubleshooting Common Issues

Q: My spots are "hollow" (dark outline, white center). What happened? A: You have overloaded the plate. The concentration of the sample is too high, causing the outer rim to saturate the silica while the center is depleted. Dilute your sample 1:10 with methanol and re-spot.

Q: I see a "double spot" for a pure compound. Is it degraded? A: Not necessarily. If you are using a solvent with ammonia or TEA, you might be separating the free base from the salt form (e.g., Procaine HCl vs. Procaine Free Base). To fix this, ensure your sample is dissolved in the same solvent as the mobile phase, or add enough base to the mobile phase to convert everything to the free base form.

Q: The background of my plate turned yellow after spraying Ehrlich's reagent. A: You likely used a mobile phase containing an amine (like TEA) and didn't dry the plate long enough. The reagent reacted with the residual TEA in the silica. Dry the plate in a vacuum oven or with a heat gun for at least 5 minutes before staining.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Foundational text on silica-amine interactions).
  • O'Neil, M.J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Mohammad, A., & Bhawani, S.A. (2011). "Thin Layer Chromatography of Amines: A Review". Journal of Liquid Chromatography & Related Technologies.

  • BenchChem Technical Support. (2025). "Troubleshooting Streaking of Amines on Silica Gel".

Sources

Validation & Comparative

Advanced Fragmentation Analysis of Tranilast (C18H17NO5): A Comparative Guide vs. Isomeric Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge in C18H17NO5 Analysis

In drug development and metabolomics, the molecular formula C18H17NO5 (Exact Mass: 327.1107 Da) represents a critical analytical junction. It corresponds to Tranilast , a synthetic tryptophan metabolite analog used as an anti-allergic and anti-fibrotic agent. However, this formula is shared by naturally occurring isomers such as N-p-Coumaroyltyrosine (Deoxyclovamide), a bioactive plant metabolite found in dietary sources.

Confidently distinguishing the synthetic drug from its natural isomers is paramount for accurate pharmacokinetic (PK) profiling and residue analysis. This guide compares the mass spectrometry (MS) performance of these compounds, focusing on Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , and provides a self-validating protocol for their differentiation.

Comparative Analysis: Tranilast vs. N-p-Coumaroyltyrosine

The core challenge lies in the structural similarity: both compounds feature a cinnamoyl-derived moiety linked to an amino acid-like backbone via an amide bond. The differentiation relies on the specific substitution pattern on the aromatic rings, which dictates the fragmentation pathway.

Structural Overview
FeatureTranilast (Target Drug) N-p-Coumaroyltyrosine (Interference)
Structure N-(3,4-dimethoxycinnamoyl)anthranilic acidN-(4-hydroxycinnamoyl)tyrosine
Key Moiety 3,4-Dimethoxycinnamoyl group4-Hydroxycinnamoyl (Coumaroyl) group
Backbone Anthranilic acid (Ortho-substituted)Tyrosine (Para-substituted)
Precursor Ion [M+H]+ m/z 328.118m/z 328.118
Fragmentation Performance (ESI-MS/MS)

The following table summarizes the diagnostic ions observed under positive electrospray ionization (ESI+).

ParameterTranilast N-p-Coumaroyltyrosine Differentiation Logic
Primary Fragment m/z 191.07 (Base Peak)m/z 147.04 (Base Peak)Amide Cleavage: The charge is retained on the cinnamoyl moiety. Tranilast's dimethoxy groups add 44 Da compared to the hydroxy group of the isomer.
Secondary Fragment m/z 163.07 m/z 119.05 CO Loss: Both primary acylium ions lose carbon monoxide (CO, -28 Da).
Tertiary Fragment m/z 148.05 m/z 91.05 Radical Loss/Cleavage: Tranilast loses a methyl radical (•CH3) from the methoxy group. The isomer forms a tropylium ion (C7H7+).
Recommended SRM 328.1 → 191.1328.1 → 147.0Zero Cross-talk: The 191 fragment is unique to Tranilast; 147 is unique to the coumaroyl isomer.

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways. The stability of the acylium ion formed after amide bond cleavage is the driving force for both pathways, but the resulting m/z values are distinct due to ring substitution.

FragmentationPathway cluster_0 Tranilast Pathway (Drug) cluster_1 N-p-Coumaroyltyrosine Pathway (Natural Isomer) T_Pre Tranilast [M+H]+ m/z 328.12 T_Frag1 Dimethoxycinnamoyl Cation m/z 191.07 (Diagnostic Base Peak) T_Pre->T_Frag1 Amide Cleavage (Neutral Loss: Anthranilic Acid) T_Frag2 [M - CO]+ m/z 163.07 T_Frag1->T_Frag2 - CO (28 Da) T_Frag3 [M - CH3•]+ m/z 148.05 T_Frag2->T_Frag3 - •CH3 (15 Da) I_Pre N-p-Coumaroyltyrosine [M+H]+ m/z 328.12 I_Frag1 Coumaroyl Cation m/z 147.04 (Diagnostic Base Peak) I_Pre->I_Frag1 Amide Cleavage (Neutral Loss: Tyrosine) I_Frag2 [M - CO]+ m/z 119.05 I_Frag1->I_Frag2 - CO (28 Da) I_Frag3 Tropylium Ion m/z 91.05 I_Frag2->I_Frag3 - C2H2 / Rearrangement

Caption: Divergent ESI+ fragmentation pathways of C18H17NO5 isomers. Blue indicates the synthetic drug pathway; Red indicates the natural metabolite pathway.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure "Trustworthiness" by incorporating a mandatory isomer check.

Sample Preparation
  • Matrix: Plasma or Cell Culture Media.[1]

  • Extraction: Protein precipitation using Acetonitrile (1:3 v/v).

  • Critical Step: Do not use acid hydrolysis during prep, as it may cleave the amide bond of the parent compounds artificially.

LC-MS/MS Parameters (Standardized)
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Note: Tranilast is more hydrophobic (retention ~3.5 min) compared to the more polar N-p-coumaroyltyrosine (retention ~2.8 min).

Validation Step (The "Isomer Check")

Before running a full batch, perform a Product Ion Scan (MS2) on the m/z 328.1 precursor.

  • Inject a standard of Tranilast.

  • Verify the presence of m/z 191 and the absence of m/z 147 .

  • If m/z 147 is observed in a biological sample, it indicates the presence of the endogenous isomer or a co-eluting isobar.

Method Comparison: CID vs. HCD
FeatureCID (Triple Quadrupole) HCD (Orbitrap/Q-TOF)
Energy Regime Low Energy (eV ramp)Higher Energy (Stepped eV)
Spectrum Quality High sensitivity for specific transitions (SRM). Ideal for Quantitation .Richer spectra with lower mass fragments. Ideal for Structural Elucidation .
Key Observation The m/z 191 ion is dominant and stable even at lower collision energies (15-20 eV).Higher energies (>35 NCE) may deplete the 191 ion, favoring the 163 and 148 fragments.
Recommendation Use for routine PK studies.Use for metabolite identification and purity checks.

References

  • PubChem. (2025).[2] Tranilast (CID 5282230) - Compound Summary. National Library of Medicine. [Link]

  • MassBank of North America. (2024). Mass Spectrum of Tranilast (Accession: MSBNK-ACES_SU-AS000499). [Link] (Search: Tranilast)

  • Phenol-Explorer. (2022). Showing dietary polyphenol p-Coumaroyl tyrosine. [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectrometry Data Center: Tranilast. [Link]

Sources

Comparative Analysis: Antimicrobial Activity of Benzocaine vs. Amide-Linked Derivatives

[1][2]

Executive Summary

This guide provides a technical comparison between Benzocaine (ethyl 4-aminobenzoate), a classic ester-based local anesthetic, and its Amide derivatives . While Benzocaine is primarily utilized for surface anesthesia, its antimicrobial potential is limited by moderate potency and hydrolytic instability.

Recent medicinal chemistry efforts have focused on synthesizing amide-linked derivatives (including N-substituted benzamides and heterocyclic hybrids) to enhance lipophilicity, stability, and antimicrobial efficacy. This analysis synthesizes experimental data to demonstrate that specific amide derivatives exhibit superior antimicrobial activity (MIC values in the µg/mL range) compared to the parent ester (mg/mL range), largely due to enhanced membrane penetration and specific targeting of bacterial DNA gyrase.

Structural & Mechanistic Divergence

The core difference lies in the pharmacophore linkage. Benzocaine possesses an ester linkage prone to hydrolysis by plasma cholinesterases. Amide derivatives replace or modify this linkage, or introduce amide moieties at the para-amino position, significantly altering the physicochemical profile.

Chemical Stability and Lipophilicity
  • Benzocaine (Ester): Rapidly hydrolyzed (short half-life). Moderate lipophilicity (LogP ~1.86) allows surface penetration but limits deep tissue antimicrobial action.

  • Amide Derivatives: Resistant to hydrolysis (metabolized hepatically). Structural modifications (e.g., adding thiazolidinone or chloroacetamido groups) often increase LogP, facilitating transport across the bacterial cell wall.

Mechanism of Action (MOA) Pathway

While Benzocaine acts primarily by disrupting membrane permeability (surfactant-like effect), novel amide derivatives have been designed to possess dual mechanisms: membrane disruption and intracellular enzyme inhibition (e.g., DNA Gyrase).

MOA_Pathwaycluster_0Benzocaine (Parent)cluster_1Amide Derivatives (Novel)B_EntryPassive Diffusion(Lipid Bilayer)B_ActionMembrane Expansion& Fluidity DisruptionB_Entry->B_ActionB_ResultLeakage ofCellular ContentsB_Action->B_ResultA_EntryEnhanced Diffusion(High LogP)A_Target1Membrane LysisA_Entry->A_Target1A_Target2Inhibition ofDNA Gyrase (GyrB)A_Entry->A_Target2A_ResultReplication Arrest& Cell DeathA_Target1->A_ResultA_Target2->A_ResultcaptionFig 1. Dual-action mechanism of novel amide derivatives vs. membrane-only action of Benzocaine.

Comparative Performance Analysis

The following data contrasts the antimicrobial potency of Benzocaine against standard amide anesthetics (Lidocaine, Bupivacaine) and novel synthesized benzocaine-amide analogs (e.g., Thiazolidinone derivatives).

Quantitative Efficacy (MIC Values)

Observation: Novel amide derivatives show potency in the microgram (µg/mL) range, whereas parent anesthetics require milligram (mg/mL) concentrations.

Compound ClassSpecific AgentTarget OrganismMIC ValueActivity TypeSource
Ester (Parent) BenzocaineS. aureus> 10 mg/mLBacteriostatic (1h)[1, 2]
Ester (Parent) BenzocaineC. albicans~5-10 mg/mLFungistatic[2]
Amide (Standard) LidocaineE. coli5 mg/mLBactericidal[3, 4]
Amide (Standard) BupivacaineA. baumannii (MDR)1.6 mg/mLBactericidal[3]
Novel Derivative Benzocaine-Thiazolidinone (6)S. aureus3.9 µg/mL Bactericidal[5]
Novel Derivative Benzocaine-Thiazolidinone (6)E. coli7.8 µg/mL Bactericidal[5]

Critical Insight: The novel benzocaine derivative (Compound 6, a thiazolidinone amide) is approximately 1000x more potent than commercial Lidocaine or Benzocaine. This suggests that "anesthetic" antimicrobial activity is a weak side-effect, whereas targeted derivatization turns the scaffold into a potent antibiotic.

Time-Kill Kinetics
  • Benzocaine: Exhibits a lag phase. It is predominantly bacteriostatic upon short exposure (1 min) and requires prolonged contact (>2 hours) to achieve bactericidal effects [2].

  • Amide Derivatives (Lidocaine/Bupivacaine): Demonstrate faster kinetics. 5% Lidocaine is bactericidal against S. mutans and C. albicans within 1 minute [2].[1]

Experimental Protocols

For researchers validating these results, the following protocols ensure reproducibility.

Synthesis of Amide Derivatives (General Workflow)

This workflow describes the conversion of Benzocaine to a chloroacetyl-amide intermediate, a common precursor for highly active heterocyclic derivatives.

Synthesis_FlowStartBenzocaine(Ethyl 4-aminobenzoate)Step1N-Acylation(K2CO3, Acetone, Reflux)Start->Step1MixReagent+ Chloroacetyl Chloride(Cl-CH2-COCl)Reagent->Step1InterIntermediate:Ethyl 4-(2-chloroacetamido)benzoateStep1->InterStep2Cyclization(Thiourea/Urea, EtOH)Inter->Step2ProductFinal Product:Thiazolidinone/Oxazole DerivativeStep2->ProductcaptionFig 2. Synthetic pathway for converting Benzocaine to bioactive amide derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.

Materials:

  • Mueller-Hinton Broth (MHB).[2]

  • 96-well microtiter plates.[3]

  • Standardized inoculum (

    
     CFU/mL).[2][4]
    
  • Resazurin dye (optional for visual readout).

Procedure:

  • Stock Preparation: Dissolve Benzocaine or Amide derivative in DMSO (max 1% final conc).

  • Dilution: Perform serial 2-fold dilutions in MHB across the plate (Range: 1000 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Controls: Include Sterility Control (Broth only) and Growth Control (Bacteria + Broth + DMSO).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation Check: If using Resazurin, a color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth. The MIC is the lowest concentration remaining Blue.

Conclusion

The transition from Benzocaine to its Amide derivatives represents a shift from a weak, non-specific antimicrobial agent to a potential high-potency antibiotic scaffold.

  • Benzocaine is suitable only as a mild preservative or surface antiseptic due to high MICs (>5 mg/mL).

  • Commercial Amides (Lidocaine/Bupivacaine) offer better stability and slightly improved potency (1-5 mg/mL) but remain weak antibiotics.

  • Novel Benzocaine-Amide Hybrids (specifically thiazolidinones and N-chloroacetyl derivatives) achieve efficacy comparable to standard antibiotics (MIC <10 µg/mL), driven by increased lipophilicity and DNA gyrase inhibition.

Recommendation: For drug development, the benzocaine scaffold should be utilized as a precursor for N-substituted amide synthesis rather than as a standalone antimicrobial agent.

References

  • Sekar, S. R., et al. (2012).[5] Synthesis, characterization and antimicrobial activity of some hetero Benzocaine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Pelletier, C. P., et al. (2013). Antimicrobial Properties of Topical Anesthetic Liquids Containing Lidocaine or Benzocaine.[1][6] Pediatric Dentistry. Link

  • Lee, S., et al. (2025). Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro.[2][4] e-Century Publishing. Link

  • Aydin, O. N., et al. (2001). Antimicrobial effects of local anaesthetics.[1][2][3][4][6][7][8] European Journal of Anaesthesiology. Link

  • Taha, I., et al. (2022).[1][6] Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action.[7][9][10] Archiv der Pharmazie. Link

  • Fazly Bazaz, B. S., & Salt, W. G. (1983).[6] Local anaesthetics as antimicrobial agents: structure-action considerations. Microbios. Link

Comparative Characterization Guide: UV-Vis Spectra of Phenoxyacetic Acid Conjugated Benzocaine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Phenoxyacetic Acid Conjugated Benzocaine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) spectral properties of Ethyl 4-(2-phenoxyacetamido)benzoate , the amide conjugate of benzocaine and phenoxyacetic acid.[1] Designed for drug development professionals, this document contrasts the conjugate’s spectral signature against its parent compounds—Benzocaine and Phenoxyacetic Acid.[1]

The core utility of this analysis is verification of synthesis : the conversion of the primary aromatic amine (benzocaine) to an amide results in a distinct hypsochromic (blue) shift, serving as a rapid, non-destructive quality control checkpoint during prodrug synthesis.[1]

Chemical Identity & Structural Context

To interpret the spectra, we must first define the chromophores involved.[1]

  • Analyte: Ethyl 4-(2-phenoxyacetamido)benzoate[1]

  • Parent A (Acceptor): Benzocaine (Ethyl 4-aminobenzoate)[1]

  • Parent B (Donor): Phenoxyacetic Acid[1][2]

The Chromophoric Shift Mechanism: Benzocaine possesses a strong "Push-Pull" electronic system where the amino group (


) acts as a donor and the ester group (

) as an acceptor.[1] This charge transfer (CT) results in a strong absorption band at

.[1]

Upon conjugation, the amine nitrogen is converted into an amide .[1] The nitrogen lone pair is delocalized into the amide carbonyl (


) and is less available to donate into the benzoate ring.[1] This weakens the CT band, causing a hypsochromic shift  (to lower wavelengths) and confirming the formation of the amide bond.[1]
Visualizing the Workflow

The following diagram outlines the synthesis logic and the resulting spectral validation pathway.

G cluster_shift Chromophore Logic Benzocaine Benzocaine (Parent A) λmax ~290 nm Reaction Amide Coupling (DCC/EDC or Acid Chloride) Benzocaine->Reaction + Amine Conjugate Conjugate Product Ethyl 4-(2-phenoxyacetamido)benzoate Benzocaine->Conjugate Loss of n->π* PAA Phenoxyacetic Acid (Parent B) λmax ~270 nm PAA->Reaction + Carboxyl Reaction->Conjugate Synthesis Spectrum Spectral Validation Blue Shift Observed Conjugate->Spectrum UV-Vis Analysis

Caption: Synthesis pathway and spectral validation logic for the benzocaine-phenoxyacetic acid conjugate.

Comparative Spectral Performance

The following table summarizes the expected optical performance and distinguishing features of the conjugate versus its alternatives (parent compounds).

FeatureBenzocaine (Parent A)Phenoxyacetic Acid (Parent B)[1]Conjugate (Product)
Primary Chromophore

-Aminobenzoate (Push-Pull)
Phenoxy (Benzene ether)

-Amidobenzoate + Phenoxy

(Ethanol)
292 nm (Strong)270 nm, 276 nm (Fine structure)~260–275 nm (Broad/Merged)
Molar Absorptivity (

)
High (

)
Moderate (

)
High (Summation of moieties)
Spectral Character Single broad, intense band.[1][3]Sharp benzenoid fingers (B-band).[1]Blue-shifted main band overlapping with phenoxy shoulder.[1]
pH Sensitivity High (Shift in acidic pH due to protonation).[1]Moderate (Shift in basic pH due to ionization).[1]Low (Amide N is non-basic).[1]
Experimental Protocol: Characterization

To replicate these results, follow this self-validating protocol. This method ensures you are detecting the conjugate and not a physical mixture of starting materials.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (99.9%) or Methanol.[1] Note: Avoid water initially to prevent hydrolysis issues.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1]

  • Quartz Cuvettes: 1 cm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction: Perform a baseline scan with pure ethanol in both sample and reference cuvettes (200–400 nm).

  • Stock Preparation:

    • Prepare

      
       stock solutions of Benzocaine, Phenoxyacetic Acid, and the purified Conjugate.
      
  • Dilution Series:

    • Dilute stocks to

      
       to keep absorbance between 0.2 and 0.8 A.
      
  • Scanning:

    • Scan Benzocaine: Observe

      
       at ~292 nm.[1]
      
    • Scan Phenoxyacetic Acid: Observe peaks at ~270 nm and ~276 nm.[1]

    • Scan Conjugate: Observe the shift.[1]

  • Validation Check (The "Acid Test"):

    • Add 1 drop of 0.1 M HCl to the Benzocaine cuvette. The 292 nm peak will collapse (protonation of amine removes the auxochrome).[1]

    • Add 1 drop of 0.1 M HCl to the Conjugate cuvette. Result: The spectrum should remain largely unchanged .

    • Why? The amide nitrogen is not basic enough to protonate under these conditions.[1] This confirms the covalent amide bond is intact.[1]

Performance Analysis & Interpretation

Why the Conjugate "Fails" to Absorb at 290 nm: Researchers often mistake the drop in absorbance at 290 nm as a loss of concentration.[1] It is actually a confirmation of success.

  • Benzocaine: The free amine lone pair interacts strongly with the aromatic ring (

    
    -system).[1]
    
  • Conjugate: The carbonyl group of the phenoxyacetyl moiety "pulls" electron density away from the nitrogen.[1] The "Push" into the benzoate ring is diminished.[1] Consequently, the energy gap for the

    
     transition increases, shifting absorption to higher energy (shorter wavelength, e.g., 260–270 nm).
    

Distinguishing from Physical Mixture: A physical mixture of Benzocaine + Phenoxyacetic acid would still show the dominant 292 nm band from the free benzocaine.[1] Only the chemically bonded conjugate eliminates this band.[1]

References
  • Benzocaine Spectral Data

    • PhotochemCAD Database.[1][4] "Ethyl 4-(dimethylamino)benzoate Absorption Spectrum." (Analogous structure showing amine auxochrome effect).

    • Source:

  • Phenoxyacetic Acid Derivatives

    • PubChem Compound Summary.[1][3] "Phenoxyacetic acid."[1][2][5][6]

    • Source: [1]

  • Amide Resonance & Spectral Shifts

    • Silverstein, R. M., et al.[1] "Spectrometric Identification of Organic Compounds." (Standard text on UV shifts of aniline vs. acetanilide derivatives).

  • Benzocaine Synthesis & Reactivity

    • Athabasca University Chemistry.[1] "Experiment 17: Multi-step synthesis: Benzocaine." (Provides context on the amine group reactivity).

    • Source: [1]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time of Benzocaine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of benzocaine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points. It delves into the fundamental principles of reversed-phase chromatography, explains the causal relationships between molecular structure and retention behavior, and provides a detailed, adaptable experimental protocol. Every aspect of this guide is grounded in authoritative sources to ensure scientific integrity and practical applicability in a quality control or research setting.

Introduction: The Analytical Challenge of Local Anesthetics

Benzocaine, the ethyl ester of 4-aminobenzoic acid, is a widely used local anesthetic. Its derivatives, which vary in the length of the ester alkyl chain (e.g., butamben) or feature more complex substitutions (e.g., procaine, tetracaine, lidocaine), present a common analytical challenge: to develop a robust, reproducible method for their separation and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity for these types of small molecules[1][2].

The retention time (t R) in HPLC—the time taken for an analyte to pass from the injector to the detector—is a critical parameter for compound identification[3]. Understanding how molecular structure influences retention time is paramount for efficient method development and troubleshooting. This guide will specifically explore the structure-retention relationship by comparing benzocaine to its derivatives, providing both experimental data and the theoretical framework to interpret it.

The Science of Separation: Principles of RP-HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains (e.g., C8 or C18), while the mobile phase is polar, usually a mixture of water and a less polar organic solvent like acetonitrile or methanol[4][5][6].

The fundamental principle governing retention in RP-HPLC is the partitioning of the analyte between the mobile and stationary phases. More hydrophobic (lipophilic) compounds will have a stronger affinity for the nonpolar stationary phase and will therefore spend more time interacting with it, resulting in a longer retention time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute from the column more quickly, leading to a shorter retention time[7][8]. This relationship between hydrophobicity and retention time is the key to understanding the chromatographic behavior of benzocaine and its derivatives.

Experimental Protocol: A Validated Approach

The following protocol outlines a robust, isocratic RP-HPLC method suitable for the analysis of benzocaine and its derivatives. This method is designed to be self-validating, incorporating system suitability tests as mandated by pharmacopeial standards to ensure its performance.

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV detector, pump, injector, and data processing software.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and analytical grade phosphoric acid.

  • Standard Solutions: Prepare individual stock solutions of benzocaine and its derivatives in the mobile phase at a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solutions.

Chromatographic Conditions
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), adjusted to a pH of 3.0 with phosphoric acid. The mobile phase must be filtered through a 0.45 µm filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm, a common wavelength for the analysis of benzocaine[9][10].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Step-by-Step Procedure
  • System Preparation: Turn on the HPLC system and allow the detector lamp to warm up for at least 30 minutes.

  • Column Equilibration: Purge the column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, and other parameters like peak tailing and theoretical plates meet the criteria set forth in guidelines such as the USP General Chapter <621>[11][12].

  • Standard Injection: Inject the working standard solutions of each benzocaine derivative to determine their individual retention times.

  • Sample Injection: Inject the sample solutions for analysis.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the analytes by comparing the peak areas from the sample to those from the standard of a known concentration.

The following diagram illustrates the general experimental workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:H2O, pH 3.0) equilibration Column Equilibration (Stable Baseline) prep_mobile_phase->equilibration prep_standards Prepare Standard Solutions (1 mg/mL stocks) sst System Suitability Test (5 Replicate Injections) prep_standards->sst prep_samples Prepare Sample Solutions analysis Inject Standards & Samples prep_samples->analysis sys_prep System Preparation (Lamp Warm-up) sys_prep->equilibration equilibration->sst sst->analysis peak_id Peak Identification (Compare Retention Times) analysis->peak_id quant Quantification (Compare Peak Areas) peak_id->quant report Generate Report quant->report

Caption: A typical workflow for the HPLC analysis of pharmaceutical compounds.

Comparative Analysis of Retention Times

The retention time of a benzocaine derivative in RP-HPLC is primarily dictated by its hydrophobicity. Structural modifications that increase the nonpolar character of the molecule will lead to longer retention times.

The Effect of Alkyl Chain Length: A Homologous Series

To directly observe the effect of hydrophobicity, we can examine the retention times of a homologous series of compounds where only the length of the alkyl chain is varied. While data for the p-aminobenzoate series is sparse, an analogous series, the parabens (p-hydroxybenzoic acid alkyl esters), provides an excellent model. The trend observed is directly applicable to benzocaine derivatives. As the alkyl chain (R-group) is extended from methyl to butyl, the molecule becomes progressively more nonpolar. This increased hydrophobicity results in a stronger interaction with the C18 stationary phase and, consequently, a systematic increase in retention time.

CompoundStructure (R-group)Retention Time (min)
Methyl Paraben-CH₃16.7
Ethyl Paraben-CH₂CH₃20.6
Propyl Paraben-CH₂CH₂CH₃24.1
Butyl Paraben (Butamben)-CH₂CH₂CH₂CH₃27.0
Data from a single isocratic HPLC method for direct comparison.

This clear, positive correlation between the number of carbon atoms in the alkyl chain and the retention time is a classic demonstration of the principles of reversed-phase chromatography.

The structural relationship for this homologous series is visualized below:

G cluster_0 General Structure cluster_1 Homologous Series (Increasing Hydrophobicity & Retention Time) general R-O-C(=O)-Ph-NH2 Benzocaine Benzocaine (Ethyl) Propyl Propyl Ester Benzocaine->Propyl  Increasing Alkyl Chain Length   Butamben Butamben (Butyl) Propyl->Butamben  Increasing Alkyl Chain Length   Methyl Methyl Ester Methyl->Benzocaine  Increasing Alkyl Chain Length  

Caption: Relationship between alkyl chain length and HPLC retention time.

Retention Times of Various Local Anesthetics

The following table presents retention time data for benzocaine and other local anesthetics from various published methods. It is critical to note that these values were obtained under different chromatographic conditions (e.g., different columns, mobile phases, flow rates) and are therefore not directly comparable . This table serves to provide a range of expected retention times and illustrates the variety of methods employed in the analysis of these compounds.

CompoundReported Retention Time(s) (min)
Benzocaine 3.5[1]
Lidocaine 5.43 [cite: 1 (from initial search)], 7.9 [cite: 3 (from initial search)], 10.0 [cite: 7 (from initial search)]
Procaine 6.8 [cite: 2 (from initial search)], 6.6 [cite: 8 (from initial search)]
Tetracaine 3.8 [cite: 4 (from initial search)], 2.97 [cite: 9 (from initial search)]

The variation in retention times for a single compound like lidocaine highlights the significant impact that methodological parameters have on chromatographic separation. Factors such as the percentage of organic modifier in the mobile phase, the pH of the mobile phase (which affects the ionization state of the analytes), and the specific type of C18 column can all dramatically alter retention behavior[7].

Conclusion: From Data to Insight

This guide has demonstrated that the HPLC retention time of benzocaine derivatives is a predictable function of their molecular structure, primarily their hydrophobicity. By understanding the fundamental principles of reversed-phase chromatography, scientists can logically predict how changes in the chemical structure of an analyte, such as extending an alkyl chain, will affect its elution profile.

The provided experimental protocol offers a robust starting point for the analysis of these compounds, grounded in the principles of method validation outlined by authoritative bodies like the USP and ICH[11]. The successful development and application of HPLC methods for the analysis of benzocaine and its derivatives rely not just on collecting data, but on interpreting that data through a sound understanding of the underlying chromatographic theory.

References

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link][12]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Element Lab Solutions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Retrieved from [Link]

  • Food Safety and Inspection Service. (2004, November 1). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Tsadik, G. G. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Comb Chem High Throughput Screen, 24(3), 352-365. Retrieved from [Link]

  • Krokhin, O., Craig, R. V., Spicer, V., & Wilkins, J. A. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC Its Application to Protein Peptide Mapping by Off-Line HPLC-MALDI MS. Molecular & Cellular Proteomics, 3(9), 908-919. Retrieved from [Link]

  • Dhananjeyan, M. R., et al. (2008). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Ortiz-Boyer, F., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 13(10), 1297-1303.
  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature. Retrieved from [Link][4]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Assay method development and validation for butamben drug substance by using high performance liquid chromatographic technique. International Journal of Research in Pharmaceutical Sciences, 11(1), 981-984.
  • Scribd. (n.d.). Theory of HPLC Reverse Phase Chromatography. Scribd. Retrieved from [Link][5]

  • PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. Retrieved from [Link][7]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link][8]

  • Welch Materials. (2024, June 25). Distinguishing Key Time Concepts in Chromatography Analysis. Welch Materials. Retrieved from [Link][3]

  • PubMed. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 13(10), 1297-1303. Retrieved from [Link][1]

  • PubMed Central (PMC). (2022, July 14). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. PMC. Retrieved from [Link][2]

  • Google Books. (1999). Reversed Phase Chromatography: Principles and Methods. Amersham Pharmacia Biotech. Retrieved from [6]

  • UNESP. (2009). Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Latin American Journal of Pharmacy, 28(3), 393-9. Retrieved from [Link][9][10]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

[1]

Executive Summary: The "Unknown" Protocol

You are handling Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate , a specialized organic intermediate.[1] Unlike commodity chemicals (e.g., Acetone), this compound likely lacks a specific Occupational Exposure Limit (OEL) or a dedicated government-mandated toxicological profile.[1]

Do not confuse lack of data with lack of hazard.

As a Senior Scientist, my directive is to treat this as a Performance-Based Control Band 3 compound. We derive this classification from its structural pharmacophores: the formyl group (aldehyde reactivity/sensitization potential) and the aminobenzoate core (biological activity/irritation).

Immediate Action Required:

  • Default Status: Treat as a Potential Respiratory Sensitizer & Irritant.[1]

  • Primary Barrier: Engineering controls (Fume Hood) are non-negotiable.[1]

  • Secondary Barrier: Double-gloving (Nitrile) and respiratory backup if powder handling occurs outside containment.[1]

Pharmacophore-Based Hazard Assessment

Since specific toxicological data is sparse, we utilize Structure-Activity Relationship (SAR) logic to predict risks.[1]

Functional GroupAssociated RiskGHS Classification Inference
Formyl moiety (Aldehyde) Protein cross-linking, respiratory sensitization, contact dermatitis.[1]H317: May cause allergic skin reaction.H334: Allergy/asthma symptoms if inhaled.[1]
Ethyl 4-aminobenzoate core Local anesthetic properties (sodium channel blocker), skin/eye irritation.[1]H315: Causes skin irritation.H319: Causes serious eye irritation.[1][2][3]
Physical State (Solid) Particulate inhalation; dust explosion potential (if micronized).[1]H335: May cause respiratory irritation.[1][2][3][4][5]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment .[1] You do not wear the same gear for weighing mg quantities as you do for cleaning a spill.

Core PPE (Baseline for Entry)[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the formyl group's potential for lachrymatory effects.

  • Body: Lab coat (Nomex/Flame Resistant preferred if using flammable solvents; otherwise standard cotton/poly).[1] Long pants, closed-toe chemically resistant shoes.[1]

Task-Specific Upgrades
TaskDermal ProtectionRespiratory ProtectionEngineering Control
Weighing / Solid Transfer Double Nitrile Gloves (Inner: 4 mil; Outer: 5-8 mil).Change outer glove immediately upon contamination.[1]N95 or P100 (NIOSH)Only if balance is NOT in a hood/enclosure.[1]Vented Balance Enclosure or Class II Biosafety Cabinet.[1]
Solvent Handling / Synthesis Double Nitrile or Silver Shield® (Laminate)Aldehydes can permeate thin nitrile.[1]None required if sash is at proper height.[1]Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Spill Cleanup (>5g) Butyl Rubber or Silver Shield® .Tyvek® sleeve covers.[1]Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.[1]Portable HEPA filter (if available).[1]

Operational Workflow & Logic

The following diagram illustrates the "Hierarchy of Controls" specifically for this compound. We prioritize containment over PPE.[1]

SafetyProtocolStartStart: Handling Ethyl 4-{...}benzoateStateCheckIs the compound in Solid or Liquid state?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolubilized / Reaction MixStateCheck->LiquidWeighingWeighing StepSolid->WeighingControl1Engineering Control:Vented Balance EnclosureWeighing->Control1PPE1PPE Upgrade:Double Nitrile + N95 (if open sash)Control1->PPE1Secondary BarrierWasteDisposal: Segregated Organic WastePPE1->WasteReactionSynthesis / ExtractionLiquid->ReactionControl2Engineering Control:Fume Hood (Sash < 18 inches)Reaction->Control2PPE2PPE Upgrade:Splash Goggles + Laminate GlovesControl2->PPE2Secondary BarrierPPE2->Waste

Caption: Operational logic flow prioritizing Engineering Controls (Green) over PPE (Red) for both solid and liquid handling phases.

Detailed Experimental Protocols

A. Weighing & Transfer (The Critical Step)

Why this matters: The highest risk of exposure occurs during the generation of airborne particulates.

  • Preparation: Place a disposable anti-static weighing boat inside the balance enclosure.

  • Technique: Use a static eliminator gun if available. The benzoate moiety can carry static charge, causing powder to "jump."

  • Hygiene: After weighing, wipe the exterior of the transfer container with a methanol-dampened Kimwipe inside the hood before removing it. This prevents "tracking" the chemical onto doorknobs or keyboards.

B. Decontamination & Spill Response

Why this matters: Aldehydes can polymerize or oxidize; benzoates are stable.[1]

  • Solvent Selection: Do NOT use bleach (Sodium Hypochlorite) initially.[1] Bleach can react exothermically with certain amines/aldehydes.[1]

  • Protocol:

    • Step 1: Absorb liquid spills with vermiculite or sand.[1]

    • Step 2: Clean surface with a mild surfactant (soap/water) to remove the bulk organic.[1]

    • Step 3: Final wipe with 70% Ethanol or Isopropanol to solubilize residual traces.[1]

    • Step 4: Place all cleanup materials in a sealed yellow hazardous waste bag.

C. Waste Disposal[2][5][7][9]
  • Classification: Non-halogenated Organic Waste (unless halogenated solvents were used in the process).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) due to the aldehyde group's reducing potential.

  • Destruction: Incineration is the preferred method for complete destruction of the aromatic rings.

References & Validation

The protocols above are synthesized from standard industry practices for handling Category 3 (Potent/Irritant) compounds and specific functional group analysis.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [1]

  • PubChem. Compound Summary for Ethyl 4-aminobenzoate (Benzocaine) - Structural Analog. [1]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.